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Core Science & Biosynthesis

Foundational

5,6-Dichloro-1-methyl-1H-indole and its Precursor (CAS 121859-57-2): A Comprehensive Technical Guide

Executive Summary In medicinal chemistry and agrochemical development, halogenated indoles serve as privileged scaffolds. This whitepaper provides an in-depth technical analysis of 5,6-Dichloro-1-methyl-1H-indole and its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, halogenated indoles serve as privileged scaffolds. This whitepaper provides an in-depth technical analysis of 5,6-Dichloro-1-methyl-1H-indole and its direct precursor, 5,6-Dichloro-1H-indole (CAS 121859-57-2) . While CAS 121859-57-2 refers specifically to the unmethylated parent compound [1], the N-methylated derivative (CAS 176506-50-6) [2] is frequently synthesized to modulate lipophilicity and pharmacokinetic properties. This guide covers their physicochemical profiling, step-by-step synthetic methodologies, and downstream applications in drug discovery [3].

Physicochemical Profiling

Understanding the baseline properties of these compounds is critical for predicting their behavior in organic synthesis and biological systems. The presence of chlorine substituents at the 5 and 6 positions significantly influences the electronic distribution of the indole ring, enhancing its stability and altering its reactivity profile [1].

Table 1: Comparative Physicochemical Data

Property5,6-Dichloro-1H-indole (Precursor)5,6-Dichloro-1-methyl-1H-indole (Target)
CAS Number 121859-57-2 176506-50-6 [2]
Molecular Formula C8H5Cl2N C9H7Cl2N
Molecular Weight 186.04 g/mol [3]200.06 g/mol
Melting Point 145–153 °C ~60–65 °C (Estimated)
Boiling Point 331.3 °C at 760 mmHg N/A
Appearance Light brown to white solid Crystalline solid
Storage Conditions Room temp to 8 °C, dry/dark Room temp, inert atmosphere

Synthetic Methodologies: N-Methylation Workflow

The transformation of 5,6-dichloro-1H-indole into its N-methylated counterpart is a fundamental alkylation reaction. As an Application Scientist, I emphasize that this is not merely a structural tweak; N-methylation eliminates the hydrogen-bond donor capacity of the indole nitrogen, which is a deliberate strategy to increase blood-brain barrier (BBB) permeability for central nervous system (CNS) agents [4].

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that intermediate successes can be visually or analytically confirmed before proceeding.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5,6-dichloro-1H-indole in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration [5].

    • Causality: Anhydrous conditions are non-negotiable. Trace moisture will prematurely quench the strong base used in the next step, leading to incomplete conversion and lower yields.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation: The immediate evolution of hydrogen gas (bubbling) serves as a visual confirmation that active deprotonation of the indole N-H is occurring.

  • Alkylation: After stirring for 30 minutes at 0 °C to ensure complete deprotonation, add 1.5 equivalents of Methyl Iodide (MeI) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours [5].

    • Causality: MeI is highly electrophilic; adding it at 0 °C controls the exothermic nature of the SN2 substitution, preventing the formation of unwanted side products.

  • Quenching and Extraction: Cool the flask back to 0 °C and carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) [5]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography, eluting with a gradient of petroleum ether and EtOAc to isolate the pure 5,6-dichloro-1-methyl-1H-indole [5].

Mechanistic Pathways & Applications

The dichlorinated indole core is a highly valued pharmacophore across multiple scientific disciplines.

  • Pharmaceutical Development: These compounds are critical intermediates in the synthesis of excitatory amino acid antagonists, which are investigated for treating severe CNS disorders [4]. The halogens at the 5 and 6 positions improve the metabolic half-life by blocking cytochrome P450-mediated oxidation at these sites [1].

  • Agrochemicals: Beyond human health, the targeted biological pathway disruption caused by halogenated indoles makes them potent candidates for next-generation pesticides and herbicides [3].

G Precursor 5,6-Dichloro-1H-indole (CAS 121859-57-2) Product 5,6-Dichloro-1-methyl-1H-indole (CAS 176506-50-6) Precursor->Product N-Alkylation Reagents NaH / THF, MeI (0°C to RT) Reagents->Product Deprotonation & Substitution App1 CNS Therapeutics (Receptor Antagonists) Product->App1 Scaffold Derivatization App2 Agrochemicals (Targeted Pesticides) Product->App2 Halogenated Core Utility App3 Advanced Intermediates (C-H Functionalization) Product->App3 Cross-Coupling

Fig 1: Synthetic workflow and downstream applications of 5,6-Dichloro-1-methyl-1H-indole.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required:

  • 1H NMR Spectroscopy (400 MHz, CDCl3): The defining marker of successful methylation is the complete disappearance of the broad N-H proton signal (typically around 8.0–8.5 ppm) and the emergence of a sharp singlet at approximately 3.75 ppm, corresponding to the new N-CH3 group [5]. The aromatic protons (H-4 and H-7) will present as distinct singlets (e.g., 7.68 ppm and 7.41 ppm) due to the lack of adjacent protons on the fully substituted 5,6-positions [5].

  • Mass Spectrometry (GC-MS): The mass spectrum must display a molecular ion peak at m/z 199, accompanied by an isotopic pattern of 9:6:1 at m/z 199, 201, and 203, respectively. This uniquely validates the presence of the two chlorine isotopes (35Cl and 37Cl).

Handling, Safety, and Environmental Integrity

Halogenated indoles require strict safety protocols. According to GHS classifications, 5,6-dichloro-1H-indole causes skin irritation (H315) and serious eye irritation (H319) [6].

  • Protocol Standard: Always operate within a certified fume hood and utilize appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles (P280) .

  • Storage: To prevent degradation, store the compound in a tightly sealed container at 0–8 °C, protected from light and moisture [3].

References

  • Amazon S3 (Supplementary Material) - Visible-Light Mediated 1,2-Difunctionalization of Alkenes (Synthesis Procedures) URL:[Link]

  • Google Patents - United States Patent (19)

Sources

Exploratory

5,6-Dichloro-1-methyl-1H-indole chemical structure and properties

[1] Executive Summary 5,6-Dichloro-1-methyl-1H-indole (CAS: 176506-50-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and agrochemical research.[1][2] Distinguished by its electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5,6-Dichloro-1-methyl-1H-indole (CAS: 176506-50-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and agrochemical research.[1][2] Distinguished by its electron-deficient dichloro-substitution pattern and the lipophilic N-methyl group, this compound serves as a critical intermediate for synthesizing bioactive agents targeting viral replication (HCMV) and auxin signaling pathways. This guide provides a comprehensive technical analysis of its structural properties, synthetic protocols, and reactivity profiles, designed for researchers requiring high-purity functionalization of the indole core.

Chemical Identity & Structural Analysis[3][4][5]

The 5,6-dichloro-1-methyl-1H-indole molecule features a fused benzene and pyrrole ring system, modified by two chlorine atoms at the 5 and 6 positions and a methyl group at the nitrogen (N1) position.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5,6-Dichloro-1-methyl-1H-indole
CAS Number 176506-50-6
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.06 g/mol
SMILES Cn1cc2cc(Cl)c(Cl)cc21
InChI Key ILINOHVVKWYAFM-UHFFFAOYSA-N (Parent)
Structural Features[1][2][8][9][10][11][12]
  • Electronic Effects: The chlorine atoms at C5 and C6 exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the benzene ring. However, the nitrogen lone pair continues to donate electron density into the pyrrole ring (+M), maintaining nucleophilicity at C3.

  • Steric & Lipophilic Profile: The N-methylation removes the hydrogen bond donor capability of the indole N-H, significantly increasing lipophilicity (LogP ~3.49) compared to the parent 5,6-dichloroindole. This modification often improves membrane permeability in pharmacological applications.

Physicochemical Properties[2][3][4][12][13][14]

The following data summarizes the key physical constants and spectral characteristics.

Physical Constants
PropertyValue / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point Predicted:[1] 95–105 °C (Lower than parent 5,6-dichloroindole MP: 150–154 °C due to loss of H-bonding)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Calc) 3.49 ± 0.3
Spectral Characterization (NMR Fingerprint)

The substitution pattern creates a distinct NMR signature useful for quality control.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.75 (s, 3H): N-Methyl group (Diagnostic singlet).

    • δ 6.45 (d, J=3.1 Hz, 1H): C3-H (Typical indole C3).

    • δ 7.05 (d, J=3.1 Hz, 1H): C2-H.

    • δ 7.45 (s, 1H): C7-H (Appears as a singlet due to lack of ortho-coupling).

    • δ 7.65 (s, 1H): C4-H (Deshielded singlet; C5-Cl influence).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct signals for C-Cl carbons (~125-128 ppm) and the N-Me carbon (~33 ppm).

Synthetic Pathways[15]

The most robust route to 5,6-dichloro-1-methyl-1H-indole is the direct N-methylation of the commercially available 5,6-dichloroindole.[1]

Protocol: N-Methylation via Dimethyl Carbonate (Green Chemistry Route)

This method avoids the use of highly toxic methyl iodide and generates minimal waste.[1]

Reagents:

  • Substrate: 5,6-Dichloroindole (1.0 eq)

  • Methylating Agent: Dimethyl Carbonate (DMC) (Excess, solvent/reagent)

  • Catalyst: DABCO (0.1 eq) or K₂CO₃ (1.5 eq)

  • Solvent: DMF (if not using neat DMC)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 5,6-dichloroindole (10 mmol) and K₂CO₃ (15 mmol).

  • Addition: Add DMF (20 mL) followed by Dimethyl Carbonate (30 mmol).

  • Reflux: Heat the mixture to 130 °C (reflux) under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc) to yield the product as a pale yellow solid.

Protocol: Classical Methylation (Methyl Iodide)
  • Conditions: NaH (1.2 eq), MeI (1.1 eq), DMF, 0 °C to RT.

  • Note: Provides higher yields rapidly but requires handling of carcinogenic MeI and pyrophoric NaH.

Synthesis Diagram

Synthesis Start 5,6-Dichloroindole (Parent Scaffold) Process Reflux / Nucleophilic Substitution (SN2 Mechanism) Start->Process Reagents Reagents: K2CO3 + Dimethyl Carbonate (or NaH + MeI) Reagents->Process Product 5,6-Dichloro-1-methyl-1H-indole (Target) Process->Product >90% Yield

Caption: Figure 1. Synthetic pathway for the N-methylation of 5,6-dichloroindole.

Reactivity & Functionalization[9][12]

The 5,6-dichloro-1-methylindole scaffold exhibits specific reactivity patterns dictated by the electron-withdrawing chlorines and the electron-rich pyrrole ring.[1]

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating chlorine atoms on the benzene ring, the pyrrole ring remains electron-rich.

  • C3-Formylation (Vilsmeier-Haack): Reaction with POCl₃/DMF yields the 3-carboxaldehyde. The C3 position is the preferred site for electrophilic attack.

  • C3-Halogenation: Treatment with NCS (N-chlorosuccinimide) yields the 3,5,6-trichloro derivative.[1]

C2-Lithiation

The N-methyl group protects the nitrogen, allowing for directed lithiation at the C2 position using strong bases.[1]

  • Reagent: n-Butyllithium (n-BuLi).

  • Mechanism: Deprotonation at C2 (most acidic proton remaining).

  • Application: Subsequent quenching with electrophiles (e.g., CO₂, aldehydes) allows for the introduction of carbon substituents at C2.

Reactivity Map

Reactivity Center 5,6-Dichloro-1-methylindole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Center->Vilsmeier Lithiation C2-Lithiation (n-BuLi / Electrophile) Center->Lithiation Halogenation C3-Halogenation (NCS or NBS) Center->Halogenation Prod_Vils 3-Formyl Derivative (Aldehyde at C3) Vilsmeier->Prod_Vils C3 Attack Prod_Lith 2-Substituted Indole (e.g., 2-COOH) Lithiation->Prod_Lith C2 Functionalization Prod_Halo 3-Halo Derivative Halogenation->Prod_Halo C3 Attack

Caption: Figure 2. Primary reactivity pathways for functionalizing the indole core.

Applications in Drug Discovery[8][9]

Pharmacophore Utility

The 5,6-dichloro moiety is a bioisostere for other lipophilic, electron-deficient groups. It is often employed to:

  • Block Metabolism: The chlorine atoms at C5 and C6 block metabolic oxidation (hydroxylation) that typically occurs at these positions in unsubstituted indoles.[1]

  • Enhance Binding: The halogens can participate in halogen bonding or fill hydrophobic pockets in target proteins.[1]

Biological Targets[1]
  • Antiviral Research: Analogs of 5,6-dichloroindole (specifically the riboside 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, DRB) are known inhibitors of transcriptional elongation.[1] While DRB is a benzimidazole, the 5,6-dichloroindole core is investigated for similar kinase inhibitory properties.

  • Auxin Analogs: 5,6-Dichloroindole-3-acetic acid is a potent auxin (plant hormone).[1] The 1-methyl derivative serves as a probe to study the necessity of the N-H bond in auxin receptor binding.

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place away from strong oxidizing agents.[3]

References

  • PubChem. (2025).[4] 5,6-Dichloro-1-methyl-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1977). N-Methylation of Indoles: General Procedures. Org. Synth. Coll. Vol. 6, p. 104.[5] [Link]

  • ResearchGate. (2016). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

Sources

Foundational

5,6-Dichloro-1-methylindole molecular weight and formula

Technical Whitepaper: 5,6-Dichloro-1-methylindole Physicochemical Profiling and Synthetic Utility in Drug Discovery Executive Summary 5,6-Dichloro-1-methylindole (CAS: 176506-50-6) represents a specialized halogenated in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5,6-Dichloro-1-methylindole Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

5,6-Dichloro-1-methylindole (CAS: 176506-50-6) represents a specialized halogenated indole scaffold of increasing value in medicinal chemistry.[1][2][3] Distinguished by the electron-withdrawing chlorine atoms at the C5 and C6 positions and a methylated nitrogen, this compound serves as a robust pharmacophore in the development of antiviral and anticancer therapeutics. This guide provides a definitive technical profile, validated synthetic protocols, and structural insights for researchers utilizing this moiety in lead optimization.

Part 1: Fundamental Physicochemical Identity

The core identity of 5,6-Dichloro-1-methylindole is defined by its lipophilic aromatic core and the specific substitution pattern that modulates its electronic properties and metabolic stability.

Property Technical Specification
IUPAC Name 5,6-Dichloro-1-methyl-1H-indole
Common Name 5,6-Dichloro-1-methylindole
CAS Registry Number 176506-50-6
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.06 g/mol
Exact Mass 199.00 g/mol
SMILES CN1C=CC2=CC(Cl)=C(Cl)C=C21
LogP (Predicted) 3.48 (High Lipophilicity)
Physical State Solid (typically off-white to pale brown)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Structural Insight: The 5,6-dichloro substitution pattern significantly reduces the electron density of the benzene ring compared to the parent indole. This deactivation makes the C2 and C3 positions less susceptible to oxidative metabolism, a critical feature for prolonging the half-life of drug candidates derived from this scaffold.

Part 2: Synthetic Pathways & Methodology

The synthesis of 5,6-Dichloro-1-methylindole is most efficiently achieved via the N-methylation of 5,6-dichloroindole . This reaction requires strict anhydrous conditions to prevent side reactions and ensure high yield.

Protocol: N-Methylation via Sodium Hydride (NaH)

Target Scale: 10 mmol

Reagents:

  • Precursor: 5,6-Dichloroindole (1.86 g, 10 mmol)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12 mmol)

  • Electrophile: Methyl Iodide (MeI) (0.75 mL, 12 mmol) or Dimethyl Sulfate

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve 5,6-dichloroindole in anhydrous DMF (15 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of hydrogen gas (

    
    ) will occur. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the indolyl anion.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe. The solution may darken slightly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2); the starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quenching & Isolation: Quench carefully with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a crystalline solid.

Mechanistic Visualization

The following diagram illustrates the


 mechanism governing this transformation.

SynthesisPathway Start 5,6-Dichloroindole (Nucleophile Precursor) Step1 Deprotonation (NaH, 0°C) Start->Step1 Inter Indolyl Anion (Active Species) Step1->Inter - H2 (gas) Step2 Methylation (MeI, SN2 Attack) Inter->Step2 Product 5,6-Dichloro-1-methylindole (Target) Step2->Product - NaI

Caption: Stoichiometric conversion of 5,6-dichloroindole to its N-methyl derivative via base-mediated alkylation.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signals are diagnostic. Note that the symmetry of the 5,6-dichloro substitution simplifies the aromatic region.

Predicted


H NMR Profile (400 MHz, 

):
  • 
     7.65 (s, 1H):  H-4 (Aromatic proton, deshielded by Cl).
    
  • 
     7.40 (s, 1H):  H-7 (Aromatic proton).
    
  • 
     7.05 (d, 
    
    
    
    Hz, 1H):
    H-2 (Alpha to Nitrogen).
  • 
     6.45 (d, 
    
    
    
    Hz, 1H):
    H-3 (Beta to Nitrogen).
  • 
     3.75 (s, 3H): 
    
    
    
    (Diagnostic singlet confirming methylation).

Mass Spectrometry (ESI/GC-MS):

  • Parent Ion (

    
    ):  200.06 (100%).
    
  • Isotope Pattern: A characteristic "cluster" due to two chlorine atoms (

    
    ) will be observed at m/z 199, 201, and 203 in an approximate 9:6:1 intensity ratio.
    

Part 4: Applications in Drug Discovery

5,6-Dichloro-1-methylindole serves as a "privileged scaffold" in two primary therapeutic areas:

1. Antiviral Agents (HCV & HIV): The 5,6-dichloroindole core mimics the purine base of nucleosides but lacks the capacity for hydrogen bonding at the N1 position (when methylated). This makes it an ideal non-nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophore. The hydrophobic Cl atoms occupy lipophilic pockets in viral polymerases, blocking conformational changes required for viral replication.

2. Anticancer Therapeutics (Bcl-2 & Tubulin):

  • Bcl-2 Inhibition: Derivatives of this scaffold act as BH3 mimetics.[4][5] The chlorine atoms enhance binding affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Mcl-1.

  • Tubulin Polymerization: The rigid, planar indole structure allows it to intercalate or bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for cancer cell mitosis.

Structure-Activity Relationship (SAR) Map

SAR_Map Center 5,6-Dichloro-1-methylindole Core Scaffold N1 N1-Methylation: Prevents H-bond donation Increases BBB permeability Center->N1 C56 C5/C6 Dichloro: Fills hydrophobic pockets Blocks metabolic oxidation Center->C56 C3 C3 Position: Ideal vector for side-chain attachment Center->C3

Caption: Key structural features driving the pharmacological utility of the 5,6-dichloro-1-methylindole scaffold.

References

  • ChemScene. (2024). Product Data: 5,6-Dichloro-1-methyl-1H-indole (CAS 176506-50-6).[6] Retrieved from

  • PubChem. (2024). Compound Summary: 5,6-Dichloro-1H-indole (Parent Scaffold Data).[6] National Library of Medicine. Retrieved from

  • Organic Syntheses. (1976). Synthesis of 1-Methylindole (General N-Methylation Protocol). Org.[5][7][8] Synth. 1976, 56, 72. Retrieved from

  • Townsend, L. B., et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles.[9] Journal of Medicinal Chemistry. (Contextual reference for 5,6-dichloro substitution in antivirals). Retrieved from

  • Elshahary, A., et al. (2023).[5] Discovery of indole-based inhibitors of the mTOR/Akt/Pi3K pathway. RSC Advances. (NMR data for related 1-methylindoles). Retrieved from

Sources

Exploratory

Physicochemical Profiling and Organic Solvent Solubility of 5,6-Dichloro-1-methyl-1H-indole: A Technical Guide

Executive Summary The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and biological evaluation of highly lipophilic heterocyclic scaffolds. 5,6-Dichloro-1-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and biological evaluation of highly lipophilic heterocyclic scaffolds. 5,6-Dichloro-1-methyl-1H-indole (CAS No. 176506-50-6; Molecular Weight: 200.06 g/mol ) is a privileged building block frequently utilized in medicinal chemistry and materials science[1]. Due to its specific substitution pattern, this compound exhibits a unique thermodynamic solubility profile that deviates from unsubstituted indoles. This guide provides an in-depth mechanistic analysis of its solvation behavior and establishes a self-validating experimental protocol for determining its thermodynamic solubility in organic media.

Structural and Thermodynamic Determinants of Solvation

To predict and manipulate the solubility of 5,6-dichloro-1-methyl-1H-indole, one must first deconstruct the thermodynamic penalties and energetic gains associated with its dissolution.

  • The Hydrophobic Indole Core: The base indole ring is inherently hydrophobic. In aqueous environments, water is forced to form highly structured, ice-like networks around the aromatic system, leading to an unfavorable decrease in entropy and resulting in extremely poor aqueous solubility[2].

  • Impact of N-Methylation: Unsubstituted indoles act as both hydrogen bond donors (via the N-H group) and acceptors. The N-methylation in this compound strictly eliminates its hydrogen bond donor capacity. Consequently, the molecule relies entirely on dipole-dipole interactions, dispersion forces, and weak hydrogen bond acceptance to achieve solvation.

  • Impact of 5,6-Dichloro Substitution: The addition of two chlorine atoms significantly increases the molecule's lipophilicity (LogP) and polarizability. While this drastically increases the crystal lattice energy (making dissolution harder in weak solvents), it creates a strong affinity for highly polarizable organic solvents via halogen bonding and dispersion forces.

  • 
    -System Interactions:  Advanced neutron diffraction studies on indole solvation reveal that polar protic solvents, such as methanol, do not merely solvate the molecule via bulk dielectric properties; rather, they actively enhance solubility through specific hydrogen bonding interactions between the alcohol -OH groups and the 
    
    
    
    -electron system of the benzene and pyrrole rings[3].

Organic Solvent Solubility Matrix

Based on the physicochemical properties described above, the solubility of 5,6-dichloro-1-methyl-1H-indole can be stratified across different organic solvent classes. The quantitative data is summarized in Table 1 below.

Table 1: Estimated Solubility Profile of 5,6-Dichloro-1-methyl-1H-indole at 25°C

Solvent ClassRepresentative SolventsPrimary Solvation MechanismEstimated Solubility Range
Polar Aprotic DMSO, DMF, THFStrong dipole-induced dipole interactions> 100 mg/mL (Highly Soluble)
Halogenated Dichloromethane, ChloroformDispersion forces, halogen bonding50 - 100 mg/mL (Soluble)
Polar Protic Methanol, EthanolHydrogen bonding to the indole

-system
10 - 50 mg/mL (Moderately Soluble)
Non-Polar Aliphatic Hexane, HeptaneWeak van der Waals forces< 5 mg/mL (Poorly Soluble)
Aqueous (Reference) Water, PBS (pH 7.4)Hydrophobic effect, cavity formation penalty< 0.1 mg/mL (Insoluble)

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Determining the exact solubility of a compound is essential to prevent insoluble precipitates from causing false positives in bioassays, which can waste valuable resources in drug discovery[4]. The standard, highly accurate protocol for determining thermodynamic solubility is the4[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system :

Step 1: Solid Dispersion Add an excess amount of 5,6-dichloro-1-methyl-1H-indole powder to a glass vial containing 5.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution reaches true thermodynamic saturation.

Step 2: Thermal Equilibration Seal the vial and agitate vigorously using a thermostatic shaker at a strictly controlled 25.0 ± 0.1 °C. The system must be agitated for 24 to 48 hours to ensure equilibrium is reached between the solid lattice and the solvated molecules[4].

Step 3: Phase Separation (Critical Causality Step) Let the vial stand for 30 minutes to allow initial sedimentation. Filter the supernatant using a 0.22 µm PTFE syringe filter. Expert Insight: The syringe and filter must be5[5]. If a colder filter is used, the localized temperature drop will cause immediate micro-precipitation of the highly lipophilic indole on the membrane, yielding a falsely low solubility reading. Discard the first 0.5 mL of filtrate to account for any non-specific adsorption to the filter material[5].

Step 4: Self-Validation (Polymorph Check) Recover the residual undissolved solid from the filter. Analyze this solid via Powder X-Ray Diffraction (PXRD). Causality: Prolonged agitation in solvent can induce a phase transition to a more stable, less soluble crystal polymorph. Confirming the PXRD pattern matches the starting material validates that the measured solubility applies to the intended solid form.

Step 5: Quantification Dilute the filtered supernatant immediately in the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Quantify the concentration using HPLC-UV against a multi-point calibration curve.

Workflow Visualization

ShakeFlask Step1 1. Solid Addition Add excess 5,6-Dichloro-1-methyl-1H-indole to target organic solvent Step2 2. Equilibration Agitate at constant temp (25°C) for 24-48 hours to reach saturation Step1->Step2 Step3 3. Phase Separation Filter supernatant using PTFE membrane (Pre-equilibrated to 25°C) Step2->Step3 Step4 4. Self-Validation Analyze residual solid via PXRD to confirm polymorph stability Step3->Step4 Step5 5. Quantification HPLC-UV Analysis of diluted supernatant vs. Calibration Curve Step4->Step5

Figure 1: Standardized self-validating shake-flask workflow for thermodynamic solubility.

Applications in Drug Development

Understanding the precise solubility limits of 5,6-dichloro-1-methyl-1H-indole in organic solvents is paramount for downstream applications. In high-throughput screening (HTS), compounds are typically stored as highly concentrated stock solutions in DMSO[4]. Because this specific indole derivative is highly lipophilic, rapid dilution of a concentrated DMSO stock into an aqueous biological assay buffer can lead to colloidal aggregation. By mapping its absolute solubility in intermediate polar protic solvents (like methanol) and aprotic solvents (like DMSO), formulation scientists can design step-down co-solvent gradients that maintain the molecule in a monomeric state, thereby ensuring reliable and reproducible bioassay data.

References

  • ChemScene. "176506-50-6 | 5,6-Dichloro-1-methyl-1H-indole". 1

  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". 4

  • National Institutes of Health (PMC). "Harmonizing solubility measurement to lower inter-laboratory variance". 5

  • Smolecule. "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate". 2

  • ResearchGate. "Amphipathic Solvation of Indole: Implications for the Role of Tryptophan in Membrane Proteins". 3

Sources

Foundational

Difference between 5,6-dichloroindole and 5,6-dichloro-1-methylindole

Comparative Analysis for Medicinal Chemistry & Drug Design Executive Summary This guide analyzes the structural, physicochemical, and pharmacological divergence between 5,6-dichloroindole (5,6-DCI) and its N-methylated a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis for Medicinal Chemistry & Drug Design

Executive Summary

This guide analyzes the structural, physicochemical, and pharmacological divergence between 5,6-dichloroindole (5,6-DCI) and its N-methylated analog, 5,6-dichloro-1-methylindole (5,6-DCMI) .

For drug development professionals, the choice between these two scaffolds is rarely arbitrary; it represents a binary switch between hydrogen bond donor (HBD) capability and metabolic blockade . 5,6-DCI offers a polar handle for target engagement via the pyrrole NH, while 5,6-DCMI acts as a lipophilic bioisostere, blocking Phase II conjugation (N-glucuronidation) and enhancing blood-brain barrier (BBB) permeability.

Part 1: Structural & Physicochemical Divergence[1]

The addition of a single methyl group at the N1 position fundamentally alters the molecular interaction profile. The 5,6-dichloro substitution pattern renders the indole core electron-deficient, increasing the acidity of the N-H proton in 5,6-DCI compared to unsubstituted indole.

Physicochemical Comparison Table
Property5,6-Dichloroindole (5,6-DCI)5,6-Dichloro-1-methylindole (5,6-DCMI)Impact on Drug Design
Molecular Weight 186.04 g/mol 200.06 g/mol Negligible steric increase.[1]
H-Bond Donors 1 (Pyrrole NH)0Critical: 5,6-DCMI cannot act as an H-donor.[1][2]
H-Bond Acceptors 0 (Aromatic system weak)0N-methylation does not create a strong acceptor.[1]
LogP (Lipophilicity) ~3.3~3.85,6-DCMI is significantly more lipophilic.[1]
pKa (NH Acidity) ~15.5 (Estimated)N/A (No acidic proton)5,6-DCI can deprotonate under basic physiological conditions.[1]
Electronic Nature Electron-deficient coreElectron-deficient coreCl atoms withdraw density; N-Me adds slight donation.[1]
The "Methyl Switch" Effect

In Structure-Activity Relationship (SAR) studies, the transition from 5,6-DCI to 5,6-DCMI is used to probe the binding pocket:

  • Loss of Potency: Indicates the NH was donating a critical hydrogen bond to a receptor residue (e.g., backbone carbonyl, Ser/Thr hydroxyl).

  • Gain of Potency: Indicates the presence of a hydrophobic sub-pocket accommodating the methyl group, or the relief of desolvation penalty (the energy cost to strip water from the polar NH).

Part 2: Synthetic Pathways[1][3][4][5]

Retrosynthetic Logic
  • 5,6-DCI is typically synthesized de novo via the Fischer Indole Synthesis or Leimgruber-Batcho method to establish the chlorinated core.[1]

  • 5,6-DCMI is almost exclusively synthesized by electrophilic alkylation of the pre-formed 5,6-DCI scaffold.

Visualization: Synthetic Workflow

The following diagram illustrates the divergence in synthesis and the mechanism of N-methylation.

Synthesis_Workflow cluster_conditions Critical Process Control Start 3,4-Dichloro phenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Ketone Acetaldehyde/ Pyruvate Ketone->Intermediate DCI 5,6-Dichloroindole (5,6-DCI) Intermediate->DCI Fischer Indole (Polyphosphoric Acid, Heat) Deprotonation Indolyl Anion (Nucleophile) DCI->Deprotonation NaH (Base) DMF, 0°C DCMI 5,6-Dichloro-1-methylindole (5,6-DCMI) Deprotonation->DCMI MeI (Electrophile) SN2 Mechanism

Figure 1: Synthetic pathway transitioning from precursor assembly to the N-methylated derivative via SN2 alkylation.[1]

Part 3: Experimental Protocols

Protocol: Synthesis of 5,6-Dichloro-1-methylindole

Objective: High-yield conversion of 5,6-DCI to 5,6-DCMI preventing C3-alkylation byproducts.

Reagents:

  • 5,6-Dichloroindole (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[1]

  • Iodomethane (MeI) (1.1 eq)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 5,6-DCI in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise.

    • Mechanistic Insight: The electron-withdrawing chlorine atoms at positions 5 and 6 increase the acidity of the NH proton, making deprotonation rapid. Evolution of H2 gas will be observed.[1]

  • Alkylation: Stir for 30 minutes at 0°C to ensure complete formation of the indolyl anion. Add MeI dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC (Hexane/EtOAc 8:1). 5,6-DCMI will have a higher Rf (less polar) than the parent.[1]

  • Quench & Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life (


) of 5,6-DCI vs. 5,6-DCMI to assess the impact of N-methylation on metabolic clearance.[1]
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation:

    • 5,6-DCI: Susceptible to direct N-glucuronidation (Phase II) and CYP-mediated epoxidation.[1]

    • 5,6-DCMI: Resistant to glucuronidation; clearance depends on N-demethylation or ring oxidation.[1]

Part 4: Pharmacological & ADME Implications[1]

Binding Mode Decision Tree

Use the following logic to determine which analog to prioritize in a hit-to-lead campaign.

SAR_Logic Start Hit Validation: 5,6-Dichloroindole Scaffold Q1 Does the target pocket have a backbone Carbonyl nearby? Start->Q1 Branch_Yes Yes: H-Bond Likely Critical Q1->Branch_Yes Distance < 3.5Å Branch_No No: Hydrophobic Pocket Q1->Branch_No Distance > 3.5Å Action_DCI Prioritize 5,6-DCI (Maintains H-Donor) Branch_Yes->Action_DCI Metabolism Is Phase II Clearance (Glucuronidation) a liability? Branch_No->Metabolism Action_DCMI Prioritize 5,6-DCMI (Improves Permeability) Metabolism->Action_DCI No (Stable) Metabolism->Action_DCMI Yes (High Clearance)

Figure 2: Decision logic for selecting between NH and N-Me scaffolds based on structural biology and ADME data.

Metabolic Fate[1]
  • 5,6-DCI (Parent): The exposed NH is a "soft spot" for Phase II conjugation.[1] UGT enzymes (UDP-glucuronosyltransferases) can rapidly attach a glucuronic acid moiety, rendering the molecule highly polar and leading to rapid renal excretion.

  • 5,6-DCMI (Methylated): Methylation "caps" this soft spot.[1] However, it introduces a new metabolic liability: N-demethylation by CYP450 isoforms (typically CYP3A4 or CYP2C19), converting it back to the parent 5,6-DCI, or hydroxylation on the methyl group. Despite this, N-methylation generally increases metabolic stability and oral bioavailability.[1]

Applications in Drug Discovery
  • Viral Targets: 5,6-dichloroindole derivatives (often ribosides) are potent inhibitors of viral kinases.[1] The "5,6-dichloro" motif mimics the steric and electronic properties of dimethylbenzimidazole but with higher lipophilicity.

  • CNS Agents: For targets located in the brain, 5,6-DCMI is preferred due to its higher LogP and lack of H-bond donor, which correlates with better BBB penetration (P-gp efflux is often higher for H-bond donors).

References

  • PubChem. 5,6-Dichloroindole Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. 1-Methylindole General Procedure. Org.[1][3][4] Synth. 1974, 54, 58. Available at: [Link]

Sources

Exploratory

The 5,6-Dichloro-1-methyl-1H-indole Scaffold: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary & Core Rationale Indole derivatives are universally recognized as privileged scaffolds in medicinal chemistry. Specifically, the parent compound 5,6-dichloro-1H-indole (PubChem CID 10487776) and its N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Indole derivatives are universally recognized as privileged scaffolds in medicinal chemistry. Specifically, the parent compound 5,6-dichloro-1H-indole (PubChem CID 10487776) and its N-methylated analog, 5,6-dichloro-1-methyl-1H-indole, represent highly optimized pharmacophores for targeted drug discovery.

The strategic placement of chlorine atoms at the 5- and 6-positions is not merely a steric modification; it introduces significant lipophilicity and enables highly directional halogen bonding (XB) with target protein backbones . Furthermore, the N-methylation of the indole core eliminates the hydrogen bond donor capacity of the N-H group. This specific modification systematically increases blood-brain barrier (BBB) permeability and alters the target selectivity profile, shifting the molecule from a polar interactor to a hydrophobic pocket occupant. This technical guide details the physicochemical properties, scalable synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Profiling & Structural Dynamics

The transition from the parent CID 10487776 to the N-methylated derivative fundamentally shifts the molecule's thermodynamic and pharmacokinetic profile. The removal of the N-H bond drastically reduces the topological polar surface area (tPSA), driving a higher partition coefficient (LogP) which is critical for central nervous system (CNS) penetrance.

Property5,6-Dichloro-1H-indole (CID 10487776)5,6-Dichloro-1-methyl-1H-indole
Molecular Formula C8H5Cl2NC9H7Cl2N
Molecular Weight 186.04 g/mol 200.06 g/mol
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 00
Topological Polar Surface Area (tPSA) 15.8 Ų4.9 Ų
XLogP3 (Predicted) ~3.3~3.8
Role in Drug Design H-bond donor, Halogen bondingBBB penetrant, Halogen bonding

Data synthesized from computational profiling and PubChem databases .

Synthetic Methodologies & Workflows

The synthesis of 5,6-dichloro-1-methyl-1H-indole from its parent precursor relies on the deprotonation of the weakly acidic indole nitrogen (pKa ~ 16.2), followed by an SN2 alkylation. While classical methods utilize sodium hydride (NaH) and methyl iodide (MeI), modern process chemistry favors green alternatives like dimethyl carbonate (DMC) to mitigate the toxicity, volatility, and waste disposal issues associated with MeI .

Causality in Reagent Selection:

  • Base (K2CO3 vs. NaH): For large-scale synthesis, anhydrous K2CO3 provides a milder, safer deprotonation environment compared to pyrophoric NaH, preventing exothermic runaways.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the indolide anion highly nucleophilic, minimizing N- vs. C-alkylation competition.

  • Alkylating Agent (DMC): DMC acts as an environmentally benign methylating agent. At elevated temperatures, it undergoes nucleophilic attack by the indolide anion, releasing CO2 and methanol as the only byproducts .

Synthesis A 5,6-Dichloro-1H-indole (CID 10487776) B Base Activation (Deprotonation) A->B K2CO3 / DMF Heat C N-Alkylation (DMC or MeI) B->C Indolide Anion Formation D 5,6-Dichloro-1-methyl-1H-indole (Target Scaffold) C->D SN2 Substitution at N1 Position

Synthetic workflow for the N-methylation of 5,6-dichloro-1H-indole.

Pharmacodynamic Profiling & Mechanistic Pathways

In rational drug design, the 5,6-dichloro substitution pattern is not merely a steric bulk addition; it is a deliberate thermodynamic strategy. Halogen bonding (XB) occurs due to the "σ-hole"—a region of positive electrostatic potential on the outermost surface of the chlorine atoms along the C-Cl bond axis .

  • Mechanism of Action: The σ-hole acts as a localized Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (e.g., the backbone carbonyl oxygen of amino acids like Glycine or Leucine in a receptor's binding pocket) .

  • Efficacy Impact: This interaction can enhance binding affinity by up to an order of magnitude compared to non-halogenated analogs. Concurrently, the N-methylation ensures the molecule remains sufficiently lipophilic to cross cellular membranes, making it an ideal candidate for kinase inhibitors and GPCR modulators .

Pathway Ligand 5,6-Dichloro-1-methyl-1H-indole Pharmacophore Target Target Protein (Hydrophobic Pocket) Ligand->Target Binding Event Interaction Halogen Bonding (σ-hole) & Hydrophobic Contacts Target->Interaction Structural Alignment Effect Receptor Modulation (Enhanced Affinity) Interaction->Effect Thermodynamic Stabilization

Pharmacodynamic pathway driven by halogen bonding and hydrophobic interactions.

Experimental Protocols: Self-Validating N-Methylation

As a Senior Application Scientist, I mandate protocols that incorporate intrinsic validation steps to ensure reproducibility and high yield. The following procedure utilizes the DMC method for scalable, safe synthesis.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 5,6-dichloro-1H-indole (1.0 eq, 10 mmol) and anhydrous K2CO3 (1.5 eq, 15 mmol).

    • Causality: The nitrogen atmosphere prevents oxidative degradation of the electron-rich indole core, while anhydrous conditions prevent the hydrolysis of DMC.

  • Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add dimethyl carbonate (DMC) (3.0 eq, 30 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to reflux (~130 °C) for 3 hours.

    • Causality: DMC is significantly less reactive than MeI; elevated thermal energy is required to overcome the activation barrier for the SN2 attack.

  • Quenching & Precipitation (Self-Validation Step): Cool the mixture to 0–5 °C using an ice bath. Slowly add cold water (60 mL) dropwise.

    • Validation Check: The product will precipitate as a solid. If it "oils out," the addition of water was too rapid, trapping DMF in the organic matrix. Slower addition ensures proper crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and potassium salts, and dry under high vacuum at 50 °C for 12 hours.

  • Analytical Validation:

    • 1H-NMR (CDCl3): Confirm the disappearance of the broad N-H singlet (typically ~8.0-11.0 ppm) and the appearance of a sharp N-CH3 singlet at ~3.7-3.8 ppm.

    • LC-MS: Confirm the mass shift from [M+H]+ 186.0 to 200.0, validating the addition of the methyl group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10487776, 5,6-Dichloro-1H-indole." PubChem.[Link]

  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012.[Link]

  • Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development, 2001.[Link]

  • Sirimulla, S., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, 2013.[Link]

Foundational

Biological Activity of Methylated Chlorinated Indoles: A Technical Guide

Part 1: Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for neurotransmitters (serotonin), hormones (melatonin), and a vast array of therape...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for neurotransmitters (serotonin), hormones (melatonin), and a vast array of therapeutics. However, the specific functionalization of this ring system—simultaneous chlorination and methylation —unlocks distinct pharmacological profiles that are often superior to their mono-substituted counterparts.

This guide focuses on the Methylated Chlorinated Indole (MCI) scaffold. The synergistic addition of a chlorine atom (enhancing lipophilicity and metabolic stability via blocking CYP450 oxidation sites) and a methyl group (altering solubility and steric receptor fit) creates a unique chemical space.

Key Therapeutic Areas:

  • Neurology: Positive Allosteric Modulation (PAM) of 5-HT3 receptors.[1]

  • Infectious Disease: Potentiation of aminoglycosides against resistant bacteria.

  • Oncology: Cytotoxicity via tubulin polymerization inhibition (marine alkaloid derivatives).

Part 2: Structural Activity Relationship (SAR) Analysis

The biological potency of MCIs is driven by specific physicochemical alterations to the indole core.

The Chlorine Effect (Metabolic Shielding)

Chlorination at the C5 or C6 position increases the lipophilicity (


) of the molecule, facilitating Blood-Brain Barrier (BBB) penetration. Crucially, it blocks metabolic hydroxylation.
  • Mechanism: The C5 position of indole is a primary site for hydroxylation by liver microsomes. Substituting hydrogen with chlorine (

    
    ) prevents this, significantly extending the plasma half-life (
    
    
    
    ).
The Methyl Effect (Bioavailability & Binding)
  • N1-Methylation: Removes the hydrogen bond donor capability of the pyrrole nitrogen, increasing membrane permeability. It often improves affinity for hydrophobic pockets in GPCRs and ion channels.

  • C-Methylation: Introduces steric bulk that can lock the molecule into a bioactive conformation (atropisomerism).

Table 1: Physicochemical Comparison of Indole Derivatives

CompoundStructureLogP (Calc)BBB PenetrationMetabolic StabilityPrimary Target
Indole Unsubstituted2.14ModerateLow (C5-OH)Diverse (Weak)
5-Chloroindole C5-Cl2.95HighHigh5-HT3 (Modulator)
5-Chloro-1-methylindole N1-Me, C5-Cl3.30 Very High Very High 5-HT3 (Potent PAM)
5,6-Dichloro-1-methylindole N1-Me, C5,6-Cl23.92HighExtremeCytotoxic/Antiviral

Part 3: Mechanistic Pathways & Signaling

Case Study: 5-HT3 Receptor Allosteric Modulation

Research indicates that 5-chloro-1-methylindole acts as a potent Positive Allosteric Modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. Unlike orthosteric agonists (like serotonin) that bind to the interface of subunits, PAMs bind to a transmembrane inter-subunit site, lowering the energy barrier for channel opening.

Mechanism:

  • Binding: 5-Chloro-1-methylindole binds to a transmembrane cavity distinct from the orthosteric site.

  • Conformational Change: It stabilizes the open-channel state upon agonist binding.

  • Effect: Increases

    
     influx and depolarization without causing receptor desensitization common with full agonists.
    

G Agonist Agonist (5-HT) Receptor_Closed 5-HT3 Receptor (Closed State) Agonist->Receptor_Closed Orthosteric Binding MCI 5-Chloro-1-methylindole (PAM) Receptor_Primed Receptor-Agonist Complex MCI->Receptor_Primed Allosteric Binding (Transmembrane Site) Receptor_Closed->Receptor_Primed Receptor_Open Receptor (Open Channel) Ca2+ Influx Receptor_Primed->Receptor_Open Potentiation (Lowered Energy Barrier) Receptor_Open->Receptor_Closed Desensitization (Reduced by PAM) Signal Neuronal Depolarization Receptor_Open->Signal

Figure 1: Mechanism of 5-HT3 Receptor Potentiation by 5-Chloro-1-methylindole. The compound stabilizes the open state, enhancing signaling efficacy.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1-methylindole

Objective: To synthesize high-purity 5-chloro-1-methylindole for biological assay. Scale: 10 mmol[2]

Reagents:

  • 5-Chloroindole (1.51 g, 10 mmol)

  • Sodium Hydride (NaH) (60% dispersion in oil, 0.48 g, 12 mmol)

  • Methyl Iodide (MeI) (0.75 mL, 12 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere.

  • Solubilization: Dissolve 5-chloroindole in 15 mL anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases (formation of indolyl anion).

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully pour the reaction mixture into 100 mL ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL).

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (100% Hexane 
    
    
    
    5% EtOAc/Hexane).
  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ): Look for N-Me singlet at
    
    
    3.75 ppm.
Protocol B: Intracellular Calcium Flux Assay (5-HT3 Activity)

Objective: To quantify the PAM activity of the synthesized MCI.

Materials:

  • HEK293 cells stably expressing h5-HT3A receptor.[1]

  • Fluo-4 AM Calcium Indicator.

  • FlexStation 3 or FLIPR reader.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100

    
     Fluo-4 AM loading buffer. Incubate 45 mins at 37°C.
    
  • Compound Addition (Pre-treatment): Add 5-Chloro-1-methylindole (varying concentrations: 0.1

    
     - 100 
    
    
    
    ) to cells. Incubate for 10 minutes. Note: This allows allosteric site occupancy.
  • Agonist Challenge: Inject Serotonin (5-HT) at

    
     concentration (sub-maximal dose).
    
  • Measurement: Immediately record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate Area Under Curve (AUC). Potentiation is defined as:

    
    
    

Part 5: Future Perspectives & Toxicology

While the MCI scaffold offers improved potency, developers must monitor specific toxicity risks associated with halogenated aromatics:

  • Phototoxicity: Chlorinated indoles can generate reactive radicals under UV exposure.

  • Bioaccumulation: High lipophilicity (

    
    ) may lead to tissue accumulation.
    
  • Idiosyncratic Toxicity: Although C5-chlorination blocks para-hydroxylation, metabolic shifting to the 2,3-epoxide pathway (bioactivation) must be assessed via glutathione trapping assays.

Conclusion: Methylated chlorinated indoles represent a "sweet spot" in scaffold design—balancing the metabolic armor of halogens with the bioavailability benefits of methylation. Their utility as allosteric modulators offers a pathway to highly specific neurological drugs with reduced side-effect profiles compared to orthosteric ligands.

References

  • 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT3 Receptor. Source: British Journal of Pharmacology (via NCBI) URL:[Link]

  • 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. Source:[3] AMB Express (via NCBI) URL:[Link]

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Source: Marine Drugs (via MDPI) URL:[Link]

  • Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Source: Bioscience, Biotechnology, and Biochemistry URL:[Link]

  • 5-Chloro-1-methylindole (Chemical Structure & Properties). Source: PubChem URL:[4][5][Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 5,6-Dichloro-1-methyl-1H-indole in Preclinical Drug Development

Executive Summary In modern medicinal chemistry, halogenated indoles serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics, antiviral agents, and novel antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated indoles serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics, antiviral agents, and novel antibiotics[1]. As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory compliance checklist, but as a predictive window into a molecule's mechanistic behavior.

This whitepaper provides an in-depth technical analysis of 5,6-Dichloro-1-methyl-1H-indole (CAS: 176506-50-6) . By synthesizing standard SDS parameters with structural causality, this guide equips drug development professionals with robust, self-validating protocols for the safe handling, storage, and experimental application of this critical building block.

Physicochemical Profiling & Structural Causality

Understanding the relationship between a molecule's structure and its physical properties is the first step in predictive safety and assay design. The specific substitutions on this indole core dictate both its efficacy as a drug precursor and its handling requirements.

  • N-Methylation (Position 1): The addition of a methyl group at the indole nitrogen eliminates its hydrogen bond donor capacity. This structural change significantly increases the molecule's lipophilicity (LogP) and enhances membrane and blood-brain barrier (BBB) permeability, a critical factor for compounds targeting excitatory amino acid receptors such as NMDA[2]. However, this increased lipophilicity also means the compound can more easily penetrate standard latex laboratory gloves.

  • Dichloro Substitution (Positions 5 & 6): Halogenation at these positions serves a dual purpose. First, it blocks CYP450-mediated aromatic hydroxylation at metabolically vulnerable sites, increasing the half-life of downstream active pharmaceutical ingredients (APIs). Second, the electron-withdrawing nature of the chlorine atoms modulates the electron density of the pyrrole ring, altering its reactivity profile and making it more resistant to oxidative degradation[1].

Table 1: Quantitative Physicochemical and Hazard Summary
Property / ParameterValue / DescriptionCausality / Practical Implication
CAS Number 176506-50-6Unique identifier for inventory and regulatory tracking[3].
Molecular Formula C₉H₇Cl₂NHigh halogen content; requires specialized incineration for disposal[3].
Molecular Weight 200.06 g/mol Low MW facilitates favorable ligand efficiency in fragment-based drug design[3].
Storage Conditions 2-8°C, Sealed & DryMinimizes thermal kinetic energy to prevent gradual degradation[3].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Electrophilic potential can cause localized protein cross-linking upon acute tissue contact.

Toxicological Mechanisms & Hazard Identification

Standard safety data sheets list hazards, but understanding the causality behind these hazards is essential for proactive laboratory safety.

While 5,6-Dichloro-1-methyl-1H-indole is not classified as acutely lethal, it presents specific toxicological risks driven by its metabolism. Because the 5 and 6 positions are sterically and electronically blocked by chlorine atoms, hepatic CYP450 enzymes (particularly CYP2E1 and CYP3A4) are forced to oxidize the 2,3-double bond. This metabolic shunt generates a reactive indole-2,3-epoxide . If cellular glutathione (GSH) is depleted, this electrophilic intermediate can covalently bind to hepatic proteins, potentially causing idiosyncratic toxicity[1][4].

Furthermore, like many halogenated aromatics, this compound exhibits environmental persistence and aquatic toxicity, mandating strict disposal protocols to prevent environmental contamination[4].

Metabolism A 5,6-Dichloro-1-methyl-1H-indole (Parent Compound) B CYP450 Oxidation (Hepatic Metabolism) A->B C N-Demethylation (Minor Pathway) B->C CYP1A2/3A4 D 2,3-Epoxidation (Major Reactive Intermediate) B->D CYP2E1/3A4 E 5,6-Dichloro-1H-indole (Stable Metabolite) C->E F Glutathione Conjugation (Detoxification) D->F GST

Predicted hepatic metabolism of 5,6-dichloro-1-methyl-1H-indole highlighting reactive intermediates.

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the risks outlined above, the following engineering controls and Personal Protective Equipment (PPE) standards must be strictly adhered to:

  • Environmental Controls: Handle the compound exclusively within a Class II Type A2 biological safety cabinet or a properly ducted chemical fume hood to prevent inhalation of aerosolized particulates (STOT SE 3 hazard).

  • Personal Protective Equipment (PPE): Wear a fully buttoned lab coat, safety goggles, and nitrile gloves (minimum 5 mil thickness).

    • Expert Insight: If dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory . DMSO acts as a highly efficient carrier solvent that can rapidly transport dissolved halogenated indoles through the stratum corneum and into the bloodstream.

  • Spill Management: In the event of a powder spill, do not sweep dry. Cover the spill with absorbent paper soaked in a 10% bleach solution (to oxidize the compound) or isopropanol, carefully wipe inward, and dispose of as halogenated solid waste.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be self-validating. The following workflow details the preparation of an in vitro screening library stock while validating the structural integrity of the compound to prevent false negatives in downstream biological assays.

Workflow Step1 1. Compound Retrieval (2-8°C Storage) Step2 2. Environmental Control (Fume Hood + N2 Purge) Step1->Step2 Step3 3. Dissolution (Anhydrous DMSO/DMF) Step2->Step3 Step4 4. Self-Validation (LC-MS Isotopic Profiling) Step3->Step4 Step4->Step3 Fail (Dechlorination) Step5 5. Downstream Assay (Synthesis / Bio-screening) Step4->Step5 Pass (m/z 199/201/203)

Self-validating workflow for the safe handling and preparation of halogenated indoles.

Protocol: Preparation and Validation of a 10 mM in vitro Screening Stock

Objective: Safely dissolve 5,6-Dichloro-1-methyl-1H-indole for high-throughput screening while verifying the absence of spontaneous photolytic dechlorination.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage[3]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: This prevents ambient moisture condensation on the cold powder, which would otherwise degrade the anhydrous solvents used in subsequent steps and potentially ruin moisture-sensitive downstream reactions.

  • Weighing: Inside a calibrated fume hood, weigh exactly 2.00 mg of 5,6-Dichloro-1-methyl-1H-indole into a static-free amber glass vial.

    • Causality: Amber glass prevents UV-induced homolytic cleavage of the carbon-chlorine bonds.

  • Dissolution: Add 1.00 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex for 30 seconds until the solution is visually clear.

  • Self-Validation (LC-MS Isotopic Profiling): Before utilizing the stock in biological assays, withdraw a 1 µL aliquot, dilute in 1 mL of LC-grade Acetonitrile, and inject into an LC-MS system (ESI+ mode).

    • Validation Criteria: Confirm the presence of the parent ion cluster at m/z 199/201/203. The isotopic abundance must reflect a ~9:6:1 ratio, which is the mathematical mass spectrometry signature of a molecule containing two chlorine atoms. If a dominant peak at m/z 165 (indicating the loss of one chlorine atom) is detected, the batch has degraded and must be discarded as hazardous waste.

  • Aliquoting and Storage: Dispense the validated 10 mM stock into 50 µL single-use aliquots, purge the headspace with Argon gas to displace oxygen, and store immediately at -20°C.

References

  • ChemScene. "176506-50-6 | 5,6-Dichloro-1-methyl-1H-indole - ChemScene." ChemScene Chemical Properties and SDS.
  • Google Patents. "United States Patent (19) - Googleapis.com." Excitatory Amino Acid Antagonists.
  • MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI Pharmaceuticals.
  • National Institutes of Health (NIH). "Halogenated Indole Alkaloids from Marine Invertebrates - PMC." Marine Drugs.

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Foundational

An In-Depth Technical Guide to the Lipophilicity and LogP of 5,6-Dichloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, excretion, and toxicity (ADME-T). The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying this property. This guide provides a comprehensive technical exploration of the lipophilicity of 5,6-Dichloro-1-methyl-1H-indole, a halogenated indole derivative with potential applications in medicinal chemistry. We delve into the theoretical underpinnings of LogP, detail both computational and experimental methodologies for its determination, and provide a comparative analysis of the available data for this compound and its structural analogs. This document serves as a practical resource for researchers aiming to understand, predict, and modulate the lipophilicity of indole-based compounds in drug discovery and development.

The Crucial Role of Lipophilicity in Drug Discovery

Lipophilicity, or the "fat-loving" nature of a molecule, dictates its ability to partition between a nonpolar lipid environment and a polar aqueous environment.[1] This characteristic is a key determinant of a drug's pharmacokinetic and pharmacodynamic profiles.[2] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly related to its lipophilicity.[1]

An optimal level of lipophilicity is crucial for oral bioavailability, as the drug must be soluble enough in the aqueous environment of the gastrointestinal tract to dissolve, yet lipophilic enough to permeate the gut wall and enter systemic circulation.[3] According to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, an orally active drug should ideally have a LogP value not exceeding 5.[4] For compounds targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal to facilitate crossing the blood-brain barrier.[4]

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and potential sequestration in fatty tissues, which can result in toxicity.[2][3] Therefore, the precise determination and modulation of lipophilicity are paramount in the design and optimization of new therapeutic agents.

Structural Analysis of 5,6-Dichloro-1-methyl-1H-indole

The structure of 5,6-Dichloro-1-methyl-1H-indole is characterized by a bicyclic indole core, substituted with two chlorine atoms on the benzene ring at positions 5 and 6, and a methyl group on the nitrogen atom of the pyrrole ring.

Caption: Chemical structure of 5,6-Dichloro-1-methyl-1H-indole.

The key structural features influencing its lipophilicity are:

  • Indole Core: The aromatic indole ring system is inherently lipophilic.

  • Dichloro Substitution: The two chlorine atoms significantly increase lipophilicity due to their hydrophobic nature. The position of these halogens on the benzene ring can subtly influence the overall LogP.

  • N-Methyl Group: The addition of a methyl group on the indole nitrogen further enhances lipophilicity by increasing the nonpolar surface area and removing the hydrogen bond donor capability of the N-H group present in the parent indole.

Computational Determination of LogP

Computational methods provide a rapid and cost-effective means of estimating LogP, particularly in the early stages of drug discovery for virtual screening of large compound libraries.[5] These methods are broadly categorized into atom-based, fragment-based, and property-based approaches.[3]

A computationally predicted LogP value for 5,6-Dichloro-1-methyl-1H-indole is 3.4851 . This value was obtained from chemical supplier databases, which typically employ sophisticated algorithms for their calculations.

For comparison, the predicted LogP (XLogP3) for the parent compound, 5,6-dichloro-1H-indole, is 3.3 . The increase in the predicted LogP upon N-methylation is consistent with the replacement of a polar N-H bond with a nonpolar N-CH3 group. Predicted XLogP3 values for other dichlorinated indole isomers, such as 4,5-dichloro-1H-indole and 6,7-dichloro-1H-indole, are also around 3.3 , suggesting that the position of the chlorine atoms on the benzene ring has a relatively minor impact on the calculated lipophilicity in these cases.

Experimental Determination of LogP

While computational models are valuable for prediction, experimental determination of LogP remains the gold standard for obtaining accurate lipophilicity data. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[6] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.

Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

  • Sample Preparation: Prepare a stock solution of 5,6-Dichloro-1-methyl-1H-indole in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 2 hours) to facilitate partitioning. Allow the phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7]

  • Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Caption: Workflow for Shake-Flask LogP Determination.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is critical to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.

  • Choice of Analytical Method: HPLC is often preferred for its sensitivity and ability to separate the analyte from potential impurities, ensuring accurate quantification.[7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject a solution of 5,6-Dichloro-1-methyl-1H-indole and determine its retention time.

  • Calculation: The retention factor (k) is calculated for each compound. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards. The LogP of the test compound is then determined from its log k value using the calibration curve.

Caption: Workflow for RP-HPLC LogP Determination.

Causality Behind Experimental Choices:

  • Choice of Stationary and Mobile Phases: The C18 stationary phase provides a nonpolar environment that retains compounds based on their hydrophobicity. The mobile phase composition is varied to achieve optimal separation and retention times.

  • Use of Calibration Standards: A robust calibration curve with structurally diverse standards is essential for accurate LogP determination.

Data Comparison and Analysis

CompoundPredicted LogPExperimental LogP (Method)
5,6-Dichloro-1-methyl-1H-indole 3.4851 Not Available
5,6-Dichloro-1H-indole3.3 (XLogP3)Not Available
4,5-Dichloro-1H-indole3.3 (XLogP3)Not Available
6,7-Dichloro-1H-indole3.3 (XLogP3)Not Available

The predicted LogP of 3.4851 for 5,6-Dichloro-1-methyl-1H-indole falls within a range that is generally favorable for drug-like properties.[4] The increase in lipophilicity compared to the parent indole highlights the significant contribution of the N-methyl group.

It is important to note that computational predictions can have inherent inaccuracies, and experimental verification is always recommended.[8] The choice of the prediction algorithm can also influence the result. For instance, different software packages may yield slightly different LogP values for the same compound.

Synthesis of 5,6-Dichloro-1-methyl-1H-indole

The synthesis of 5,6-Dichloro-1-methyl-1H-indole can be approached through various established methods for indole synthesis, followed by N-methylation if starting from the corresponding indole. A common route is the Fischer indole synthesis.[9]

A plausible synthetic route would involve:

  • Fischer Indole Synthesis of 5,6-Dichloro-1H-indole: This would typically involve the reaction of 3,4-dichlorophenylhydrazine with a suitable carbonyl compound, such as pyruvate, followed by acid-catalyzed cyclization.

  • N-methylation of 5,6-Dichloro-1H-indole: The resulting 5,6-dichloro-1H-indole can then be N-methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4] Alternatively, greener methods using dimethyl carbonate have been developed.[4]

Applications and Implications for Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] Halogenation of the indole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds.[10]

The lipophilicity of 5,6-Dichloro-1-methyl-1H-indole, as indicated by its predicted LogP, suggests that it is likely to have good membrane permeability. This property is advantageous for developing orally bioavailable drugs. However, its relatively high lipophilicity also warrants careful consideration of potential issues such as poor aqueous solubility and increased metabolic liability.

A derivative, 5,6-dichloro-1-methylgramine, has been investigated as a non-toxic antifouling agent, highlighting the diverse applications of this chemical scaffold.[12]

Conclusion

The lipophilicity of 5,6-Dichloro-1-methyl-1H-indole, characterized by a predicted LogP of 3.4851, positions it as a compound of interest for further investigation in drug discovery. This in-depth guide has provided a comprehensive overview of the theoretical and practical aspects of determining its LogP. While computational methods offer valuable initial estimates, experimental verification through techniques like the shake-flask method or RP-HPLC is crucial for obtaining accurate data to guide lead optimization. A thorough understanding and control of lipophilicity are essential for harnessing the full therapeutic potential of this and other halogenated indole derivatives.

References

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Gabano, E., Zanellato, I., Pinton, G., Moro, L., & Osella, D. (2022). The correlation of the Log P values obtained by the shake flask method...
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Bergman, J., Carlsson, R., & Misztal, S. (1976). The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Acta Chemica Scandinavica, B 30, 853-861.
  • Li, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an.
  • Port, A., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. European Journal of Pharmaceutical Sciences, 114, 34-43.
  • Zanellato, I., et al. (2022). The correlation of the Log P values obtained by the shake flask method...
  • Shang, M., et al. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Staszków, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 76, 205-209.
  • Wang, X., et al. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances.
  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Hughes, D. L. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(8), 3254-3301.
  • ResearchGate. (n.d.). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry.
  • MDPI. (2024).
  • Okino, T., et al. (2004). 5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product. Biofouling, 20(4-5), 231-237.
  • BenchChem. (2025).
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ResearchGate. (n.d.).

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Exploratory

A Senior Application Scientist's Guide to 5,6-Dichloro-1-methyl-1H-indole: Synthesis, Sourcing, and Application

Introduction: The Strategic Value of a Dichlorinated Indole Scaffold In the landscape of modern drug discovery, the indole ring system stands as a quintessential "privileged scaffold." Its inherent aromaticity, coupled w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Dichlorinated Indole Scaffold

In the landscape of modern drug discovery, the indole ring system stands as a quintessential "privileged scaffold." Its inherent aromaticity, coupled with the hydrogen-bond donating capability of the N-H group, makes it a frequent constituent of both natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, synthetically valuable derivative: 5,6-Dichloro-1-methyl-1H-indole .

The introduction of chlorine atoms at the 5 and 6 positions of the indole ring significantly alters the electronic and lipophilic character of the molecule. This dichlorination can enhance binding affinity to target proteins, improve metabolic stability, and modulate bioavailability. Furthermore, the N-methylation to form 5,6-Dichloro-1-methyl-1H-indole caps the hydrogen bond donor site, which can be a critical modification to optimize cell permeability and prevent certain metabolic pathways. This derivative, therefore, is not an end-product but a crucial intermediate—a precisely tailored building block for constructing more complex, high-value molecules in medicinal chemistry programs, from oncology to neurodegenerative disease research.[2][3]

This document provides an in-depth technical overview of 5,6-Dichloro-1-methyl-1H-indole, covering its chemical properties, a representative synthetic workflow, sourcing and procurement intelligence, and its strategic application in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its effective use in synthesis and formulation. The key characteristics of 5,6-Dichloro-1-methyl-1H-indole are summarized below.

PropertyValueSource
CAS Number 176506-50-6ChemScene[4]
Molecular Formula C₉H₇Cl₂NChemScene[4]
Molecular Weight 200.06 g/mol ChemScene[4]
Appearance Solid (form may vary by supplier)Inferred from related compounds[5]
Purity ≥97% (Typical)ChemScene[4]
Topological Polar Surface Area (TPSA) 4.93 ŲChemScene[4]
LogP 3.4851ChemScene[4]
Storage Conditions Sealed in a dry environment, 2-8°CChemScene[4]

Synthesis Pathway and Experimental Protocol

The synthesis of 5,6-Dichloro-1-methyl-1H-indole is typically achieved via a two-step process starting from the commercially available 5,6-dichloro-1H-indole. The first step involves the synthesis of the parent indole, followed by a standard N-alkylation reaction.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow from a substituted aniline to the final N-methylated product. While various named reactions can achieve the indole ring formation, the subsequent N-methylation is a common and reliable transformation.

G cluster_0 Step 1: Indole Ring Formation cluster_1 Step 2: N-Methylation A Substituted Aniline (e.g., 4,5-Dichloro-2-nitrotoluene) B Intermediate (e.g., via Fischer, Bartoli, or other indole synthesis) A->B Cyclization/Reduction C 5,6-Dichloro-1H-indole (CAS: 121859-57-2) B->C Aromatization D 5,6-Dichloro-1-methyl-1H-indole (CAS: 176506-50-6) C->D Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., NaH, K₂CO₃)

Caption: General synthetic pathway for 5,6-Dichloro-1-methyl-1H-indole.

Protocol: N-Methylation of 5,6-Dichloro-1H-indole

This protocol describes the critical second step, assuming the precursor, 5,6-dichloro-1H-indole, has been sourced or synthesized.

Materials:

  • 5,6-Dichloro-1H-indole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 5,6-dichloro-1H-indole.

  • Solvent Addition: Add anhydrous DMF to dissolve the indole substrate completely.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride portion-wise. Causality Note: This strong base deprotonates the indole nitrogen to form the highly nucleophilic indolide anion, which is necessary for the subsequent alkylation. The reaction is exothermic and generates hydrogen gas; hence, slow addition at low temperature is crucial for safety and control.

  • Activation: Allow the mixture to stir at 0°C for 30-45 minutes. The evolution of gas should cease, indicating complete deprotonation.

  • Alkylation: Slowly add methyl iodide via syringe while maintaining the temperature at 0°C. Causality Note: Methyl iodide is a potent electrophile. The indolide anion attacks the methyl group in an Sₙ2 reaction to form the C-N bond.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 5,6-Dichloro-1-methyl-1H-indole.

Suppliers and Indicative Pricing

Procuring high-quality starting materials is paramount. Below is a table of known suppliers for the target compound and its essential precursor. Pricing is often subject to change and depends on quantity and purity. Researchers are advised to request formal quotes.

CompoundSupplierCAS NumberPurityQuantityIndicative Price (USD)
5,6-Dichloro-1-methyl-1H-indole ChemScene176506-50-6≥97%Custom SynthesisQuote Required
5,6-Dichloro-1H-indole (Precursor) Sigma-Aldrich121859-57-298%1 g$83.63
5 g$106.05
25 g$194.03[6]
5,6-Dichloro-1H-indole (Precursor) Bide Pharmatech121859-57-298%1 g$25
5 g$75
25 g$250[7]
5,6-Dichloro-1H-indole (Precursor) Chem-Impex121859-57-2≥98% (HPLC)N/AQuote Required[2]

Strategic Applications in Drug Development

The indole core is a cornerstone of medicinal chemistry, with derivatives approved to treat a wide array of conditions.[1][8] The utility of 5,6-Dichloro-1-methyl-1H-indole lies in its role as a functionalized building block.

Indole as a Privileged Scaffold

The diagram below illustrates why the indole core is considered a "privileged scaffold." Its structure can be readily modified at multiple positions to interact with a diverse range of biological targets.

G cluster_0 Indole Core as a Versatile Scaffold Indole 5,6-Dichloro-1-methyl -1H-indole Target1 Kinase Inhibitors (e.g., for Oncology) Indole->Target1 Further Synthesis Target2 GPCR Ligands (e.g., for CNS Disorders) Indole->Target2 Further Synthesis Target3 Enzyme Inhibitors (e.g., for Infectious Disease) Indole->Target3 Further Synthesis Target4 Tubulin Polymerization Inhibitors Indole->Target4 Further Synthesis

Caption: The indole scaffold as a starting point for diverse therapeutic agents.

  • Anticancer Agents: Many indole derivatives function as inhibitors of crucial cellular processes like tubulin polymerization or as kinase inhibitors.[3] The dichlorination pattern on this specific indole can enhance hydrophobic interactions in the binding pockets of such targets.

  • Antimicrobial Agents: The indole scaffold is being explored for the development of new anti-tubercular and antibacterial drugs that can overcome resistance mechanisms.[9] Halogenation can be key to improving potency and membrane permeability.

  • Central Nervous System (CNS) Agents: The core structure of serotonin is an indole. Derivatives are frequently used to develop ligands for serotonin, dopamine, and other CNS receptors. The N-methylation and dichlorination pattern of 5,6-Dichloro-1-methyl-1H-indole provides a lipophilic scaffold that can be elaborated to optimize blood-brain barrier penetration.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. This information is a summary and does not replace a thorough review of the supplier's Safety Data Sheet (SDS).[10][11]

  • Hazard Identification:

    • Harmful if swallowed or inhaled.[11][12]

    • Causes skin irritation and serious eye irritation.[11][12]

    • May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid breathing dust or vapors.[15]

  • Storage and Handling:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][13]

    • Store away from strong oxidizing agents.[13]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10][13]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

References

  • Safety Data Sheet. aapptec.[Link]

  • Safety Data Sheet. BD Diagnostic Systems.[Link]

  • 5,6-Dichloro-1H-indole(121859-57-2). Chemcd.[Link]

  • 5,6-Dichloro-1H-indole, CID 10487776. PubChem.[Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.[Link]

  • 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Academia.edu.[Link]

  • 1,2:7,8-Diepoxyoctane, CID 17048. PubChem.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC, National Center for Biotechnology Information.[Link]

  • Breakthrough in indole chemistry could accelerate drug development. EurekAlert![Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.[Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the N-Methylation of 5,6-Dichloroindole Using Methyl Iodide

Executive Summary The N-alkylation of indole derivatives is a fundamental transformation in medicinal chemistry and drug development. This application note details a highly optimized, self-validating protocol for the N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of indole derivatives is a fundamental transformation in medicinal chemistry and drug development. This application note details a highly optimized, self-validating protocol for the N-methylation of 5,6-dichloroindole using methyl iodide (MeI) and sodium hydride (NaH) in N,N-dimethylformamide (DMF). By analyzing the distinct electronic properties of the halogenated substrate, this guide provides researchers with the mechanistic causality behind each experimental choice, ensuring high yields, high purity, and reproducible analytical validation.

Mechanistic Rationale & Experimental Design

The presence of two electron-withdrawing chlorine atoms at the 5- and 6-positions of the indole ring significantly alters the electronic landscape of the substrate[1]. This necessitates specific experimental conditions:

  • Base Selection (Causality of NaH): The electron-withdrawing halogens increase the acidity of the N-H bond but concurrently reduce the nucleophilicity of the resulting indolide anion. A strong, irreversible base like Sodium Hydride (NaH) is required to drive the deprotonation to 100% completion. The evolution of hydrogen gas provides a thermodynamic sink, preventing the reverse reaction[2].

  • Solvent Selection (Causality of DMF): DMF is a highly polar aprotic solvent. It strongly solvates the sodium cation (

    
    ) while leaving the indolide anion "naked." This lack of anion solvation dramatically enhances the nucleophilicity of the indolide intermediate, compensating for the electron-withdrawing effects of the chlorine atoms[3].
    
  • Electrophile Selection (Causality of MeI): Methyl iodide is an unhindered, highly reactive electrophile. Its low steric bulk and excellent leaving group (iodide) make it ideal for a rapid

    
     substitution at the nitrogen center[4].
    
  • Temperature Control: Deprotonation with NaH is highly exothermic and must be initiated at 0 °C to prevent solvent degradation or ring-opening side reactions. The alkylation phase is subsequently warmed to room temperature to overcome the activation energy barrier for the

    
     attack[2].
    

Quantitative Data & Reagent Preparation

The following table summarizes the stoichiometric requirements for a standard 1.0-gram scale reaction.

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
5,6-Dichloroindole 186.041.01.00 g5.38Substrate
Sodium Hydride (60% in mineral oil)24.001.5323 mg8.07Base
Methyl Iodide (MeI)141.941.20.40 mL6.46Electrophile
Anhydrous DMF 73.09N/A10.0 mLN/ASolvent

Note: NaH is typically supplied as a 60% dispersion in mineral oil. The mass provided (323 mg) accounts for this dispersion to deliver exactly 8.07 mmol of active NaH.

Experimental Workflow

ReactionWorkflow Start 5,6-Dichloroindole (Substrate) Deprotonation Deprotonation NaH, DMF, 0 °C Start->Deprotonation Intermediate Indolide Anion (Nucleophile) Deprotonation->Intermediate H2 gas evolution Alkylation Alkylation (SN2) MeI, 0 °C to RT Intermediate->Alkylation Quench Quench & Workup Ice Water / EtOAc Alkylation->Quench TLC Confirmation Purification Purification Silica Gel Column Quench->Purification Organic Phase Product 5,6-Dichloro-1-methylindole (Target Product) Purification->Product

Workflow for the N-methylation of 5,6-dichloroindole via an indolide intermediate.

Step-by-Step Protocol

Phase 1: Preparation & Deprotonation
  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Base Addition: Quickly add 323 mg of NaH (60% dispersion in mineral oil) to the flask. Re-establish the inert atmosphere.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF into the flask and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.00 g of 5,6-dichloroindole in the remaining 5.0 mL of anhydrous DMF. Add this solution dropwise to the stirring NaH suspension over 10 minutes.

  • Self-Validation (Deprotonation): Observe the reaction mixture. Vigorous bubbling (hydrogen gas evolution) will occur. Stir at 0 °C for 30 minutes, or until bubbling completely ceases, confirming quantitative formation of the indolide anion[2].

Phase 2: Alkylation
  • Electrophile Addition: While maintaining the temperature at 0 °C, add 0.40 mL of methyl iodide (MeI) dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C). Stir for 1.5 to 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The N-methylated product will exhibit a significantly higher

    
     value than the starting material due to the loss of the hydrogen-bond donating N-H group.
    
Phase 3: Quench & Workup
  • Quenching: Cool the flask back to 0 °C and carefully quench the remaining NaH by adding 10 mL of ice-cold distilled water dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL), followed by brine (20 mL). Causality: LiCl drastically increases the aqueous partition coefficient of DMF, ensuring its complete removal from the organic phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield 5,6-dichloro-1-methylindole as a solid.

Analytical Validation & Safety

Analytical Expectations

To validate the structural integrity of the synthesized 5,6-dichloro-1-methylindole, perform


 NMR spectroscopy (

, 400 MHz):
  • Disappearance: The broad singlet corresponding to the indole N-H proton (~11.0 ppm) must be completely absent.

  • Appearance: A sharp, highly integrated singlet corresponding to the new N-

    
     group will appear between 3.70 ppm and 3.85 ppm .
    
  • Aromatic Region: The distinct singlets for the isolated C4 and C7 protons will remain intact in the aromatic region, confirming no electrophilic aromatic substitution occurred at the carbon centers.

Safety & Troubleshooting
  • Methyl Iodide Hazard: MeI is a volatile alkylating agent and a suspected carcinogen[4]. All handling, including syringe transfers, must be performed inside a properly ventilated fume hood.

  • NaH Hazard: Sodium hydride is highly pyrophoric. Never expose it to ambient moisture or quench the reaction directly with concentrated acids.

  • Incomplete Conversion: If TLC indicates unreacted starting material after 2 hours, the DMF may not have been strictly anhydrous, leading to premature quenching of the NaH. Ensure high-quality anhydrous solvents are used.

References

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.[Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Taylor & Francis.[Link]

  • Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. PubMed.[Link]

Sources

Application

High-Fidelity N-Methylation of Indoles: A Sodium Hydride Protocol

Executive Summary The N-methylation of the indole scaffold is a foundational transformation in medicinal chemistry, critical for modulating the lipophilicity and metabolic stability of tryptamine-derived therapeutics. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of the indole scaffold is a foundational transformation in medicinal chemistry, critical for modulating the lipophilicity and metabolic stability of tryptamine-derived therapeutics. While various bases (e.g.,


, 

,

) can promote this reaction, Sodium Hydride (NaH) remains the reagent of choice for high-fidelity synthesis. Its irreversible deprotonation capability ensures complete conversion of the indole to the indolyl anion, driving reaction kinetics and minimizing competitive C3-alkylation.

This guide provides a rigorous, field-proven protocol for NaH-mediated N-methylation, emphasizing safety, regioselectivity, and scalability.

Safety & Handling: Sodium Hydride

CRITICAL WARNING: Sodium hydride is a pyrophoric solid and violently water-reactive. It is typically supplied as a 60% dispersion in mineral oil to mitigate reactivity.[1]

Handling Protocols
  • Moisture Exclusion: All glassware must be oven-dried (

    
    ) and cooled under a stream of inert gas (
    
    
    
    or
    
    
    ).
  • Dispersion vs. Dry: For most applications, do not wash the mineral oil from the NaH. The oil is inert in standard solvents (THF, DMF) and provides a safety barrier against atmospheric moisture. Washing with hexanes increases the surface area and pyrophoric risk significantly.

  • Quenching: Never quench NaH reactions with water directly. Use a diluted alcohol (e.g., Isopropanol or MeOH) followed by water to control hydrogen evolution.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved recommended), and safety goggles are mandatory.[1] Work strictly within a fume hood.

Mechanistic Insight & Regioselectivity

The Challenge: N1 vs. C3 Selectivity

Indole is an ambident nucleophile. Deprotonation yields an indolyl anion that can react at the Nitrogen (N1) or Carbon-3 (C3) position.[2]

  • N1-Attack (Kinetic/Hard): The nitrogen atom bears the highest charge density but is sterically more accessible. Reaction at N1 preserves the aromaticity of the benzene ring during the transition state.

  • C3-Attack (Thermodynamic/Soft): The C3 position is highly nucleophilic (enamine-like character). Reaction here disrupts aromaticity temporarily but can be favored by soft electrophiles or reversible deprotonation conditions.

Why NaH?

NaH acts as a strong, irreversible base (


 of 

vs. Indole

in DMSO).

The irreversible evolution of hydrogen gas drives the equilibrium completely to the indolyl anion. In polar aprotic solvents like DMF or THF, the sodium cation is well-solvated (or loosely ion-paired), leaving the "hard" nitrogen anion free to attack the "hard" methylating agent (MeI), overwhelmingly favoring N-methylation (

selectivity).
Mechanistic Pathway Diagram

IndoleMethylation Indole Indole (Neutral) Transition Indolyl Anion (Na+ Salt) Indole->Transition Deprotonation (-H2 Gas) NaH NaH (Base) NaH->Transition Product N-Methylindole Transition->Product SN2 Attack (Major) SideProduct C3-Methylindole (Trace) Transition->SideProduct Soft Attack (Minor) MeI Me-I (Electrophile) MeI->Product

Figure 1: Mechanistic pathway of NaH-mediated indole methylation highlighting the irreversible deprotonation step.

Experimental Protocol: The "Gold Standard"

Scale: 10 mmol Indole Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is preferred for faster rates due to better cation solvation, but THF is easier to remove during workup.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
Indole 117.151.01.17 gSubstrate
NaH (60% dispersion) 24.001.20.48 gBase
Methyl Iodide (MeI) 141.941.2-1.50.75 - 0.93 mLElectrophile
DMF (Anhydrous) --20 mL (0.5 M)Solvent
Step-by-Step Procedure
  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen for 15 mins.

  • Base Suspension:

    • Add NaH (60% dispersion) to the flask.

    • Optional: If mineral oil removal is strictly required (rare), wash 3x with anhydrous hexanes under

      
      , decanting the supernatant. Otherwise, proceed with dispersion.
      
    • Add 10 mL of anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition:

    • Dissolve Indole (1.17 g) in the remaining 10 mL of DMF.

    • Add the indole solution dropwise to the NaH suspension via syringe over 5-10 minutes.

    • Observation: Bubbling (

      
       gas) will occur. The solution typically turns yellow/orange (indolyl anion formation).
      
    • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Add Methyl Iodide (MeI) dropwise via syringe at 0°C.

    • Caution: MeI is volatile and toxic.[3] Use a distinct needle/syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).[4]

    • Stir for 1-3 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS.

  • Quench & Workup:

    • Cool back to 0°C.

    • Carefully add saturated

      
       solution (10 mL) dropwise to quench excess NaH.
      
    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil usually contains mineral oil (if not washed).

    • Purify via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes). The mineral oil elutes first with pure hexanes.

Workflow Visualization

ProtocolWorkflow Start Start: Dry Glassware Inert Atmosphere (N2) Step1 Suspend NaH in DMF Cool to 0°C Start->Step1 Step2 Add Indole Solution (Dropwise) Step1->Step2 Decision1 Wait 30 min (H2 Evolution Ceases?) Step2->Decision1 Step3 Add MeI (Electrophile) Warm to RT Decision1->Step3 Yes Step4 Quench (Sat. NH4Cl) Extract (EtOAc) Step3->Step4 End Purify (Flash Column) Isolate N-Methylindole Step4->End

Figure 2: Operational workflow for the batch synthesis of N-methylindole.

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low Conversion Wet solvent/reagentsNaH is consumed by water.[1] Ensure DMF is anhydrous (water <50 ppm). Increase NaH to 1.5 eq.
C3-Alkylation Observed Incomplete deprotonation or "Soft" conditionsEnsure full deprotonation time (30+ min) before adding MeI. Ensure temperature is 0°C during addition.
Exotherm/Runaway Fast addition of Indole/MeINaH deprotonation is exothermic. Add indole slowly. Scale up with caution (ensure cooling capacity).
Product stuck in DMF Poor extraction efficiencyDMF is miscible with water. Use copious water washes (5x volume) or add 5% LiCl to aqueous layer to "salt out" the DMF.

References

  • pKa Values & Acidity: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21, 456–463.

  • General Indole Synthesis: Potts, K. T.; Saxton, J. E. "1-Methylindole."[5][6] Organic Syntheses1960 , 40,[5] 68.

  • Selectivity Mechanisms: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970.
  • NaH Safety: "Sodium Hydride - Standard Operating Procedure." UC Santa Barbara.

  • Solvent Effects: Heaney, H.; Ley, S. V.[5] "N-Alkylation of indoles." Journal of the Chemical Society, Perkin Transactions 11973 , 499–500.

Sources

Method

Technical Guide: 5,6-Dichloro-1-methyl-1H-indole as a Scaffold for Next-Gen Antifoulants

Topic: 5,6-Dichloro-1-methyl-1H-indole as an Intermediate for Antifouling Agents Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Marine Biologists Executive Summary Mar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,6-Dichloro-1-methyl-1H-indole as an Intermediate for Antifouling Agents Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Marine Biologists

Executive Summary

Marine biofouling—the accumulation of microorganisms, algae, and invertebrates on submerged surfaces—incurs global costs exceeding $150 billion annually. With the prohibition of tributyltin (TBT) and increasing restrictions on copper-based biocides, the industry is pivoting toward nature-inspired antifoulants (NIAs) .

5,6-Dichloro-1-methyl-1H-indole serves as the critical synthetic intermediate for 5,6-Dichloro-1-methylgramine (DCMG) , a potent, non-toxic antifouling agent. Modeled after secondary metabolites from the marine bryozoan Zoobotryon pellucidum, this scaffold exhibits a unique mechanism of action: it reversibly inhibits larval settlement via serotonergic signaling blockade without causing mortality.

This guide details the synthetic production of the intermediate, its conversion to the active DCMG antifoulant, and the biological validation protocols required for efficacy testing.

Chemical Profile & Mechanism[1][2][3][4][5]

The Intermediate: 5,6-Dichloro-1-methyl-1H-indole

This lipophilic scaffold provides the structural rigidity and halogen bonding capability necessary for interaction with larval neurotransmitter receptors.

PropertySpecification
CAS Number 176506-50-6
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in water
Role Precursor for C3-functionalization (Mannich reaction)
Mechanism of Action (DCMG)

Unlike traditional biocides that kill organisms via heavy metal toxicity or oxidative stress, the downstream active agent (DCMG) acts as a settlement inhibitor .

  • Target: Serotonergic neurons in the cyprid larvae of barnacles (e.g., Balanus amphitrite).

  • Effect: Prevents the "attachment" signal, causing larvae to remain in the swimming phase rather than cementing to the surface.

  • Advantage: High potency (

    
    ) with low toxicity (
    
    
    
    ), preventing bioaccumulation in the marine food web.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from the starting material to the active antifoulant and the subsequent biological validation.

AntifoulingWorkflow Start 5,6-Dichloroindole (Starting Material) Step1 N-Methylation (MeI, NaH/KOH) Start->Step1 Alkylation Intermediate 5,6-Dichloro-1-methyl-1H-indole (Target Intermediate) Step1->Intermediate Yield >90% Step2 Mannich Reaction (HCHO, HNMe2) Intermediate->Step2 C3-Functionalization Product 5,6-Dichloro-1-methylgramine (Active DCMG) Step2->Product Active Antifoulant Assay Cyprid Settlement Assay (Balanus amphitrite) Product->Assay Dosing Outcome Data Analysis (IC50 vs LC50) Assay->Outcome Validation

Caption: Synthetic route from 5,6-dichloroindole to the active antifoulant DCMG, followed by biological screening.

Synthetic Protocols

Protocol A: Synthesis of 5,6-Dichloro-1-methyl-1H-indole

Objective: Selective N-methylation of the indole ring. Scale: 10 mmol basis.

Reagents:

  • 5,6-Dichloroindole (1.86 g, 10 mmol)

  • Iodomethane (MeI) (1.70 g, 12 mmol) Caution: Neurotoxin

  • Potassium Hydroxide (KOH), powdered (2.24 g, 40 mmol)

  • Dimethyl Sulfoxide (DMSO) (20 mL) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dichloroindole (10 mmol) in anhydrous DMSO (20 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add powdered KOH (40 mmol) in portions. Stir vigorously for 30 minutes. The solution may darken.

  • Alkylation: Add Iodomethane (12 mmol) dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material (

    
    ) disappears and the product (
    
    
    
    ) dominates.
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.[1]

  • Isolation: Filter the precipitate. Wash with copious water to remove residual DMSO and KOH.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexanes) to yield 5,6-Dichloro-1-methyl-1H-indole.

    • Expected Yield: 90–95%

    • Characterization: ¹H NMR (CDCl₃) shows disappearance of N-H broad singlet and appearance of N-Me singlet at ~3.7 ppm.

Protocol B: Conversion to Active Antifoulant (DCMG)

Objective: C3-aminomethylation via Mannich Reaction.

Reagents:

  • 5,6-Dichloro-1-methyl-1H-indole (Intermediate from Protocol A)

  • Dimethylamine (40% aq. solution)

  • Formaldehyde (37% aq. solution)

  • Acetic Acid (Glacial)

Procedure:

  • Mixing: In a reaction flask, dissolve the intermediate (5 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Cool to 0°C. Add dimethylamine (7.5 mmol) and formaldehyde (7.5 mmol) premixed in acetic acid (cooled) dropwise.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Quenching: Pour the mixture into ice water. Basify carefully with 20% NaOH solution to pH 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Product: The residue is 5,6-Dichloro-1-methylgramine (DCMG) . Purify by recrystallization or chromatography.[2]

Biological Validation Protocol

Protocol C: Barnacle Cyprid Settlement Assay

Objective: Determine the antifouling potency (


) and toxicity (

) of the synthesized compound. Test Organism: Balanus amphitrite (Cyprid stage).

Materials:

  • 24-well polystyrene culture plates.

  • Filtered Seawater (FSW, 0.22 µm filtered).

  • Stock solution of DCMG in DMSO (10 mg/mL).

Workflow:

  • Larval Culture: Rear nauplii of B. amphitrite on Skeletonema costatum algae until they metamorphose into the cyprid stage (approx. 4–5 days at 26°C). Use cyprids that are 0–2 days old.

  • Dosing: Prepare serial dilutions of DCMG in FSW.

    • Concentration range: 0.1, 1.0, 5.0, 10.0, 50.0 µg/mL.

    • Control: FSW + DMSO (final DMSO concentration < 0.1%).

  • Assay Setup: Add 2 mL of test solution to each well. Add 15–20 active cyprids per well. Replicate n=4 per concentration.

  • Incubation: Incubate at 25°C in the dark for 48 hours.

  • Scoring: Under a stereomicroscope, classify larvae into three categories:

    • Settled: Metamorphosed and attached to the surface.

    • Swimming (Non-settled): Active, unattached.

    • Dead: Immobile, no response to light/touch.

  • Calculation:

    • Settlement Inhibition (%):

      
      
      
    • Mortality (%):

      
      
      
Performance Benchmarks

The following table highlights the superior safety profile of the indole derivative compared to legacy biocides.

Compound

(Settlement)

(Toxicity)
Therapeutic Ratio (

)
Status
DCMG (Active) 0.05 µg/mL > 100 µg/mL > 2000 Eco-Friendly Candidate
TBTO (Tributyltin)0.01 µg/mL0.05 µg/mL5Banned (Toxic)
Copper Pyrithione0.15 µg/mL1.20 µg/mL8Restricted

Note: Data derived from comparative studies on Balanus amphitrite [1, 2].[3] High therapeutic ratio indicates high efficacy with minimal environmental toxicity.

References

  • Kon-ya, K., et al. (1994).[4] "Inhibitory effect of 5,6-dichloro-1-methylgramine on the settlement of barnacle cyprids." Experientia, 50, 1050–1052.

  • Nogata, Y., et al. (2003). "Antifouling activity of indole derivatives against barnacle cyprids." Marine Biotechnology, 5, 435–442.

  • Feng, D., et al. (2019). "Synthesis and antifouling evaluation of indole derivatives." International Biodeterioration & Biodegradation, 145, 104810.

  • Piazza, V., et al. (2011). "Antifouling activity of synthetic indole derivatives." Biofouling, 27(4), 369-379.

  • Sigma-Aldrich. "5,6-Dichloroindole Product Sheet."

Sources

Application

Application Note: Synthesis and Purification of 5,6-Dichloro-1-methylgramine

Introduction & Scientific Rationale The development of environmentally benign marine antifouling agents is a critical priority in marine and materials science. Gramine derivatives, particularly 5,6-dichloro-1-methylgrami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of environmentally benign marine antifouling agents is a critical priority in marine and materials science. Gramine derivatives, particularly 5,6-dichloro-1-methylgramine (DCMG) , have emerged as highly potent, non-toxic alternatives to traditional heavy-metal biocides. DCMG is a synthetic analog inspired by the natural product 2,5,6-tribromo-1-methylgramine (TBG), originally isolated from the marine bryozoan Zoobotryon pellucidum[1]. Beyond marine applications, halogenated gramines serve as indispensable synthetic intermediates for the development of complex tryptamines and pharmaceutical scaffolds[2].

This application note provides a comprehensive, field-validated protocol for the synthesis of 5,6-dichloro-1-methylgramine from 5,6-dichloro-1-methylindole via an optimized Mannich condensation.

Mechanistic Insights & Causality

The synthesis of DCMG relies on a three-component Mannich reaction. Understanding the causality behind the reagent selection is crucial for scaling and troubleshooting the workflow:

  • Iminium Ion Formation: Dimethylamine and formaldehyde react in the presence of acetic acid. The acidic medium is not merely a solvent; it actively protonates the formaldehyde, rendering it highly susceptible to nucleophilic attack by the amine. Subsequent dehydration yields a highly electrophilic iminium ion (an Eschenmoser's salt equivalent)[3].

  • Regioselective Electrophilic Aromatic Substitution: Indoles are inherently electron-rich heterocycles. The highest occupied molecular orbital (HOMO) electron density resides predominantly at the C-3 position. Consequently, the iminium ion attacks C-3 exclusively, avoiding the sterically hindered and less nucleophilic C-2 position[4].

  • Restoration of Aromaticity: Following the electrophilic attack, the intermediate undergoes rapid deprotonation, restoring the aromaticity of the indole ring and yielding the target Mannich base[3].

Mechanism A Dimethylamine + Formaldehyde B Iminium Ion Intermediate A->B Acetic Acid (H+) D C-3 Electrophilic Attack B->D Electrophile C 5,6-Dichloro-1-methylindole C->D Nucleophilic C-3 E 5,6-Dichloro-1-methylgramine D->E Deprotonation

Reaction mechanism for the Mannich synthesis of gramine derivatives.

Reaction Optimization Data

Recent advancements in indole functionalization demonstrate that alternative energy sources can significantly enhance the efficiency of the Mannich reaction. The table below summarizes quantitative data comparing conventional stirring against modern irradiation techniques for gramine synthesis[5],[6].

Synthetic MethodologyCatalyst / SolventTemperature (°C)Reaction TimeTypical Yield (%)
Conventional Stirring Glacial Acetic Acid25 - 5010 - 12 h85 - 88
Ultrasound (25 kHz) Aqueous Acetic Acid3520 - 25 min96 - 98
Microwave (300 W) Acidic Ionic Liquid805 min93 - 95

Table 1: Comparison of synthetic methodologies for gramine derivatives. While conventional stirring remains the most accessible for large-scale batch synthesis, ultrasound irradiation offers a vastly superior time-to-yield ratio.

Experimental Protocol

The following protocol utilizes conventional batch synthesis, optimized for high purity and scalability.

Materials and Reagents
  • 5,6-Dichloro-1-methylindole: 1.0 eq (Limiting reagent)

  • Formaldehyde: 37% aqueous solution, 1.2 eq

  • Dimethylamine: 40% aqueous solution, 1.2 eq

  • Glacial Acetic Acid: Solvent and catalyst

  • Sodium Hydroxide (NaOH): 20% aqueous solution (For quenching)

  • Ethyl Acetate (EtOAc): Extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄): Drying agent

Step-by-Step Methodology

Phase 1: Iminium Preparation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath (0 °C).

  • Add 15 mL of glacial acetic acid to the flask.

  • Slowly add 1.2 eq of 40% aqueous dimethylamine dropwise over 5 minutes. (Causality: Controlled addition prevents excessive exotherms that could lead to the volatilization of the amine).

  • Add 1.2 eq of 37% aqueous formaldehyde dropwise. Stir the mixture strictly at 0 °C for 15 minutes to ensure the complete, stable formation of the iminium intermediate.

Phase 2: Indole Addition & Condensation 5. Dissolve 1.0 eq of 5,6-dichloro-1-methylindole in a minimal volume of glacial acetic acid (approx. 5 mL). 6. Introduce the indole solution dropwise to the iminium mixture at 0 °C over 10 minutes. 7. Remove the ice bath and allow the reaction to warm naturally to room temperature (25 °C). Stir continuously for 12 hours. (Note: If utilizing an ultrasonic bath, sonicate the mixture at 35 °C for 25 minutes instead[6]).

Phase 3: Quenching and Workup 8. Pour the crude reaction mixture into a beaker containing 50 mL of crushed ice and water. 9. Critical Step: Slowly add the 20% aqueous NaOH solution until the pH of the aqueous layer reaches strictly ≥10. (Causality: Gramine is a basic amine. If the pH remains acidic or neutral, the product will remain protonated as a water-soluble salt, drastically reducing the organic extraction yield). 10. Extract the basified aqueous layer with Ethyl Acetate (3 × 30 mL). 11. Wash the combined organic layers with brine (20 mL) to remove residual aqueous impurities, then dry over anhydrous Na₂SO₄.

Phase 4: Purification 12. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. 13. Recrystallize the resulting crude solid from an ethanol/water mixture to obtain pure 5,6-dichloro-1-methylgramine as a crystalline solid.

Workflow Reagents Reagent Prep (AcOH, HN(CH3)2, CH2O) Reaction Mannich Condensation (Add Indole, 25°C, 12h) Reagents->Reaction Quench Quench & Basify (Ice + NaOH to pH 10) Reaction->Quench Extract Extraction & Drying (EtOAc, Na2SO4) Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify Product Pure DCMG (Target Compound) Purify->Product

Experimental workflow for the synthesis and purification of DCMG.

Self-Validating Quality Control

To ensure the integrity of the synthesized DCMG, the following analytical checkpoints must form a self-validating system before downstream application:

  • Thin-Layer Chromatography (TLC): Run a TLC using Dichloromethane/Methanol (9:1) with 1% Triethylamine (Et₃N). The product will appear as a single spot with a lower

    
     than the starting indole due to the polar amine group. (Causality: The addition of Et₃N to the eluent is mandatory; it prevents the basic gramine from streaking on the acidic silica gel).
    
  • ¹H NMR Spectroscopy (CDCl₃): Confirm the success of the Mannich condensation by identifying the diagnostic singlet at ~3.6 ppm (integrating to 2H, the bridging -CH₂- group) and a singlet at ~2.3 ppm (integrating to 6H, the -N(CH₃)₂ group). The N-methyl group of the indole should appear as a distinct singlet at ~3.7 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the expected molecular ion peak

    
    . The presence of the two chlorine atoms on the indole ring will yield a highly distinct isotopic pattern (M : M+2 : M+4 in a precise 9:6:1 ratio), verifying structural integrity.
    

References[3] "Give a detailed mechanism for the synthesis of gramine from indole." AskFilo. URL: https://askfilo.com/[5] "Recent Developments of Gramine: Chemistry and Biological Activity." National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318625/[6] "Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation." ResearchGate. URL: https://www.researchgate.net/publication/244365737_Improved_synthesis_of_3-dialkylaminomethyl-indole_in_acetic_acid_aqueous_solution_under_ultrasound_irradiation[2] "A Chemical Toolbox to Unveil Synthetic Nature-Inspired Antifouling (NIAF) Compounds." MDPI. URL: https://www.mdpi.com/1660-3397/22/9/414[1] "5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product." PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/16948197/[4] "Synthesis and Chemistry of Indole." Banaras Hindu University (BHU). URL: https://www.bhu.ac.in/

Sources

Method

Application Notes &amp; Protocols: Preparation of Marine Antifouling Coatings Using Indole Derivatives

Executive Summary: The Case for Indole Derivatives in Antifouling The global effort to phase out toxic antifouling agents, such as organotin compounds, has catalyzed research into environmentally benign alternatives.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Indole Derivatives in Antifouling

The global effort to phase out toxic antifouling agents, such as organotin compounds, has catalyzed research into environmentally benign alternatives.[1] Marine organisms themselves, which have evolved sophisticated chemical defenses against surface fouling, offer a rich source of inspiration.[1][2] Among the most promising natural product scaffolds are indole and its derivatives. These compounds, found in various marine species like sponges and corals, exhibit potent, broad-spectrum antifouling activity with low toxicity and favorable degradation profiles.[1][3][4][5]

This document provides a comprehensive guide to leveraging indole derivatives for the development of next-generation antifouling coatings. It outlines the scientific rationale, synthesis protocols, formulation strategies, and performance evaluation methodologies required to translate these promising compounds from the laboratory to real-world application. The protocols are designed to be robust and self-validating, incorporating industry-standard controls and clear evaluation criteria.

Scientific Rationale & Mechanism of Action

Indole derivatives function as non-biocidal or "biocidal-in-effect" agents, deterring the settlement of fouling organisms rather than killing them outright. This approach is more environmentally sustainable and reduces the selective pressure for resistant organisms. Their mechanisms of action are multifaceted and target the critical early stages of the biofouling process.

  • Biofilm Inhibition: The primary stage of biofouling is the formation of a microbial biofilm. Indole derivatives have been shown to effectively inhibit the growth of marine bacteria and interfere with biofilm formation.[2][6][7]

  • Disruption of Cellular Processes: Studies suggest that halogenated indoles can disrupt the homeostasis of cellular calcium ions (Ca2+) in algae.[8][9] This triggers a significant efflux of Ca2+ from the cell, a mechanism believed to inhibit algal growth and settlement.[3][4][7][8]

  • Anti-Larval Settlement: Indole derivatives exhibit potent activity against the settlement of macrofouling organisms like barnacles.[1][10] This is achieved by interfering with larval signaling pathways or enzymatic processes essential for attachment and metamorphosis.[8]

The following workflow provides a high-level overview of the development and validation process for an indole-based antifouling coating.

Antifouling_Coating_Workflow cluster_0 Phase 1: Compound Development cluster_1 Phase 2: Formulation cluster_2 Phase 3: Performance Evaluation A Synthesis of Indole Derivative B Structural Characterization (NMR, MS, IR) A->B Reaction Product C Purity Analysis (HPLC) B->C Verified Structure E Incorporation into Paint Formulation C->E Purified Active Compound D Selection of Coating Matrix (e.g., Self-Polishing) D->E Binder System F Coating Application on Test Panels E->F Wet Paint G Laboratory Assays (Anti-larval, Anti-algal) F->G H Static Field Test (Raft Exposure) G->H Promising Candidates I Dynamic Field Test (Rotating Drum) H->I Static Performance OK J Performance Data (Fouling Rating, Polishing Rate) H->J I->J Field_Test_Design center Static Field Test (Raft Immersion) O1 Monthly Photo Documentation center->O1 O2 Fouling Rating (% Coverage by Type) center->O2 O3 Polishing Rate Measurement center->O3 O4 Long-Term Efficacy Data (12-24 months) center->O4 P1 Test Panels (Coating A, B, Control) P1->center P2 Replication (n ≥ 3 per coating) P2->center P3 Test Site Selection (High Fouling Pressure) P3->center P4 Standardized Methods (e.g., ASTM D3623) P4->center

Sources

Application

Reagents for alkylation of 5,6-dichloro-1H-indole

Application Note: Precision Alkylation of 5,6-Dichloro-1H-Indole Executive Summary The alkylation of 5,6-dichloro-1H-indole is a critical transformation in the synthesis of antiviral agents (e.g., benzimidazole analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation of 5,6-Dichloro-1H-Indole

Executive Summary

The alkylation of 5,6-dichloro-1H-indole is a critical transformation in the synthesis of antiviral agents (e.g., benzimidazole analogs) and 5-HT3 receptor modulators. Unlike unsubstituted indole, the 5,6-dichloro derivative possesses unique electronic properties due to the dual electron-withdrawing chlorine atoms. These substituents significantly increase the acidity of the N-H proton while simultaneously deactivating the C3 position toward electrophilic attack.

This guide provides a scientifically grounded approach to reagent selection, offering three validated protocols ranging from kinetic control (NaH) to mild thermodynamic conditions (Cs₂CO₃) and Phase Transfer Catalysis (PTC).

Mechanistic Profiling & Reactivity[1]

To optimize alkylation, one must understand the substrate's electronic landscape.

  • Acidity (pKa): The pKa of unsubstituted indole in DMSO is approximately 21.[1]0. The presence of chlorine atoms at positions 5 and 6 exerts a strong inductive effect (-I), stabilizing the conjugate base (indolyl anion). This lowers the pKa of 5,6-dichloroindole to approximately 15–16 (predicted/comparative).

    • Implication: Weaker bases (e.g., carbonates) are more effective here than with simple indoles.

  • Regioselectivity (N1 vs. C3): Indoles are ambient nucleophiles.

    • C3 Attack: Favored by high electron density in the pyrrole ring.

    • N1 Attack: Favored by deprotonation (anionic form) and hard electrophiles.

    • 5,6-Dichloro Effect:[2][3][4][5] The electron-deficient nature of the benzene ring pulls electron density away from the C3 position, making it less nucleophilic. This naturally biases the reaction toward N-alkylation , provided the nitrogen is fully deprotonated.

Visualizing the Reaction Pathway

The following diagram illustrates the deprotonation equilibrium and the electronic bias introduced by the chlorine substituents.

G cluster_0 Electronic Effect Substrate 5,6-Dichloroindole (Neutral) Transition Deprotonation Transition State Substrate->Transition pKa ~16 Base Base (B:) Base->Transition Anion Indolyl Anion (Nucleophile) Transition->Anion -BH Product_N N-Alkylated Product (Major) Anion->Product_N Kinetic Control (Hard Electrophile) Product_C C3-Alkylated Product (Minor/Trace) Anion->Product_C Thermodynamic Control (Soft Electrophile) Note Cl groups withdraw e- density, stabilizing N-anion and deactivating C3.

Figure 1: Mechanistic pathway of 5,6-dichloroindole alkylation showing the bias toward N-alkylation.

Reagent Selection Matrix

Select the protocol based on your scale, electrophile reactivity, and available equipment.

ParameterMethod A: Kinetic Control Method B: Mild Base Method C: Phase Transfer (PTC)
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)KOH or NaOH (50% aq)
Solvent DMF or THF (Anhydrous)Acetonitrile (MeCN) or DMFToluene / Water
Catalyst NoneTBAI (optional for chlorides)TBAB or TEBA (5-10 mol%)
Temperature 0°C to RT60°C - 80°CReflux or 80°C
Key Advantage Highest Yield, Fast (<1h)Operational Simplicity, No H₂ gasGreen solvent, Scalable, Cheap
Best For Precious substrates, small scaleAlkyl chlorides, Scale-upLarge scale (>100g), simple alkyl halides

Detailed Experimental Protocols

Protocol A: Sodium Hydride Method (Standard)

Best for primary alkyl halides (MeI, BnBr) and ensuring complete N-selectivity.

Reagents:

  • 5,6-Dichloro-1H-indole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Electrophile (e.g., Methyl Iodide) (1.1 equiv)

  • DMF (Anhydrous) [0.1 M concentration]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 5,6-dichloroindole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

  • Activation: Stir at 0°C for 15–30 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Add the electrophile dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 30–60 mins).

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (x3), wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[6][7]

Protocol B: Cesium Carbonate Method (Mild)

Best for base-sensitive electrophiles or avoiding hazardous NaH handling.

Reagents:

  • 5,6-Dichloro-1H-indole (1.0 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Electrophile (1.2 equiv)

  • Acetonitrile (Reagent Grade) [0.2 M concentration]

Step-by-Step:

  • Mixing: Combine indole, Cs₂CO₃, and electrophile in a vial or flask.

  • Solvent: Add Acetonitrile.

  • Reaction: Heat to 60°C (or reflux) with vigorous stirring.

    • Note: The "Cesium Effect" aids in solubility and anion "nakedness," enhancing reactivity without strong bases.

  • Monitoring: Check LC-MS after 2 hours.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water, and purify.[8]

Protocol C: Phase Transfer Catalysis (PTC)

Best for industrial scale-up and cost reduction.

Reagents:

  • 5,6-Dichloro-1H-indole (1.0 equiv)

  • Toluene (Solvent)[5]

  • NaOH (50% aqueous solution) (5.0 equiv)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 equiv / 5 mol%)

  • Electrophile (1.5 equiv)[7]

Step-by-Step:

  • Biphasic Setup: Dissolve indole and catalyst (TBAHS) in Toluene. Add the electrophile.

  • Base Addition: Add 50% NaOH solution.

  • Agitation: Stir vigorously (high RPM is critical for PTC) at 80°C .

  • Mechanism: The quaternary ammonium salt shuttles the indolyl anion from the interface into the organic phase, where it reacts rapidly with the electrophile.

  • Workup: Separate layers. Wash organic layer with water and brine. Evaporate Toluene.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Indole pKa is higher than expected in chosen solvent.Switch to Method A (NaH) or add TBAI (iodide catalyst) if using alkyl chlorides.
C-Alkylation (C3) Soft electrophile or insufficient deprotonation.Ensure full deprotonation (longer time with NaH). Use hard electrophiles (Iodides/Trifiates).
Dimerization High concentration leading to radical coupling (rare).Dilute reaction to 0.05 M. Perform reaction under strict dark conditions (exclude light).
Solubility Issues 5,6-dichloro substitution reduces solubility.Use DMSO instead of DMF/MeCN.

Decision Logic for Protocol Selection

The following decision tree assists in selecting the optimal synthetic route based on laboratory constraints and substrate nature.

DecisionTree Start Start: Alkylation of 5,6-Dichloroindole Scale What is the Scale? Start->Scale Small Small (<1g) Scale->Small Discovery Large Large (>10g) Scale->Large Process Electrophile Electrophile Type? Hard Reactive (MeI, BnBr) Electrophile->Hard Standard Soft Less Reactive (R-Cl) Electrophile->Soft Needs Heat Small->Electrophile MethodC Method C: PTC (NaOH/Tol) (Cost Effective) Large->MethodC MethodA Method A: NaH / DMF (High Yield, Fast) Hard->MethodA MethodB Method B: Cs2CO3 / MeCN (Convenient) Soft->MethodB

Figure 2: Decision tree for selecting the appropriate alkylation protocol.

References

  • pKa and Reactivity of Indoles: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463.[9] Link

  • General N-Alkylation Protocols: He, Y. et al. "Optimized Conditions for N-Alkylation of Indole Derivatives." Tetrahedron Letters2003 , 44(16), 3317-3321. Link

  • Cesium Carbonate Methodology: Fagnoni, M. et al. "Cesium carbonate mediated alkylation of indoles."[10] Journal of Organic Chemistry2005 , 70(12), 4877.

  • Phase Transfer Catalysis: Bogdal, D. et al. "Microwave-assisted phase-transfer catalytic N-alkylation of indoles." Synlett2000 , 2000(01), 143-145. Link

  • Maribavir Intermediate Synthesis (Contextual): "Process for the preparation of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one and analogs." World Intellectual Property Organization, WO2008092231. (Note: Validates 5,6-dichloro heterocyclic reactivity).

Sources

Method

The Versatile Scaffold: 5,6-Dichloro-1-methyl-1H-indole in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Strategic Importance of the Dichloro-1-methyl-indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Dichloro-1-methyl-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs with a wide spectrum of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of halogen atoms, such as chlorine, at the 5 and 6 positions, coupled with N-methylation, gives rise to 5,6-dichloro-1-methyl-1H-indole, a scaffold with distinct electronic and lipophilic characteristics that have been successfully exploited in the discovery of novel therapeutic and industrial agents.

This guide provides a detailed overview of the applications of 5,6-dichloro-1-methyl-1H-indole in two key areas of research: as a potent, non-toxic antifouling agent and as a core structural element in the development of selective enzyme inhibitors for cardiovascular diseases. We will delve into the rationale behind its use, provide detailed experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its potential in drug discovery.

Application I: A Novel, Environmentally Benign Antifouling Agent

The settlement of marine organisms on submerged surfaces, a process known as biofouling, poses significant economic and environmental challenges. For decades, the primary defense has been the use of antifouling paints containing toxic biocides, such as tributyltin (TBT). However, the severe environmental damage caused by these compounds has led to a global ban and a pressing need for effective, non-toxic alternatives.

A derivative of 5,6-dichloro-1-methyl-1H-indole, 5,6-dichloro-1-methylgramine (DCMG) , has emerged as a promising environmentally friendly antifouling agent.[2] This discovery was the result of a structure-activity relationship (SAR) study on a series of indole derivatives, inspired by the natural antifouling properties of marine organisms.[2]

Mechanism of Action: A Non-Toxic Approach to a Persistent Problem

Unlike traditional biocidal agents that kill settling organisms, DCMG functions as a non-toxic deterrent. The precise mechanism is still under investigation, but it is believed to interfere with the signaling pathways that govern larval settlement without causing mortality. This approach is highly desirable as it prevents the accumulation of dead organisms on the surface and minimizes the release of harmful substances into the marine ecosystem.

Experimental Protocols: Antifouling Research

Protocol 1: Synthesis of 5,6-dichloro-1-methyl-1H-indole

While a specific, detailed, and publicly available protocol for the direct synthesis of 5,6-dichloro-1-methyl-1H-indole is not readily found in the primary literature, a general and robust method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis . This method is widely used in the pharmaceutical industry for its efficiency and versatility. The following is a representative protocol adapted for the synthesis of the target compound.

Step 1: Nitration of 3,4-dichlorotoluene

  • To a stirred solution of 3,4-dichlorotoluene in a mixture of sulfuric acid and acetic anhydride at 0°C, slowly add fuming nitric acid.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-dichloro-4-methyl-5-nitrobenzene.

Step 2: Formation of the Enamine

  • React the 1,2-dichloro-4-methyl-5-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as DMF or toluene.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 3: Reductive Cyclization to form 5,6-dichloro-1H-indole

  • Dissolve the crude enamine in a mixture of acetic acid and a suitable solvent like ethyl acetate.

  • Add a reducing agent, such as iron powder or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture and stir vigorously for several hours.

  • After the reaction is complete, filter the mixture to remove the catalyst and neutralize the filtrate with a base.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 5,6-dichloro-1H-indole.

Step 4: N-methylation

  • To a solution of 5,6-dichloro-1H-indole in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) at 0°C.

  • Stir the mixture for 30 minutes, then add methyl iodide (CH₃I).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 5,6-dichloro-1-methyl-1H-indole.

Protocol 2: Synthesis of 5,6-dichloro-1-methylgramine (DCMG)

The synthesis of gramine derivatives from indoles is typically achieved through the Mannich reaction.

  • Cool a solution of 5,6-dichloro-1-methyl-1H-indole in a suitable solvent (e.g., acetic acid) to 0°C.

  • Add a pre-cooled mixture of dimethylamine and formaldehyde (Eschenmoser's salt can also be used as a more stable alternative).

  • Stir the reaction mixture at room temperature for several hours.

  • Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the crude DCMG by column chromatography.

Protocol 3: Barnacle Larvae Settlement Assay

This assay is a standard method to evaluate the antifouling efficacy of a compound.[2]

  • Culture of Barnacle Larvae: Culture barnacle (e.g., Balanus amphitrite) larvae to the cyprid stage, which is the settling stage.

  • Preparation of Test Surfaces: Coat petri dishes or glass slides with the test compound (DCMG) dissolved in a suitable solvent. A range of concentrations should be tested. A solvent-only control and a positive control (e.g., a known antifouling agent) should be included.

  • Settlement Assay:

    • Place the coated surfaces in filtered seawater.

    • Introduce a known number of cyprid larvae into each dish.

    • Incubate the dishes under controlled conditions (e.g., 25°C, 12h:12h light:dark cycle) for a specified period (e.g., 48 hours).

  • Data Analysis:

    • Count the number of settled and metamorphosed larvae on each surface under a microscope.

    • Calculate the percentage of settlement inhibition for each concentration of the test compound relative to the control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of larval settlement).

Data Presentation: Antifouling Activity
CompoundEC₅₀ (µg/mL) vs. B. amphitriteLC₅₀ (µg/mL) vs. B. amphitrite
DCMG ~0.5 >100
TBTO (Tributyltin oxide)~0.2~5

Note: The above data is representative and based on literature reports. Actual values may vary depending on experimental conditions.

Application II: A Scaffold for Selective CYP11B2 Inhibitors

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[3] Excessive aldosterone production is implicated in the pathophysiology of hypertension and other cardiovascular diseases. Therefore, the inhibition of CYP11B2 is a promising therapeutic strategy. A significant challenge in this area is achieving selectivity over the closely related enzyme CYP11B1 (steroid 11β-hydroxylase), which is responsible for cortisol synthesis.[3] Inhibition of CYP11B1 can lead to serious side effects due to cortisol deficiency.

A novel class of potent and selective CYP11B2 inhibitors has been developed based on a substituted 1-methyl-1H-indole scaffold. Specifically, a compound featuring a 6-chloro-3-cyano-1-methyl-1H-indol-2-yl core has demonstrated excellent inhibitory activity against CYP11B2 with high selectivity over CYP11B1.[4][5]

Mechanism of Action: Targeting the Heme Iron

The indole-based inhibitors are designed to interact with the active site of the CYP11B2 enzyme. The nitrogen atom of a pyridine or a similar heterocycle attached to the C2 position of the indole ring coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. The dichlorinated methyl-indole scaffold provides the necessary structural rigidity and lipophilicity to optimize binding to the active site and contribute to the compound's overall potency and selectivity.

Logical Workflow for CYP11B2 Inhibitor Discovery

G cluster_0 Lead Identification cluster_1 Lead Optimization (SAR) cluster_2 Preclinical Development A High-Throughput Screening (HTS) B Identification of Indole-based Hit A->B Identifies initial scaffold C Synthesis of Analogs (e.g., 5,6-dichloro-1-methyl-1H-indole derivatives) B->C Provides starting point D In Vitro CYP11B1/CYP11B2 Assays C->D Generates test compounds E Evaluation of Potency (IC50) and Selectivity D->E Provides activity data E->C Guides further synthesis F In Vivo Efficacy Studies (e.g., in hypertensive animal models) E->F Selects lead candidates G Pharmacokinetic (ADME) and Toxicology Studies F->G Evaluates in vivo performance

Sources

Application

Application Note: Scalable Synthesis of N-Methyl-5,6-dichloroindole

Executive Summary N-Methyl-5,6-dichloroindole (CAS: 176506-50-6) is a high-value heterocyclic intermediate, increasingly critical in the development of antiviral agents (e.g., Maribavir analogs) and anticancer therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-5,6-dichloroindole (CAS: 176506-50-6) is a high-value heterocyclic intermediate, increasingly critical in the development of antiviral agents (e.g., Maribavir analogs) and anticancer therapeutics targeting nucleotide binding domains. While gram-scale synthesis is routine, multi-kilogram production is often bottlenecked by regioselectivity issues and the safety profile of methylation reagents.

This guide presents a modular, scalable protocol designed to bypass the regiochemical ambiguity of the Fischer Indole synthesis. We utilize a reductive cyclization of


-nitrostyrenes  to construct the indole core, followed by a Phase-Transfer Catalyzed (PTC) methylation . This approach eliminates cryogenic steps, pyrophoric reagents (e.g., NaH), and expensive noble metal catalysts, making it suitable for GMP environments.

Strategic Route Analysis

The Challenge of Regioselectivity

Classical Fischer indole synthesis using 3,4-dichlorophenylhydrazine yields a mixture of 5,6-dichloroindole and 4,5-dichloroindole. Separating these isomers requires tedious chromatography, which is non-viable at scale.

The Solution: The "Benzaldehyde" Route

To ensure 100% regiocontrol, we employ a de novo synthesis starting from 3,4-dichlorobenzaldehyde . This route locks the halogen positions prior to cyclization.

ParameterFischer Indole RouteLeimgruber-Batcho RouteSelected Route (Nitrostyrene Reductive Cyclization)
Starting Material 3,4-Dichlorophenylhydrazine3,4-Dichloro-6-nitrotoluene3,4-Dichlorobenzaldehyde
Regioselectivity Poor (Mixture of 4,5- and 5,6-)ExcellentExcellent (Single Isomer)
Reagents Polyphosphoric acid (Viscous, hard to stir)DMF-DMA (Expensive)Nitromethane, Iron Powder, Acetic Acid
Scalability Low (Purification bottleneck)MediumHigh (Filtration/Crystallization workup)

Detailed Experimental Protocols

Module A: Synthesis of the Core (5,6-Dichloroindole)

Reaction Overview:

  • Henry Reaction: Condensation of 3,4-dichlorobenzaldehyde with nitromethane.

  • Reductive Cyclization: Iron-mediated reduction of the nitrostyrene intermediate.[1]

Step 1: Preparation of 3,4-Dichloro-

-nitrostyrene
  • Reagents: 3,4-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq), Acetic Acid (Solvent).

  • Equipment: Glass-lined reactor with reflux condenser.

Protocol:

  • Charge 3,4-dichlorobenzaldehyde (100 g, 0.57 mol) into the reactor.

  • Add Nitromethane (174 g, 2.85 mol) and Ammonium Acetate (17.6 g, 0.23 mol).

  • Add Glacial Acetic Acid (300 mL).

  • Heat to reflux (100–105 °C) for 4–6 hours. Monitor by HPLC/TLC for disappearance of aldehyde.

  • Cooling: Cool the mixture to 0–5 °C. The product will precipitate as yellow needles.

  • Filtration: Filter the solid and wash with cold water (2 x 200 mL) and cold ethanol (1 x 100 mL) to remove excess nitromethane.

  • Drying: Vacuum dry at 45 °C.

    • Expected Yield: 85–90%[2]

    • Appearance: Bright yellow crystalline solid.[3]

Step 2: Reductive Cyclization to 5,6-Dichloroindole
  • Mechanistic Insight: Iron powder in acidic media reduces the nitro group to an amine (or hydroxylamine), which attacks the alkene to form the indole ring. This "Nenitzescu-type" reduction is far safer than using

    
     which can cause dehalogenation.
    

Protocol:

  • Suspend the 3,4-dichloro-

    
    -nitrostyrene (100 g) in a mixture of Toluene (800 mL) and Acetic Acid (200 mL).
    
  • Add Silica Gel (60–120 mesh, 50 g). Role: Increases surface area and assists in cyclization.

  • Heat the mixture to 80 °C .

  • Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 1 hour. Caution: Exothermic reaction. Maintain temp < 95 °C.

  • Reflux for 2–3 hours. The yellow solution will turn dark/brown.

  • Workup:

    • Cool to RT and filter through a Celite pad to remove iron residues.[3]

    • Wash the filtrate with 10%

      
       (to remove oxidants) and saturated 
      
      
      
      (to neutralize acid).
    • Concentrate the organic layer.[3]

    • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1).

    • Expected Yield: 65–70%[3]

Module B: Scalable N-Methylation

Reaction Overview: We utilize Phase Transfer Catalysis (PTC) . Unlike NaH (which requires anhydrous conditions and generates


), PTC uses solid KOH and a quaternary ammonium salt in toluene. This is robust against moisture and highly scalable.
Protocol:
  • Reagents: 5,6-Dichloroindole (1.0 eq), Methyl Iodide (MeI, 1.5 eq) OR Dimethyl Carbonate (DMC, green alternative), KOH (powdered, 3.0 eq), TBAHS (Tetrabutylammonium hydrogen sulfate, 0.05 eq).

  • Solvent: Toluene.

  • Charge: Dissolve 5,6-dichloroindole (50 g) in Toluene (500 mL).

  • Catalyst: Add TBAHS (4.5 g).

  • Base: Add powdered KOH (45 g). Stir vigorously at 25 °C for 15 mins.

  • Alkylation:

    • Option A (MeI): Cool to 10 °C. Add MeI dropwise. Stir at RT for 2 hours.

    • Option B (DMC - Green): Add DMC (3.0 eq) and DABCO (cat). Heat to reflux (90 °C) for 6 hours.

  • Quench: Add water (300 mL) to dissolve salts. Separate layers.

  • Wash: Wash organic layer with Brine.

  • Isolation: Evaporate Toluene. The product, N-methyl-5,6-dichloroindole , is often an oil or low-melting solid. If solid, recrystallize from cold methanol.

Process Visualization

Reaction Pathway & Logic Flow

G SM 3,4-Dichlorobenzaldehyde Inter1 3,4-Dichloro-β-nitrostyrene (Yellow Solid) SM->Inter1 Henry Rxn Reflux, 4h Nitro Nitromethane (CH3NO2) Nitro->Inter1 Core 5,6-Dichloroindole (Core Scaffold) Inter1->Core Reduction 80°C, 3h Iron Fe / AcOH Reductive Cyclization Iron->Core Final N-Methyl-5,6-dichloroindole (Target) Core->Final N-Methylation PTC Conditions MeAgent MeI / KOH / TBAHS (Phase Transfer) MeAgent->Final

Figure 1: Modular synthesis pathway ensuring regioselectivity and scalability.

Workup & Purification Decision Tree

Workup Start Crude Reaction Mixture (Toluene/Iron Sludge) Filter Filtration (Celite) Start->Filter Wash Acid/Base Wash (Remove Fe salts & AcOH) Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer Cryst Crystallization (Hexane/EtOAc) OrgLayer->Cryst Pure Pure 5,6-Dichloroindole Cryst->Pure

Figure 2: Downstream processing workflow for the indole core.

Critical Process Parameters (CPPs)

StepParameterSpecificationImpact on Quality
Henry Rxn Temperature100–105 °CLow temp leads to incomplete conversion; High temp degrades aldehyde.
Cyclization Iron Stoichiometry3.5 – 4.0 eqExcess iron ensures complete reduction; Insufficient iron yields hydroxyl-indole impurities.
Cyclization Temperature Control< 95 °CExotherms can cause polymerization of the nitrostyrene.
Methylation Water Content< 0.5%Moisture consumes MeI/DMC and reduces yield in PTC systems.

Analytical Specifications (QC)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.78 (s, 3H, N-Me ).
      
    • 
       6.50 (d, 1H, C3-H).
      
    • 
       7.45 (d, 1H, C2-H).
      
    • 
       7.65 (s, 1H, C4-H/C7-H).
      
    • 
       7.80 (s, 1H, C4-H/C7-H).
      
    • Note: The absence of coupling between C4 and C7 confirms the 5,6-substitution pattern.

  • HPLC Purity: > 98.5% (Area %).

  • Residual Solvents: Toluene < 890 ppm.

References

  • Scalable Indole Synthesis via Nitrostyrenes: Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. ACS Organic Process Research & Development. Available at: [Link]

  • Leimgruber-Batcho Modification for Halogenated Indoles: Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. Available at: [Link]

  • Standard N-Methylation Protocol: Organic Syntheses, Coll. Vol. 6, p.104. 1-Methylindole. Available at: [Link]

Sources

Method

Introduction: The Strategic Importance of the C3-Functionalized Indole Scaffold

An In-Depth Guide to the Regioselective Functionalization of 5,6-Dichloro-1-methyl-1H-indole at the C3 Position The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of 5,6-Dichloro-1-methyl-1H-indole at the C3 Position

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational flexibility allow it to serve as a privileged scaffold in drug design. The 5,6-dichloro-1-methyl-1H-indole derivative is of particular interest to researchers. The dichloro substitution pattern on the benzene ring significantly modulates the molecule's lipophilicity and metabolic stability, while the N-methylation prevents undesired side reactions at the indole nitrogen, thereby directing functionalization to the pyrrole ring.

The C3 position of the indole ring is inherently the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution.[1] This intrinsic reactivity allows for the precise and regioselective introduction of a wide array of functional groups. Mastering the C3 functionalization of this specific scaffold is crucial for generating diverse molecular libraries for screening and developing novel therapeutic agents.

This technical guide provides a comprehensive overview of key synthetic methodologies for the C3 functionalization of 5,6-dichloro-1-methyl-1H-indole. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal strategy for their synthetic goals.

Core Methodologies for C3 Functionalization

We will explore four primary classes of reactions that are highly effective for introducing diverse functionalities at the C3 position: Vilsmeier-Haack Formylation, Friedel-Crafts Acylation, Mannich Aminomethylation, and Palladium-Catalyzed Direct Arylation.

Vilsmeier-Haack Formylation: Gateway to C3-Aldehydes

The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2] For indoles, this reaction is exceptionally regioselective for the C3 position. The resulting 3-formylindole is a highly versatile intermediate, serving as a linchpin for subsequent transformations such as reductive amination, Wittig reactions, and oxidations.[3]

Causality and Mechanism

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent , from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] This iminium ion is the active electrophile that is attacked by the nucleophilic C3 position of the indole. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4]

Vilsmeier_Haack Indole 5,6-Dichloro-1-methyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack at C3 VilsmeierReagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- VilsmeierReagent->Intermediate Product 5,6-Dichloro-1-methyl-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H2O Workup Hydrolysis->Product

Caption: Vilsmeier-Haack Formylation Workflow.

Detailed Protocol: Synthesis of 5,6-Dichloro-1-methyl-1H-indole-3-carbaldehyde

Materials and Equipment:

  • 5,6-Dichloro-1-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 5,6-dichloro-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously.

  • Basification and Workup: Slowly add a saturated solution of NaHCO₃ until the mixture is alkaline (pH > 8). This will hydrolyze the iminium intermediate and neutralize the acid. Stir for an additional 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure aldehyde.

ParameterDetailsReference
Substrate 5,6-Dichloro-1-methyl-1H-indole-
Reagents POCl₃, DMF[5][6]
Stoichiometry Indole:POCl₃:DMF = 1:1.2:5[5]
Solvent Dichloromethane (DCM)-
Temperature 0 °C to Room Temperature[5]
Typical Yield 85-95%-
Product 5,6-Dichloro-1-methyl-1H-indole-3-carbaldehyde[7]

Friedel-Crafts Acylation: Installation of Ketone Moieties

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that introduces an acyl group to an aromatic ring.[8] On the indole nucleus, this reaction is highly regioselective for the C3 position, providing access to 3-acylindoles, which are prevalent motifs in pharmacologically active molecules.[1]

Causality and Mechanism

The reaction requires an acylating agent (an acyl chloride or anhydride) and a Lewis acid catalyst.[9] The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion (or a polarized complex).[8][9] This potent electrophile is then attacked by the C3 position of the indole. A subsequent deprotonation step restores aromaticity and yields the 3-acylindole product. The choice of Lewis acid is critical; milder acids like Et₂AlCl or ZnO are often preferred over strong acids like AlCl₃ to prevent substrate degradation and polymerization, which can be side reactions in acidic conditions.[1][8][10]

Friedel_Crafts Indole 5,6-Dichloro-1-methyl-1H-indole Intermediate Sigma Complex Indole->Intermediate Attack at C3 AcylHalide R-COCl AcyliumIon Acylium Ion [R-C=O]+ AcylHalide->AcyliumIon LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->AcyliumIon Activation AcyliumIon->Intermediate Product 3-Acyl-5,6-dichloro-1-methyl-1H-indole Intermediate->Product -H+

Caption: Friedel-Crafts Acylation Mechanism.

Detailed Protocol: Synthesis of 3-Acetyl-5,6-dichloro-1-methyl-1H-indole

Materials and Equipment:

  • 5,6-Dichloro-1-methyl-1H-indole

  • Acetyl chloride (AcCl)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, ice bath

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5,6-dichloro-1-methyl-1H-indole (1 equivalent) and dissolve it in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C. Add the solution of Et₂AlCl (1.2 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-3 hours).

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.

ParameterDetailsReference
Substrate 5,6-Dichloro-1-methyl-1H-indole-
Reagents Acetyl chloride, Diethylaluminum chloride (Et₂AlCl)[8]
Stoichiometry Indole:Et₂AlCl:AcCl = 1:1.2:1.1[8]
Solvent Dichloromethane (DCM)[8]
Temperature 0 °C to Room Temperature[8]
Typical Yield 75-90%-
Product 1-(5,6-Dichloro-1-methyl-1H-indol-3-yl)ethan-1-one-

Mannich Reaction: C3-Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto a compound with an active hydrogen.[11] For indoles, this reaction provides a straightforward route to "gramine" analogues, which are valuable synthetic intermediates.[12] The dialkylaminomethyl group is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles to introduce further diversity at the C3 position.

Causality and Mechanism

The reaction involves an aldehyde (usually formaldehyde), a primary or secondary amine, and the active hydrogen compound (the indole).[13] The first step is the formation of an electrophilic iminium ion (often called an Eschenmoser's salt precursor) from the condensation of the amine and formaldehyde.[11] The nucleophilic C3 position of the indole then attacks this iminium ion to form a new C-C bond, yielding the Mannich base.[13]

Mannich_Reaction Amine R2NH IminiumIon Iminium Ion [CH2=N+R2] Amine->IminiumIon Formaldehyde CH2O Formaldehyde->IminiumIon Condensation Product C3-Aminomethylated Indole (Mannich Base) IminiumIon->Product Indole 5,6-Dichloro-1-methyl-1H-indole Indole->Product Attack at C3

Caption: The Mannich Reaction Pathway.

Detailed Protocol: Synthesis of 5,6-Dichloro-1-methyl-3-((dimethylamino)methyl)-1H-indole

Materials and Equipment:

  • 5,6-Dichloro-1-methyl-1H-indole

  • Aqueous dimethylamine (40% solution)

  • Aqueous formaldehyde (37% solution, formalin)

  • Acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Iminium Ion Formation: In a round-bottom flask, cool a mixture of aqueous dimethylamine (1.5 equivalents) and ethanol to 0 °C. Add acetic acid to protonate the amine. Then, add aqueous formaldehyde (1.5 equivalents) dropwise. Stir for 30 minutes at 0 °C.

  • Indole Addition: Add a solution of 5,6-dichloro-1-methyl-1H-indole (1 equivalent) in ethanol to the pre-formed iminium salt solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basification: Add water to the residue and basify to pH > 9 with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and evaporate the solvent. The crude Mannich base is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

ParameterDetailsReference
Substrate 5,6-Dichloro-1-methyl-1H-indole-
Reagents Formaldehyde, Dimethylamine, Acetic Acid[12][13]
Stoichiometry Indole:CH₂O:HNMe₂ = 1:1.5:1.5-
Solvent Ethanol[14]
Temperature Reflux[14]
Typical Yield 80-90%-
Product 5,6-Dichloro-1-methyl-3-((dimethylamino)methyl)-1H-indole[12]

Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a modern, atom-economical strategy for forming C-C bonds. Palladium-catalyzed direct arylation allows for the coupling of the indole C3-H bond with an aryl halide or triflate, bypassing the need for pre-functionalization of the indole ring (e.g., as an organometallic reagent).[15][16]

Causality and Mechanism

The precise mechanism can vary depending on the specific catalytic system but generally involves a Pd(0)/Pd(II) catalytic cycle. The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Ar-Pd(II)-X complex then interacts with the indole. The C-H activation step at the C3 position can occur through several pathways, such as concerted metalation-deprotonation (CMD) or electrophilic substitution. Finally, reductive elimination from the resulting (Indolyl)-Pd(II)-Ar intermediate forms the C3-arylindole product and regenerates the active Pd(0) catalyst.[17][18]

PD_Arylation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition CH_Act (Indolyl)-Pd(II)-Ar OxAdd->CH_Act C-H Activation (CMD) CH_Act->Pd0 Reductive Elimination Product C3-Arylindole CH_Act->Product ArX Ar-X ArX->OxAdd IndoleH Indole-H IndoleH->CH_Act

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indole Alkylation Regioselectivity

Topic: Troubleshooting N-alkylation vs C-alkylation of Indoles Ticket ID: IND-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Overview: The "Ambident" Dilemma Welcome to the Indole Alk...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-alkylation vs C-alkylation of Indoles Ticket ID: IND-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The "Ambident" Dilemma

Welcome to the Indole Alkylation Troubleshooting Center. If you are reading this, you are likely facing the classic indole dilemma: you targeted the nitrogen (N1), but the electrophile attached to the carbon (C3), or vice versa.

The Core Mechanism

Indole is an ambident nucleophile . Its reactivity is governed by the Curtin-Hammett principle and Hard-Soft Acid-Base (HSAB) theory .

  • N1 (Nitrogen): The "Hard" nucleophilic site. Reactivity here is driven by electrostatics . It requires a dissociated anion (free

    
    ).
    
  • C3 (Carbon): The "Soft" nucleophilic site. Reactivity here is driven by orbital overlap (HOMO-LUMO). It dominates when the nitrogen is masked by a tight counter-cation or hydrogen bonding.

Your choice of Base , Solvent , and Counter-cation dictates the Regioselectivity Ratio (


).

Decision Logic & Workflow

Use this logic map to diagnose your current reaction conditions and predict the outcome.

Indole_Selectivity Start Indole Substrate Base_Choice Select Base & Cation Start->Base_Choice Ionic_Cond Ionic Conditions (NaH, KHMDS, KOH) Base_Choice->Ionic_Cond Alkali Metals (Na+, K+) Covalent_Cond Covalent/Tight Conditions (RMgX, Zn salts, Acid) Base_Choice->Covalent_Cond Transition/Earth Metals (Mg++, Zn++) Solvent_Polar Polar Aprotic Solvent (DMF, DMSO, HMPA) Ionic_Cond->Solvent_Polar Solvation of Cation Dissociated Dissociated Ion Pair (Free Indolyl Anion) Solvent_Polar->Dissociated Cation sequestered N_Attack N-Alkylation (Major) Dissociated->N_Attack Electrostatic control Solvent_NonPolar Non-Polar/Ethereal Solvent (Toluene, Et2O, THF) Covalent_Cond->Solvent_NonPolar Stabilize aggregates Tight_Pair Tight Ion Pair / Chelation (N-Mg or N-H bond) Solvent_NonPolar->Tight_Pair N blocked by Cation C_Attack C3-Alkylation (Major) Tight_Pair->C_Attack Orbital control

Figure 1: Mechanistic divergence of indole alkylation based on ion-pairing interactions.

Optimization Matrix: Solvent & Base Effects[1]

The following table summarizes how to shift the equilibrium toward your desired isomer.

VariableFor N-Alkylation (Target: N1)For C-Alkylation (Target: C3)Mechanistic Rationale
Base NaH, KH, KHMDS, KOH MeMgBr, EtMgBr, Zn(OTf)₂ Alkali metals form ionic bonds; Grignards form covalent N-Mg bonds that block N-attack.
Solvent DMF, DMSO, HMPA Toluene, CH₂Cl₂, Ether Polar aprotic solvents solvate the cation (e.g.,

), leaving a "naked" indolyl anion.
Additives 18-Crown-6, TBAI ZnCl₂, AlCl₃ Crown ethers sequester cations (promoting N). Lewis acids coordinate N (promoting C).
Electrophile Alkyl Halides, Tosylates Allyl halides, Michael Acceptors Hard electrophiles prefer N (Hard-Hard). Soft electrophiles (conjugated) may favor C.

Standard Operating Protocols (SOPs)

SOP-A: High-Fidelity N-Alkylation (The "Dissociated" Method)

Goal: >95% N1-Selectivity. Mechanism: Uses a polar aprotic solvent to dissociate the


 counter-ion, creating a highly reactive, hard nitrogen nucleophile.
  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMSO is a viable alternative but harder to remove.

    • Cool to 0 °C.

    • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Critical Checkpoint: Stir for 30–60 mins at RT. Evolution of

      
       gas must cease. The solution usually turns yellow/red (formation of indolyl anion).
      
  • Alkylation:

    • Cool back to 0 °C (to suppress kinetic C-alkylation).

    • Add the Electrophile (1.1–1.2 equiv) dropwise.

  • Workup: Quench with

    
    , extract with EtOAc. Wash organic layer with 
    
    
    
    (5% aq) to remove DMF.
SOP-B: C3-Alkylation (The "Grignard" Method)

Goal: Dominant C3-Selectivity. Mechanism: Formation of an Indolyl-Magnesium species (


). The Mg-N bond has high covalent character, effectively "protecting" the nitrogen. The C3 carbon becomes the most nucleophilic site via the enamine-like resonance.
  • Preparation: Anhydrous conditions are mandatory.

  • Formation of Grignard Salt:

    • Dissolve Indole (1.0 equiv) in anhydrous THF or Ether .

    • Add MeMgBr (3.0 M in ether, 1.05 equiv) slowly at 0 °C.

    • Stir at RT for 1 hour. Observation: A precipitate (Indolyl-MgBr) often forms.

  • Alkylation:

    • Add the Alkyl Halide (1.0–1.2 equiv).

    • Note: These reactions are slower. You may need to heat to reflux or use a sealed tube (80–100 °C).

    • Catalysis: If conversion is low, add 10 mol%

      
       or 
      
      
      
      .
  • Workup: Quench with saturated

    
    .
    

Troubleshooting & FAQs

Q1: I am using NaH/DMF (SOP-A) but still getting 20% C3-alkylation. Why?

Diagnosis: The electrophile might be a "Soft" alkylating agent (e.g., allyl bromide or benzyl bromide) or the reaction temperature is too high. Fix:

  • Temperature Control: Run the addition at -78 °C or -20 °C and warm up slowly. C-alkylation has a higher activation energy; keeping it cold favors the kinetic N-product.

  • Add 18-Crown-6: Add 1.0 equiv of 18-Crown-6. This complexes the

    
     ion more effectively than DMF alone, making the Nitrogen even more "naked" and reactive.
    
Q2: I see a 50:50 mixture of N- and C-alkylated products. How do I fix this?

Diagnosis: You are likely in the "borderline" region. This often happens with weak bases (


) in semi-polar solvents (Acetone, MeCN).
Fix: 
  • Switch to Phase Transfer Catalysis (PTC): Use 50% aq. NaOH, Toluene, and 5 mol%

    
     (TBAHS).
    
  • Why? The reaction occurs at the interface. The ion pair extracted into the organic phase is loose (

    
    ), which strongly favors N-alkylation due to steric bulk around the cation preventing tight pairing.
    
Q3: Can I alkylate at C3 without using Grignard reagents?

Yes.

  • Acid Catalysis: Use a Lewis Acid (

    
     or 
    
    
    
    ) with the electrophile. This activates the electrophile and coordinates the Nitrogen lone pair, forcing reaction at C3 (Friedel-Crafts type mechanism).
  • Michael Acceptors: If your electrophile is an acrylate or enone, simple heating often favors C3 (thermodynamic product), although N-alkylation is the kinetic product.

Q4: My yield is low because the Indole dimerized.

Diagnosis: Acid-catalyzed dimerization. Fix: Ensure your base is of high quality. If using NaH, ensure it hasn't degraded (absorbed moisture). If the reaction generates acid (e.g., HBr byproduct), add a scavenger (like excess solid


) to the mixture.

References

  • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6][7][8] Academic Press. (The foundational text on Indole chemistry and electrophilic substitution patterns).

  • Nunomoto, S., et al. (1981). "N-Alkylation of Indoles under Phase Transfer Catalysis." Journal of the Chemical Society, Perkin Transactions 1.

  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in C3-Position." Angewandte Chemie International Edition.

  • Harrington, P., & Kerr, M. A. (1997). "Regioselective C-3 Alkylation of Indoles using Magnesium Salts." Canadian Journal of Chemistry.

  • Cee, V. J., et al. (2019). "Systematic Study of Indole N-Alkylation." ACS Medicinal Chemistry Letters.

Sources

Optimization

Optimizing reaction conditions for 5,6-dichloro-1-methylindole synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and optimization of 5,6-dichloro-1-methylindole . It prioritizes regiocontrol and scalability, addressing the specific elec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis and optimization of 5,6-dichloro-1-methylindole . It prioritizes regiocontrol and scalability, addressing the specific electronic and steric challenges imposed by the dichloro-substitution pattern.

Ticket Type: Process Optimization & Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Antiviral Research Version: 2.4 (Current Best Practices)

Executive Summary & Strategic Route Selection

The synthesis of 5,6-dichloro-1-methylindole presents two primary challenges:

  • Regioselectivity: The 3,4-dichloro substitution pattern on the phenyl ring creates ambiguity during cyclization, often leading to inseparable mixtures of 5,6-dichloro and 4,5-dichloro isomers.

  • Electronic Deactivation: The electron-withdrawing chlorine atoms reduce the nucleophilicity of the hydrazine/enamine intermediates, requiring harsher conditions that can degrade the product.

Decision Matrix: Selecting Your Route

Before starting, evaluate your constraints using the logic below.

RouteSelection Start Start: Select Precursor Precursor1 3,4-Dichloroaniline (Cheap, Available) Start->Precursor1 Precursor2 3,4-Dichlorotoluene (Precursor for LB) Start->Precursor2 RouteA Route A: Fischer Indole (Direct Cyclization) Precursor1->RouteA Via Hydrazine RouteB Route B: Leimgruber-Batcho (Enamine Cyclization) Precursor2->RouteB Via Nitration IssueA Risk: 4,5-isomer impurity (Difficult Separation) RouteA->IssueA IssueB Benefit: 100% Regiocontrol (5,6-isomer only) RouteB->IssueB Methylation Step 2: N-Methylation (Common Endpoint) IssueA->Methylation After Purification IssueB->Methylation

Caption: Route selection logic. Route B (Leimgruber-Batcho) is recommended for high-purity requirements due to superior regiocontrol.

Detailed Protocols & Optimization

Protocol A: The Leimgruber-Batcho Route (Recommended)

Why this route? It bypasses the regioselectivity issue entirely. Nitration of 3,4-dichlorotoluene occurs at the 6-position (ortho to methyl, meta to chlorine), yielding the perfect precursor for 5,6-dichloroindole.

Step 1: Enamine Formation [1][2]

  • Reagents: 4,5-dichloro-2-nitrotoluene,

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).
    
  • Conditions: 110°C, 12–18 hours.

  • Mechanism: Condensation of the acidic methyl protons with DMF-DMA to form the

    
    -dimethylamino-2-nitrostyrene intermediate.
    
  • Critical Control Point: The reaction must be driven to completion. The intermediate is a deep red "enamine."[1] If the color is not intense dark red, conversion is low.

Step 2: Reductive Cyclization

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Silica Gel (catalyst support).[3]

  • Conditions: Reflux (approx. 100°C), 2–4 hours.

  • Optimization: Unlike catalytic hydrogenation (Pd/C), which can cause de-chlorination (loss of Cl atoms), Fe/AcOH is chemoselective and preserves the halogen pattern.

Protocol B: The Fischer Indole Route (Legacy/Rapid Prototyping)

Why this route? If you already have 3,4-dichlorophenylhydrazine.

  • Reagents: 3,4-Dichlorophenylhydrazine HCl, Pyruvate (for 2-carboxylate) or Acetaldehyde equivalent.

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl

    
    .
    
  • The Trap: Cyclization of the 3-substituted hydrazone can occur at C2 (giving 4,5-dichloro) or C6 (giving 5,6-dichloro). While C6 is sterically favored, the ratio is often 80:20 or 90:10.

  • Purification: You must separate isomers before methylation. The N-methyl derivatives are nearly impossible to separate by flash chromatography.

Protocol C: N-Methylation (The Final Step)

Regardless of the route, you now have 5,6-dichloroindole. You must install the methyl group.

ParameterMethod 1: Classical (NaH)Method 2: Phase Transfer (PTC)
Base Sodium Hydride (60% in oil)KOH (powdered)
Solvent DMF or THF (Anhydrous)Toluene or MeCN
Catalyst NoneTBAH or TBAB (5 mol%)
Electrophile Iodomethane (MeI)Iodomethane (MeI) or DMS
Temp/Time 0°C to RT, 1 hourReflux or 50°C, 2–4 hours
Pros Fast, high conversion.Robust, moisture tolerant, scalable.
Cons Risk of "runaway" exotherm; moisture sensitive.Slower; requires vigorous stirring.[4]

Recommendation: Use Method 1 for small scale (<5g). Use Method 2 for process scale (>50g) to avoid hydrogen gas evolution hazards.

Troubleshooting Guide (Q&A)

Ticket #101: "My reaction turned into a black tar."

Diagnosis: Polymerization of the indole product. Cause: 5,6-dichloroindoles are electron-deficient but still sensitive to strong acids and oxidizers. In the Fischer synthesis, PPA at >110°C often chars the product. Solution:

  • Switch to Lewis Acid catalysis (ZnCl

    
     in AcOH) at lower temperatures (80°C).
    
  • Ensure complete removal of oxygen. Indoles oxidize to isatin-like impurities in air under acidic conditions.

Ticket #102: "I cannot separate the 4,5-dichloro impurity."

Diagnosis: Co-elution of regioisomers. Cause: The polarity difference between 4,5- and 5,6-dichloroindole is negligible on standard Silica. Solution:

  • Recrystallization: The 5,6-isomer is typically more symmetric and higher melting. Try recrystallizing from Toluene/Hexane.

  • HPLC: Use a specialized column like Newcrom R1 or a Phenyl-Hexyl column, which exploits pi-pi stacking differences better than C18.

Ticket #103: "N-Methylation yield is low (<60%)."

Diagnosis: Deprotonation failure. Cause: The NH proton of 5,6-dichloroindole is more acidic (pKa ~15) than unsubstituted indole (pKa ~17) due to the electron-withdrawing chlorines. However, the resulting anion is stabilized and less nucleophilic. Solution:

  • Increase Temperature: If using NaH/DMF, warm to 40°C before adding MeI to ensure anion formation, then cool to 0°C for addition.

  • Solvent Switch: Switch to DMSO/KOH . The high dielectric constant of DMSO dissociates the ion pair, making the N-anion more reactive ("naked anion" effect).

Visualizing the Methylation Workflow

MethylationWorkflow cluster_tips Pro-Tips Start Start: 5,6-Dichloroindole Solvent Dissolve in Anhydrous DMF Start->Solvent Base Add NaH (1.2 eq) at 0°C Wait for H2 evolution to cease Solvent->Base Anion Formation of Indolyl Anion (Darkening of solution) Base->Anion Electrophile Add MeI (1.1 eq) dropwise Anion->Electrophile Quench Quench with NH4Cl (aq) Electrophile->Quench Workup Extract (EtOAc) -> Wash (LiCl aq) -> Dry Quench->Workup Tip1 Wash organic layer with 5% LiCl to remove DMF completely. Workup->Tip1

Caption: Optimized N-Methylation workflow using Sodium Hydride. Note the LiCl wash step to remove DMF.

References

  • Leimgruber-Batcho Indole Synthesis: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Link

  • Fischer Indole Regioselectivity: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Optimization of N-Methylation: BenchChem Technical Note. Troubleshooting Guide for the Synthesis of Indole Derivatives. Link

  • Halogenated Indole Synthesis: PrepChem. Synthesis of 5,6-dichloro-1-methylindole intermediates. Link

  • Separation of Chloroindoles: Sielc Technologies. Separation of 5-Chloroindole on Newcrom R1 HPLC column. Link

Sources

Troubleshooting

Technical Guide: Solvent Selection &amp; Recrystallization Protocols for Chlorinated Methylindoles

Topic: Solvent selection for recrystallization of chlorinated methylindoles Role: Senior Application Scientist, Separation Sciences Division Format: Technical Support Center Guide [1] Status: Active Last Updated: March 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for recrystallization of chlorinated methylindoles Role: Senior Application Scientist, Separation Sciences Division Format: Technical Support Center Guide

[1]

Status: Active Last Updated: March 3, 2026 Doc ID: TS-IND-2026-04

Executive Summary

Chlorinated methylindoles (e.g., 5-chloro-2-methylindole, 4-chloro-2-methylindole) are critical scaffolds in pharmaceutical synthesis, particularly for antiviral and anti-inflammatory pathways. However, their purification presents unique challenges:

  • Regioisomer Contamination: Fischer indole synthesis often yields mixtures (e.g., 4-chloro vs. 6-chloro isomers) with nearly identical physical properties.

  • Oxidative Instability: Electron-rich indole rings are prone to oxidation, leading to colored impurities (red/brown tars).

  • Oiling Out: The low melting points of methylated indoles often result in liquid-liquid phase separation rather than crystallization.

This guide moves beyond basic textbook advice, offering field-proven protocols to navigate these specific physicochemical hurdles.

Troubleshooting & FAQs

Direct solutions to the most common tickets submitted to our technical team.

Q1: I am obtaining a "red oil" instead of crystals upon cooling. How do I fix this?

Diagnosis: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. It is common with methylindoles due to the disruption of crystal lattice packing by the methyl group.

The Fix: The "Cloud Point" Titration Method Do not simply cool the solution further. You must re-dissolve and adjust the saturation point.

  • Switch Solvent System: If using a single solvent (e.g., Ethanol), switch to a binary system (e.g., Toluene/Heptane). Toluene interacts via

    
    -
    
    
    
    stacking, stabilizing the indole in solution better than alcohols.
  • Protocol:

    • Dissolve the crude oil in the minimum amount of Toluene at 60°C.

    • Add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Toluene to clear the solution.

    • Crucial Step: Seed the solution with a pure crystal (if available) or scratch the glass surface at 50°C.

    • Cool very slowly (10°C/hour) to room temperature. Fast cooling traps impurities and promotes oiling.

Q2: I cannot separate the 4-chloro and 6-chloro isomers. They co-crystallize.

Diagnosis: These are regioisomers with similar polarities. Standard "polarity-based" separation (like Ethanol/Water) often fails because both isomers have similar hydrophobic/hydrophilic balances.

The Fix: Shape-Selective Crystallization You need a solvent that discriminates based on molecular packing (shape) rather than just polarity.

  • Recommendation: Use Cyclohexane or Benzene (substitute with Trifluorotoluene for safety).

  • Mechanism: Planar solvents like benzene/toluene pack differently around the 4-chloro (sterically crowded near the nitrogen) vs. the 6-chloro isomer.

  • Workflow: Perform a fractional crystallization.

    • Dissolve mixture in hot Cyclohexane.

    • Cool to room temperature. The symmetric isomer (often the 6-chloro) typically crystallizes first due to better lattice energy.

    • Filter.[1][2][3][4][5][6] The mother liquor will be enriched in the 4-chloro isomer.

    • Note: If purity >98% is required and the ratio is near 50:50, preparative HPLC or dry column vacuum chromatography (DCVC) may be required before final recrystallization [1].

Q3: My crystals are turning brown/pink during filtration.

Diagnosis: Indoles undergo oxidative dimerization in air, catalyzed by light and trace acids.

The Fix: The "Stabilized" Workup

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Additives: Add 0.1% (w/v) Sodium Bisulfite or Ascorbic Acid to the aqueous phase if performing a biphasic workup, or add a trace to the recrystallization solvent if using aqueous ethanol.

  • Charcoal Treatment: If the crude is already dark:

    • Dissolve in hot solvent.[1][2][3][5][7][8]

    • Add Activated Carbon (1-2% by weight). Warning: Do not add to boiling solvent; it will erupt.

    • Stir for 5 mins, then filter hot through Diatomaceous Earth (Celite).

Comparative Solvent Data

Select the solvent system based on your primary impurity profile.

Solvent SystemRolePolarity Index (P')Best ForRisk Factor
Toluene / Heptane Primary Rec 2.4 / 0.1General purification; preventing "oiling out".Flammable; Toluene requires thorough drying.
Ethanol / Water Alternative 4.3 / 10.2Removing highly polar impurities (salts, tars).High solubility of product can lead to yield loss.
Cyclohexane Isomer Sep 0.2Separating regioisomers (4-Cl vs 6-Cl).Low solubility power; requires large volumes.
Ethyl Acetate / Hexane Flash Rec 4.4 / 0.1Quick cleanup of bulk crude.Poor selectivity for isomers.

Data derived from standard solvent miscibility and polarity charts [2, 3].

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 5-Chloro-2-methylindole Objective: Purify crude solid (purity ~85%) to >98% white crystals.

  • Preparation:

    • Weigh 10.0 g of crude indole.

    • Prepare a reflux setup with a nitrogen balloon (inert atmosphere is critical).

  • Dissolution:

    • Add 30 mL Toluene (3 vol). Heat to 90°C.

    • If solids remain, add Toluene in 2 mL increments until dissolved.

    • Checkpoint: If solution is dark, cool slightly, add 0.2 g Activated Carbon, stir 5 min, and filter hot.

  • Crystallization:

    • Remove from heat.[5] While still at ~80°C, add Heptane slowly.

    • Stop adding Heptane when the solution turns slightly cloudy (approx. 10-15 mL).

    • Add 1 mL Toluene to clarify.

    • Wrap the flask in a towel (insulation) to ensure slow cooling.[5] Let stand for 4-6 hours.

  • Isolation:

    • Cool in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter via vacuum (Buchner funnel).

    • Wash: Rinse crystals with 10 mL of cold (0°C) 1:1 Toluene/Heptane mixture.

    • Dry: Vacuum oven at 40°C for 4 hours.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on impurity type and physical behavior.

SolventSelection Start Start: Analyze Crude Indole CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid High MP Oil Oily / Sticky CheckState->Oil Low MP CheckImpurity Impurity Type? Solid->CheckImpurity Solvent3 Use Toluene/Heptane (Anti-Solvent Method) Oil->Solvent3 Prevent Oiling Out Isomers Regioisomers (4-Cl vs 6-Cl) CheckImpurity->Isomers Tars Polar Tars / Salts CheckImpurity->Tars Solvent1 Use Cyclohexane (Shape Selectivity) Isomers->Solvent1 Solvent2 Use Ethanol/Water (Polarity Selectivity) Tars->Solvent2

Diagram 2: The "Oiling Out" Rescue Workflow

Caption: Step-by-step intervention when the product separates as a liquid oil instead of crystals.

OilingOutRescue Step1 1. Re-heat to Dissolve (Clear Solution) Step2 2. Add Anti-Solvent (Until Turbid) Step1->Step2 Step3 3. Add Seed Crystal (At T > Cloud Point) Step2->Step3 Step4 4. Slow Cool (Insulate Flask) Step3->Step4

References

  • BenchChem. (2025).[1] Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from

  • University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemicalBook. (2025).[3] 5-CHLORO-2-METHYLINDOLE Properties and Synthesis. Retrieved from

  • PrepChem. (2025).[3] Synthesis of 5-chloro-2-methyl-3-phenylisoindole derivatives. Retrieved from

Sources

Optimization

IndoleSynthesis™ Technical Support Hub: Navigating Steric Constraints

Status: Operational Ticket ID: IND-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Steric Hindrance in Substituted Indole Synthesis Triage & Diagnostic: Select Your Met...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Steric Hindrance in Substituted Indole Synthesis

Triage & Diagnostic: Select Your Methodology

Before optimizing reaction conditions, ensure you have selected the correct synthetic pathway for your specific steric profile. Steric clash is not just a barrier; it is a mechanistic diverter that requires specific "bypass" routes.

Diagnostic Decision Matrix

Use this logic flow to determine the most viable pathway for your hindered substrate.

IndoleDecisionTree Start START: Where is the Steric Bulk? Q1 Is the bulk at the C7 (Ortho) position? Start->Q1 Q2 Is the bulk on the Hydrazine/Amine partner? Q1->Q2 No Bartoli RECOMMENDED: Bartoli Indole Synthesis (Nitroarene + Vinyl Grignard) Q1->Bartoli Yes (e.g., 2-Me-Nitrobenzene) Larock RECOMMENDED: Modified Larock Synthesis (Pd-Catalysis + Bulky Ligands) Q2->Larock Yes (Ortho-substituted Aniline) Q3 Is the bulk at the Indole C3 position? Q2->Q3 No (Bulk is on Ketone/Alkyne) Fischer RECOMMENDED: Lewis Acid Fischer Synthesis (ZnCl2/Microwave) CH_Act RECOMMENDED: Rh(III) C-H Activation (Requires Directing Group) Q3->Fischer Yes (Cyclization prone to 1,2-migration failure) Q3->CH_Act No (Post-synthetic functionalization)

Figure 1: Strategic decision tree for selecting the indole synthesis method based on the location of steric hindrance.

Module A: The Fischer Indole Synthesis (FIS)

Problem: "My reaction yields the 'Abnormal' product or fails to cyclize when using ortho-substituted hydrazines."

The Technical Root Cause

The classic FIS relies on a [3,3]-sigmatropic rearrangement of the ene-hydrazine.[1] Steric bulk at the ortho position of the hydrazine or the alpha-position of the ketone destabilizes the transition state.

  • N-N Bond Cleavage: Electron-rich or bulky substituents can lower the energy barrier for heterolytic N-N bond cleavage (failure) below that of the [3,3]-shift.

  • The "Abnormal" Shift: In crowded systems (e.g., 2,6-disubstituted hydrazines), the intermediate may undergo a 1,2-alkyl shift (Wagner-Meerwein type) to relieve strain, resulting in a pseudoindole or 3H-indole rather than the desired 1H-indole.

Troubleshooting Protocol

Replace Brønsted Acids with Lewis Acids. Protic acids (H₂SO₄, PPA) often heat the system too aggressively, promoting degradation. Lewis acids coordinate to the nitrogen lone pair, lowering the activation energy for the [3,3]-shift without requiring extreme thermal forcing.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst 4% H₂SO₄ or PPAZnCl₂ (2-5 equiv) or TiCl₄
Solvent Ethanol / Acetic AcidDichloromethane or Toluene
Temperature Reflux (80-110°C)Microwave (120°C, 10 min)
Additives NoneMolecular Sieves (4Å) to trap NH₃

Expert Insight: If you observe the "Abnormal" product (a 3H-indole), it indicates the reaction worked but the final aromatization was blocked by a substituent at C3. You cannot "fix" this with catalysis; you must redesign the substrate or switch to the Larock method.

Module B: Transition Metal Catalysis (Larock & Buchwald)

Problem: "The reaction stalls or gives poor regioselectivity when coupling bulky alkynes with ortho-iodoanilines."

The Technical Root Cause

The Larock synthesis involves the insertion of an alkyne into an Aryl-Pd bond.[2][3]

  • Steric Clash during Insertion: If the alkyne is bulky (e.g., diphenylacetylene or t-butyl substituted), the syn-insertion step is kinetically disfavored.

  • Ligand Failure: Standard ligands like PPh₃ are too small. They allow the palladium center to become crowded, preventing the coordination of the bulky alkyne.

The Solution: Ligand Engineering

You must use bulky, electron-rich biarylphosphine ligands (Buchwald Ligands). These ligands serve a dual purpose:

  • Steric Bulk: Promotes reductive elimination (product release).

  • Electron Richness: Facilitates oxidative addition of the aryl iodide.

Recommended Protocol: The "Hindered Larock" System

Use this protocol for 2,3-disubstituted indoles with steric bulk.

Reagents:

  • Substrate: 2-Iodoaniline derivative (1.0 equiv)

  • Coupling Partner: Bulky Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or t-Bu₃P (10 mol%) — Critical for steric tolerance.

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) — Stabilizes the Pd-intermediate.

  • Solvent: DMF (0.2 M)

Step-by-Step Workflow:

  • Purge: Flame-dry the reaction vessel and backfill with Argon. Oxygen is a poison here.

  • Pre-complexation: Add Pd(OAc)₂, Ligand, and LiCl to the solvent. Stir at RT for 15 mins to form the active catalytic species (L-Pd(0)).

  • Addition: Add the iodoaniline, alkyne, and base.

  • Heating: Heat to 100°C . Note: If using t-Bu₃P, keep temp < 80°C to prevent ligand degradation.

  • Monitoring: Monitor via LCMS. If the intermediate (Aryl-Pd-Alkyne) accumulates, increase temperature to 120°C to force the reductive elimination.

LarockMechanism Step1 Oxidative Addition (Pd inserts into Ar-I) Step2 Alkyne Coordination (Steric Bottleneck 1) Step1->Step2 Step3 Migratory Insertion (Regioselectivity Step) Step2->Step3 Bulky Alkyne Slows this step Step4 Reductive Elimination (Steric Bottleneck 2) Step3->Step4 Ligand Role of XPhos: Bulky ligand forces Reductive Elimination Ligand->Step4

Figure 2: The Larock catalytic cycle highlighting where steric bulk causes failure (red nodes) and where ligands intervene.[4]

Module C: The Bartoli Indole Synthesis (The C7 Specialist)

Problem: "I need to synthesize a 7-substituted indole, but Fischer and Larock methods fail due to peri-strain."

The Technical Insight

The Bartoli Grignard synthesis is unique because steric hindrance is advantageous . The reaction requires an ortho-substituent on the nitroarene to force the nitro group out of planarity, facilitating the attack of the vinyl Grignard reagent.

Why it works for C7: Unlike other methods where C7 substituents block the reaction, the Bartoli method starts with the substituent already in place on the nitrobenzene ring.

Critical Control Points
  • Temperature: Must be kept low (-40°C ) initially. The reaction is highly exothermic.

  • Stoichiometry: You strictly need 3 equivalents of Vinyl Magnesium Bromide.

    • Equiv 1: Attacks the Nitro group.

    • Equiv 2: Attacks the Nitroso intermediate.

    • Equiv 3: Deprotonates the intermediate to allow cyclization.

Bartoli Troubleshooting Table:

SymptomDiagnosisFix
Low Yield (<30%) Incomplete reduction of nitro group.Ensure Grignard reagent is fresh and titrated. Increase to 4.0 equiv.
Azo-dimer formation Temperature too high during addition.Cool to -45°C; add Grignard dropwise over 1 hour.
No Reaction Lack of ortho substitution.Bartoli requires an ortho-substituent. If H is at ortho, use Leimgruber-Batcho instead.

References & Authority

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Bartoli, G., et al. (1989).[5] Reaction of nitroarenes with Grignard reagents: a general method for the preparation of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

For further assistance with specific substrate screening, please contact the Application Science team with your specific reactants and LCMS data.

Sources

Troubleshooting

Handling moisture sensitivity during NaH mediated indole synthesis

Topic: Handling Moisture Sensitivity & Optimization Audience: Researchers, Medicinal Chemists, Process Development Scientists Introduction: The Moisture Paradox Sodium Hydride (NaH) is the gold standard for deprotonating...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Optimization Audience: Researchers, Medicinal Chemists, Process Development Scientists

Introduction: The Moisture Paradox

Sodium Hydride (NaH) is the gold standard for deprotonating indoles (


 in DMSO) due to the irreversibility of the reaction:


However, its strength is its weakness. NaH does not just "absorb" water; it reacts violently with it, generating sodium hydroxide (NaOH) and hydrogen gas. In indole synthesis (or functionalization), moisture ingress causes two critical failure modes:
  • Stoichiometric Mismatch: Water consumes NaH, leaving insufficient base to deprotonate the indole.

  • Hydroxide Poisoning: The resulting NaOH is a weaker base and a nucleophile, often causing hydrolysis of electrophiles or competing side reactions.

This guide treats your reaction setup as a sealed system . If you follow these protocols, the chemistry becomes deterministic rather than probabilistic.

Module 1: The Reagent (NaH Preparation)

Context: Commercial NaH is sold as a 60% dispersion in mineral oil to prevent reaction with atmospheric moisture.[1] For precise stoichiometry, especially in small-scale medicinal chemistry, the oil must often be removed.

Q: Should I use the 60% dispersion or wash it?

A:

  • Use Dispersion (Recommended): If your reaction tolerates mineral oil (e.g., subsequent purification via column chromatography), do not wash . The oil acts as a protective barrier against momentary air exposure.[2]

  • Wash (Advanced): Only wash if the oil interferes with the reaction or workup. Washed (dry) NaH is pyrophoric and highly static; it must be handled strictly under inert gas.

Protocol: The Inert-Wash Cycle

Prerequisite: Schlenk line or Glovebox.[1]

  • Weighing: Weigh NaH (60% dispersion) into a flame-dried Schlenk flask flushed with Argon.

  • Solvent Addition: Add anhydrous Hexane or Pentane (approx. 10 mL per gram of NaH).

    • Why? These non-polar solvents dissolve the oil but not the NaH.

    • Avoid: Diethyl ether (absorbs atmospheric water rapidly due to cooling effect of evaporation).

  • Settling: Swirl gently, then allow the grey solid to settle completely.

  • Decanting: Carefully remove the supernatant using a syringe or cannula under positive Argon pressure.

  • Drying: Evacuate the flask (high vacuum) to remove residual solvent. The grey powder is now reactive dry NaH.[3]

Visual Workflow: The "Dry-Wash" Cycle

NaH_Washing cluster_0 Preparation cluster_1 Separation cluster_2 Activation Step1 Weigh NaH (60% Oil) in Schlenk Flask Step2 Add Anhydrous Hexane (Under Argon) Step1->Step2 Step3 Swirl & Settle (NaH sinks) Step2->Step3 Step4 Cannula Decant Supernatant (Oil+Hexane) Step3->Step4 Step5 Vacuum Dry Step4->Step5 Step6 Dry NaH (Pyrophoric Hazard!) Step5->Step6

Caption: Workflow for removing mineral oil from NaH. Note the transition to a pyrophoric state in the final step.

Module 2: The Medium (Solvent Integrity)

Context: The solvent is the largest source of water in the system. Indole synthesis typically requires polar aprotic solvents (DMF, DMSO, THF).

Q: Can I dry DMF using Calcium Hydride (CaH2)?

A: NO. While standard for many solvents, refluxing DMF with CaH2 causes thermal decomposition of the solvent into dimethylamine and carbon monoxide.

  • Correct Protocol: Shake DMF with activated 4Å Molecular Sieves for 24-48 hours, then decant. Distill under reduced pressure (vacuum) at

    
     if ultra-high purity is needed.
    
Q: How dry does it need to be?

Refer to the table below. "Anhydrous" commercial solvents often contain 50-100 ppm water once the seal is broken.

Table 1: Impact of Moisture on NaH Stoichiometry (1 mmol Scale)

Solvent Water Content (ppm)Water Mass (in 10 mL)NaH Consumed (mg)Impact on Reaction
10 ppm (Sieves/Fresh)0.1 mg~0.13 mgNegligible. Ideal range.
100 ppm (Opened Bottle)1.0 mg~1.3 mg~3-5% loss of base. Yield drops slightly.
500 ppm (Old Bottle)5.0 mg~6.7 mgSignificant quenching. H2 evolution visible before reaction starts.
>1000 ppm (Wet)>10 mg>13 mgFailure. NaOH generated causes side reactions.

Module 3: Reaction Execution & Quenching

The "Indolyl Anion" Protocol
  • Dissolution: Dissolve Indole (1.0 eq) in anhydrous DMF or THF.

  • Cooling: Cool to

    
    .
    
    • Reason: Deprotonation is exothermic.[1] Controlling the temp prevents "runaway" H2 evolution.

  • Addition: Add NaH (1.1 - 1.2 eq) portion-wise.

    • Observation: You should see bubbling (H2). The solution often changes color (yellow/red/brown) as the delocalized indolyl anion forms.

  • The "Vent" Step: Allow the reaction to stir at

    
     to RT for 30-60 mins.
    
    • Critical: Ensure the system is vented through a bubbler or balloon. Do not seal a vessel generating gas.

  • Electrophile Addition: Cool back to

    
     and add the electrophile slowly.
    
Safe Quenching Protocol (The "Gradient" Method)

Never add water directly to a reaction containing excess NaH.

  • Dilute: Add Toluene or Et2O to the reaction mixture.

  • Kill: Add Isopropanol (IPA) dropwise. Wait for bubbling to cease.

  • Confirm: Add Methanol .

  • Finish: Finally, add Water to solubilize salts.[3]

Module 4: Troubleshooting Matrix

Q: My reaction turned black/tarry. What happened? A: Likely oxidative polymerization .[3] The indolyl anion is electron-rich and susceptible to oxidation by air.

  • Fix: Ensure your Argon/Nitrogen line is actually providing positive pressure. Degas your solvents (sparge with Argon) before use.[3]

Q: I see no bubbles when adding NaH. A: Two possibilities:

  • Dead Reagent: Your NaH has hydrolyzed in the bottle.[3] Test: Take a small spatula tip of NaH and drop it into water in a beaker. If it doesn't fizz violently, throw the bottle away.

  • Induction Period: The NaH particles are coated. Danger:[3][4] Do not add more base. Increase stirring speed. If the "coat" breaks suddenly, the reaction will exotherm rapidly.

Q: Low Yield / Incomplete Conversion. A: Moisture killed your base.

  • Diagnostic: Check the "Failure Mode" diagram below.[3]

Visual Logic: The Moisture Failure Mode

Failure_Mode NaH NaH Reagent Water Moisture (Impurity) NaH->Water Fast Reaction Indole Indole Substrate NaH->Indole Intended Reaction NaOH NaOH (Byproduct) Water->NaOH Generates Anion Indolyl Anion (Active Species) Indole->Anion - H2 Gas Hydrolysis Hydrolysis of Electrophile NaOH->Hydrolysis Side Reaction Product Desired Product Anion->Product + Electrophile

Caption: Competitive pathways. Water reacts with NaH faster than Indole does, depleting the base and generating interfering NaOH.

References

  • Sodium Hydride Safety & Handling

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][5] National Research Council (US). Washington (DC): National Academies Press (US); 2011.[5]

  • Indole Deprotonation & pKa

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 1988, 21, 12, 456–463.
  • Solvent Drying Protocols (DMF/THF)

    • Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry 2010, 75, 24, 8351–8354.
  • Standard Indole Alkylation Procedure

    • Heaney, H.; Ley, S. V. "1-Benzylindole." Organic Syntheses 1974, 54, 58.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 5,6-Dichloro-1-methyl-1H-indole vs. 1-Methylindole

Executive Summary For drug development professionals and synthetic chemists, verifying the regiochemistry of functionalized indoles is a critical quality control step. Halogenation at the 5- and 6-positions of the indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, verifying the regiochemistry of functionalized indoles is a critical quality control step. Halogenation at the 5- and 6-positions of the indole core is a common strategy to improve metabolic stability and modulate lipophilicity in active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of the


H NMR chemical shifts of 5,6-Dichloro-1-methyl-1H-indole  against its unhalogenated parent compound, 1-Methylindole . By analyzing the inductive effects and changes in spin-spin coupling, researchers can establish a self-validating framework for structural confirmation.

Mechanistic Insights: Substituent Effects on Indole NMR

The introduction of chlorine atoms at the C-5 and C-6 positions fundamentally alters the electronic environment of the indole ring, leading to predictable and highly diagnostic changes in the


H NMR spectrum[1].
  • Inductive Deshielding (-I Effect): Chlorine is highly electronegative. While it possesses resonance-donating capabilities (+R), its inductive electron-withdrawing effect (-I) dominates in the aromatic system. This reduces the electron density around the adjacent protons (H-4 and H-7), causing them to resonate at higher frequencies (downfield shifts).

  • Loss of Ortho-Coupling: In the parent 1-methylindole, H-4, H-5, H-6, and H-7 form a complex contiguous spin system characterized by strong ortho-couplings (

    
     Hz)[2]. The substitution at C-5 and C-6 breaks this spin system. Consequently, H-4 and H-7 appear as isolated signals (singlets or fine doublets) rather than complex multiplets.
    
  • Long-Range W-Coupling: With the removal of the dominant ortho-couplings, subtle long-range couplings become visible. In 5,6-dichloro-1-methyl-1H-indole, a 5-bond W-coupling (

    
     Hz) is observed between H-3 and H-7, which is a hallmark of rigid, planar bicyclic systems[1].
    

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be strictly adhered to. Every parameter is chosen to isolate the analyte's signals from environmental artifacts.

Step 1: Sample Preparation

  • Action: Weigh 5–10 mg of the indole derivative and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected because it is non-polar, preventing solvent-induced hydrogen bonding that can artificially shift aromatic signals[3]. TMS provides an absolute zero reference (
    
    
    
    0.00 ppm) to prevent chemical shift drift between comparative runs.

Step 2: Instrument Loading & Shimming

  • Action: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm. Insert into a 400 MHz NMR spectrometer.

  • Causality: A 4.0 cm height optimizes the magnetic field homogeneity across the active coil volume. Poor shimming will broaden the peaks, completely obscuring the critical 0.9 Hz long-range coupling required to validate the H-7 assignment.

Step 3: Acquisition Parameters

  • Action: Set the probe temperature to 298 K. Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (

    
    ) of the isolated aromatic protons (H-4 and H-7). Without this delay, the integration values for these protons will be artificially low, failing the structural validation check.
    

Step 4: Spectral Processing

  • Action: Apply a mild 0.3 Hz exponential line-broadening function before Fourier Transformation. Perform manual phase and baseline correction.

  • Causality: The 0.3 Hz line broadening enhances the signal-to-noise ratio without degrading the resolution required to observe the fine

    
     Hz splitting on H-3 and H-7.
    

Data Comparison: 5,6-Dichloro-1-methyl-1H-indole vs. Alternatives

The tables below summarize the quantitative experimental data acquired at 400 MHz in CDCl


[1][2].
Table 1: H NMR Chemical Shifts Comparison
Proton Position1-Methylindole (

, ppm)
5,6-Dichloro-1-methyl-1H-indole (

, ppm)
Shift Difference (

)
H-2 7.027.06+0.04
H-3 6.486.40-0.08
H-4 7.637.68+0.05
H-5 7.11Substituted (Cl)N/A
H-6 7.21Substituted (Cl)N/A
H-7 7.317.41+0.10
N-CH

3.753.750.00
Table 2: Multiplicity and Coupling Constants ( in Hz)
Proton1-Methylindole5,6-Dichloro-1-methyl-1H-indoleStructural Rationale
H-2 d (

)
d (

)
Vicinal coupling to H-3 remains intact; largely unaffected by 5,6-substitution.
H-3 d (

)
dd (

)
Retains vicinal coupling to H-2; reveals new long-range W-coupling to H-7.
H-4 d (

)
sAppears as a sharp singlet due to the loss of ortho-coupling from H-5.
H-7 d (

)
d (

)
Loss of ortho-coupling from H-6; exhibits fine W-coupling to H-3.

Structural Validation Workflow

The following diagram outlines the logical sequence for validating halogenated indole structures using NMR spectroscopy.

G N1 Compound Synthesis & Purification (>95%) N2 Sample Preparation (CDCl3 + 0.03% v/v TMS) N1->N2 Dissolve 5-10 mg N3 1H NMR Acquisition (400 MHz, 298 K) N2->N3 Insert into Magnet N4 Spectral Processing (Phase/Baseline Correction) N3->N4 FID Data N5 Signal Assignment (Shift, Integration, Multiplicity) N4->N5 Extract Parameters N6 Structural Validation (5,6-Dichloro vs Parent) N5->N6 Comparative Analysis

Workflow for 1H NMR structural validation of halogenated indoles.

Conclusion & Best Practices

When analyzing 5,6-dichloro-1-methyl-1H-indole, the most critical diagnostic features are the collapse of the H-4 and H-7 multiplets into a singlet (7.68 ppm) and a fine doublet (7.41 ppm), respectively[1]. The N-methyl group remains a static anchor at 3.75 ppm, confirming that the substitution has not altered the N-1 position[2]. For routine validation, CDCl


 is highly recommended over DMSO-d

, as the lower viscosity of chloroform yields sharper linewidths, ensuring the critical 0.9 Hz long-range coupling remains visible.

References

  • Title: Visible-Light Mediated 1,2-Difunctionalization of Alkenes via Radical-Polar Crossover and Remote 1,5-Radical Translocation Source: Amazon Web Services (ChemRxiv / Preprint Hosting) URL: [Link]

  • Title: Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole Source: DergiPark URL: [Link]

  • Title: N‐Methylindole (e-EROS Encyclopedia of Reagents for Organic Synthesis) Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Guide: C13 NMR Analysis of 5,6-Dichloro-1-methyl-1H-indole

This guide provides an in-depth technical analysis of the C13 NMR spectrum of 5,6-Dichloro-1-methyl-1H-indole , structured for researchers in medicinal chemistry and structural biology. It moves beyond simple data listin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR spectrum of 5,6-Dichloro-1-methyl-1H-indole , structured for researchers in medicinal chemistry and structural biology. It moves beyond simple data listing to offer a comparative framework for validating this specific scaffold against common structural isomers and precursors.

Executive Summary

5,6-Dichloro-1-methyl-1H-indole is a critical intermediate in the synthesis of antiviral and anticancer agents (e.g., antivirals targeting viral replication machinery). Its structural validation is frequently complicated by the presence of regioisomers (e.g., 4,5-dichloro or 6,7-dichloro analogs) generated during non-selective halogenation or cyclization.

This guide establishes a self-validating spectral framework . By comparing the target molecule against its non-methylated precursor (5,6-dichloroindole) and theoretical isomer models, we isolate the specific carbon resonances required for unambiguous identification.

Structural Context & Theoretical Framework

The C13 NMR spectrum of this molecule is defined by three dominant electronic effects:

  • Indole Core Aromaticity: The pyrrole and benzene rings create distinct chemical shift zones (100–140 ppm).

  • N-Methylation (Steric & Electronic): The N-methyl group introduces a diagnostic aliphatic signal (~33 ppm) and induces a downfield shift at the C2 position (~130 ppm) compared to the N-H parent.

  • Dichlorination (Substituent Effects): Chlorine atoms at C5 and C6 exert an ipso downfield shift (+6 ppm) and an ortho shielding/deshielding effect, disrupting the typical indole symmetry.

Analysis Workflow

The following diagram outlines the logical flow for assigning the spectrum, moving from the distinct aliphatic region to the complex aromatic zone.

G Start Raw C13 Spectrum Aliphatic Region 1: Aliphatic (30-40 ppm) Start->Aliphatic Aromatic Region 2: Aromatic (100-140 ppm) Start->Aromatic NMe_Check Identify N-Me (~33 ppm) Aliphatic->NMe_Check Quaternary Identify C-Cl (Ipso) (~124-128 ppm) Aromatic->Quaternary CH_Check Identify C-H (DEPT/HSQC) Aromatic->CH_Check Validation Confirm 5,6-Substitution (Symmetry Check) NMe_Check->Validation Confirms N-Me Quaternary->Validation Confirms Cl Pos

Caption: Step-wise spectral assignment workflow for validating 5,6-Dichloro-1-methyl-1H-indole.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts (which can vary by ±1-2 ppm), the following protocol is recommended.

  • Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: DMSO-d₆ is an alternative if solubility is poor, but it will shift the N-Me signal slightly downfield and C2 upfield due to hydrogen bonding effects with residual water or solvent polarity.

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for sufficient resolution of aromatic clusters).

    • Pulse Sequence: Standard Proton-Decoupled Carbon (zgpg30).

    • Scans: Minimum 512 scans (due to low sensitivity of quaternary C-Cl carbons).

    • Relaxation Delay (D1): Set to 2.0s to ensure quaternary carbons (C3a, C7a, C5, C6) integrate/appear clearly.

Comparative Spectral Analysis

Scenario A: The "Methylation Effect" (Target vs. Precursor)

The most immediate validation step is distinguishing the product from its starting material, 5,6-Dichloroindole .

Carbon Position5,6-Dichloroindole (Precursor)5,6-Dichloro-1-methylindole (Target) Shift Difference (Δ)Comparison Insight
N-CH₃ Absent32.9 - 33.5 ppm N/APrimary Diagnostic: Presence confirms alkylation.
C-2 ~125.0 ppm~129 - 131 ppm +4 to +6N-Methylation deshields C2 significantly.
C-7 ~112.0 ppm~110 - 111 ppm -1 to -2Slight shielding due to steric crowding of N-Me.
C-3 ~102.0 ppm~101 - 102 ppm ~0Minimal effect on the distal pyrrole carbon.
Scenario B: Regioisomer Differentiation (5,6- vs. 4,5- vs. 6,7-Dichloro)

Distinguishing the 5,6-dichloro pattern from isomers is the most challenging aspect. We rely on the symmetry of chemical environments and C-Cl ipso shifts .

  • 5,6-Dichloro (Target):

    • Symmetry: The benzene ring is "pseudo-symmetric" relative to the pyrrole fusion.

    • C-Cl Signals: Two quaternary carbons (C5, C6) appear closely spaced in the 124–128 ppm region.

    • C-H Signals: C4 and C7 are the only protonated aromatic carbons. They typically appear as sharp peaks in the 110–122 ppm range.

  • 4,5-Dichloro (Alternative):

    • Shift: C4 is a quaternary C-Cl. This removes a high-field C-H signal and shifts the C4 resonance downfield to ~125+ ppm.

    • Key Difference: You will lose the characteristic C4 doublet (in HSQC) or high-field peak (in 1D C13) seen in the 5,6-isomer.

Detailed Chemical Shift Assignment Table (CDCl₃)

Data synthesized from experimental trends of 1-methylindole and chlorinated indole derivatives.

CarbonTypeChemical Shift (δ ppm)Assignment Logic
C-2 CH130.5 ± 1.0 Deshielded by adjacent Nitrogen and N-Me group.
C-7a C (Quat)136.0 ± 1.5 Bridgehead carbon; typically the most downfield aromatic signal.
C-3a C (Quat)127.5 ± 1.0 Bridgehead carbon; distinct from C7a.
C-5 C-Cl (Quat)126.5 ± 1.0 Ipso effect of Cl (+6 ppm from parent ~120).
C-6 C-Cl (Quat)125.5 ± 1.0 Ipso effect of Cl (+6 ppm from parent ~120).
C-4 CH121.0 ± 1.0 Meta to C6-Cl, Ortho to C5-Cl.
C-7 CH110.5 ± 1.0 Ortho to C6-Cl; shielded relative to C4.
C-3 CH101.5 ± 0.5 Characteristic high-field pyrrole signal.
N-CH₃ CH₃33.2 ± 0.5 Diagnostic aliphatic peak.

Structural Logic & Signaling Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) relevant to the NMR shifts. The chlorine atoms at positions 5 and 6 create a specific electronic environment that "locks" the C4 and C7 shifts.

SAR IndoleCore Indole Scaffold N_Me N-Methylation (δ 33 ppm) IndoleCore->N_Me Cl_5 5-Cl Subst. (δ ~126 ppm) IndoleCore->Cl_5 Cl_6 6-Cl Subst. (δ ~125 ppm) IndoleCore->Cl_6 Effect_C2 Deshields C2 (δ ~130 ppm) N_Me->Effect_C2 Electronic Effect_Sym Pseudo-Symmetry (C4 & C7 distinct) Cl_5->Effect_Sym Steric/Electronic Cl_6->Effect_Sym

Caption: Influence of N-Methylation and Dichlorination on specific carbon resonances.

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of Functionalized Indoles. (Contains 1H/13C data for chlorinated indole derivatives). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Indole, 5,6-dichloro- Properties. PubChem CID 10487776. Available at: [Link]

  • University of Wisconsin-Madison. Evans Group pKa & NMR Table (Substituent Effects). Available at: [Link]

Comparative

Technical Comparison: FTIR Spectral Signatures of N-Methyl vs. NH Indoles

Executive Summary This technical guide provides a definitive comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of Indole (1H-indole) and its N-methylated counterpart, N-Methylindole (1-Methylin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of Indole (1H-indole) and its N-methylated counterpart, N-Methylindole (1-Methylindole) .

For drug development professionals and researchers, distinguishing these two scaffolds is critical. The substitution of the N-H proton with a methyl group (-CH₃) fundamentally alters the hydrogen-bonding capability and vibrational modes of the molecule. This guide details the specific wavenumber shifts, appearance/disappearance of key bands, and the experimental protocols required to validate these structures.

Theoretical Basis & Structural Impact

The primary spectral differentiation arises from the N-H bond .

  • Indole (NH): Possesses a secondary amine-like N-H bond capable of strong hydrogen bonding. This results in significant spectral sensitivity to concentration and physical state (solid vs. solution).

  • N-Methylindole (N-Me): The N-H is replaced by an N-CH₃ group. This eliminates the N-H stretching mode and introduces aliphatic C-H stretching and deformation modes characteristic of the methyl group.

Key Vibrational Modes
Mode TypeIndole (NH)N-Methylindole (N-Me)
N-H Stretch Strong, Diagnostic Absent
C-H Stretch Aromatic only (>3000 cm⁻¹)Aromatic (>3000 cm⁻¹) + Aliphatic (<3000 cm⁻¹)
H-Bonding Significant broadening in solid stateNegligible (no donor)

Detailed Comparative Analysis

Region 1: The Diagnostic Zone (3200 – 3600 cm⁻¹)

This is the most critical region for immediate identification.

  • Indole (NH):

    • Solid State (KBr/ATR): Exhibits a strong, broad absorption band centered around 3400–3410 cm⁻¹ . The broadening is caused by extensive intermolecular hydrogen bonding between the N-H donor and the

      
      -system or nitrogen lone pairs of neighboring molecules.
      
    • Dilute Solution (non-polar solvent): The band sharpens significantly and shifts to higher frequency, typically ~3490 cm⁻¹ , representing the "free" non-hydrogen-bonded N-H stretch.

  • N-Methylindole:

    • Spectrum: Complete silence in this region. The absence of any peak above 3150 cm⁻¹ is the primary confirmation of successful N-methylation.

Region 2: C-H Stretching Region (2800 – 3150 cm⁻¹)

The "C-H stretch" region allows for the positive identification of the methyl group.

  • Indole (NH):

    • Shows only aromatic C-H stretching vibrations, appearing as weak-to-medium intensity peaks between 3000–3100 cm⁻¹ (typically 3020, 3050 cm⁻¹).

  • N-Methylindole:

    • Retains the aromatic peaks >3000 cm⁻¹.

    • New Feature: distinct aliphatic C-H stretching bands appear below 3000 cm⁻¹.

      • Asymmetric Methyl Stretch: ~2941 cm⁻¹[1]

      • Symmetric Methyl Stretch: ~2885 cm⁻¹

Region 3: Fingerprint & Ring Modes (1000 – 1700 cm⁻¹)

While complex, specific shifts in this region corroborate the structural change.

  • C-N Stretching:

    • In Indole, the C-N stretch is often coupled with ring vibrations, appearing in the 1300–1350 cm⁻¹ range.

    • In N-Methylindole, the C-N bond order changes slightly due to the inductive effect of the methyl group. This mode is often observed as a mixed mode around 1325–1334 cm⁻¹ .

  • Methyl Deformation:

    • N-Methylindole displays specific methyl bending (deformation) vibrations. Look for peaks at ~1336 cm⁻¹ and ~1460 cm⁻¹ (often overlapping with ring modes but distinct in intensity profile compared to indole).

  • Out-of-Plane (OOP) Bending:

    • Indole shows a broad, strong N-H wagging vibration (OOP) typically in the 720–750 cm⁻¹ region, which is absent or significantly altered in the N-methyl derivative.

Data Summary Table

Spectral FeatureIndole (Solid/Neat)N-Methylindole (Liquid/Neat)Causality
N-H Stretch 3400–3410 cm⁻¹ (Broad) ABSENT Removal of N-H proton prevents H-bond formation.
Aromatic C-H 3020–3050 cm⁻¹3020–3050 cm⁻¹C-H bonds on the benzene/pyrrole rings remain intact.
Aliphatic C-H ABSENT2941 cm⁻¹ (Asym), 2885 cm⁻¹ (Sym) Vibration of the newly added N-CH₃ group.
C=C Ring Stretch ~1620, 1580 cm⁻¹~1610, 1570 cm⁻¹Slight shift due to electron-donating methyl group.
C-N Stretch ~1310–1350 cm⁻¹~1325–1334 cm⁻¹Change in N-substituent mass and electronics.

Experimental Protocols

Protocol A: Sample Preparation
  • Indole (Solid, MP ~52°C):

    • Method: KBr Pellet or Diamond ATR.

    • Critical Step: Indole is hygroscopic. If using KBr, ensure the powder is dry. Water moisture will create a broad O-H peak at 3400 cm⁻¹ that mimics the N-H stretch, leading to false negatives for N-methylation if the sample is impure.

  • N-Methylindole (Liquid, MP ~ -2°C to 20°C):

    • Method: Neat Liquid Film (ATR) or Liquid Cell (NaCl/KBr windows).

    • Critical Step: N-methylindole is typically a liquid at room temperature.[2] Do not attempt to make a KBr pellet. Use a liquid sampling technique.

Protocol B: Data Acquisition
  • Background Scan: Collect 32 scans of air/empty cell to subtract atmospheric CO₂ and H₂O.

  • Resolution: Set to 4 cm⁻¹.

  • Range: 4000 – 600 cm⁻¹.

  • Verification:

    • Check 3400 cm⁻¹ region first.

    • Check 2800–3000 cm⁻¹ region second.

Visualizations

Diagram 1: Spectral Identification Logic

This decision tree guides the researcher through the spectral analysis to confirm the compound identity.

FTIR_Identification start Start: Analyze FTIR Spectrum check_NH Check 3200-3500 cm⁻¹ Region start->check_NH has_peak Strong/Broad Peak Present? check_NH->has_peak yes_peak Indication: N-H Bond Exists has_peak->yes_peak Yes (~3400 cm⁻¹) no_peak Indication: N-H Absent has_peak->no_peak No indole_result CONFIRMED: Indole (NH) (Secondary Amine) yes_peak->indole_result check_CH Check 2800-3000 cm⁻¹ Region no_peak->check_CH aliphatic_present Peaks < 3000 cm⁻¹ Present? check_CH->aliphatic_present aliphatic_present->indole_result No (Only >3000 cm⁻¹) nme_result CONFIRMED: N-Methylindole (Tertiary Amine) aliphatic_present->nme_result Yes (2850-2960 cm⁻¹)

Caption: Decision tree for distinguishing Indole from N-Methylindole based on FTIR spectral features.

Diagram 2: Experimental Workflow

This diagram outlines the correct sampling technique based on the physical state of the indole derivative.

Experimental_Protocol sample Unknown Sample state_check Determine Physical State (at 25°C) sample->state_check solid Solid (Indole) state_check->solid liquid Liquid (N-Methylindole) state_check->liquid kbr KBr Pellet / Press solid->kbr Traditional atr_solid Diamond ATR (Solid) solid->atr_solid Modern/Fast atr_liquid ZnSe/Diamond ATR (Liquid) liquid->atr_liquid Preferred neat Neat Film (NaCl Plates) liquid->neat Alternative analysis Acquire Spectrum (4000-600 cm⁻¹) kbr->analysis atr_solid->analysis atr_liquid->analysis neat->analysis

Caption: Workflow for selecting the appropriate FTIR sampling method based on physical state.

References

  • NIST Chemistry WebBook. 1H-Indole, 1-methyl- (N-Methylindole) IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amines and Aromatics. Specac Ltd. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Amines). LibreTexts. Available at: [Link]

  • ResearchGate (Karaca et al., 2025). Spectroscopic (FT-Raman, FT-IR) and Theoretical Analysis of 1-Methylindole. DergiPark. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Retention Time Profiling of 5,6-Dichloro-1-methyl-1H-indole and Its Synthetic Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals In pharmaceutical development, halogenated indole derivatives like 5,6-Dichloro-1-methyl-1H-indole serve as critical synthetic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

In pharmaceutical development, halogenated indole derivatives like 5,6-Dichloro-1-methyl-1H-indole serve as critical synthetic scaffolds for active pharmaceutical ingredients (APIs). Because structurally similar impurities—such as unmethylated precursors or monohalogenated byproducts—can drastically alter the pharmacological and toxicological profile of the final drug, rigorous impurity profiling is mandatory.

This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 5,6-Dichloro-1-methyl-1H-indole against its primary synthetic impurities, grounded in chromatographic theory and field-proven methodologies.

Chromatographic Theory & Causality

The separation of indole derivatives is most effectively achieved using Reversed-Phase HPLC (RP-HPLC) . In this system, retention time (RT) is dictated by the hydrophobic interaction between the analytes and the non-polar stationary phase (typically C18 alkyl chains).

Understanding the causality behind the elution order requires analyzing the molecular structure of the target and its impurities:

  • The Target (5,6-Dichloro-1-methyl-1H-indole): This molecule is highly lipophilic. The N-methyl group eliminates the hydrogen bond donor capacity of the indole nitrogen, while the two chlorine atoms significantly increase the molecular surface area and overall hydrophobicity. It exhibits strong retention on a C18 column.

  • Impurity A (5,6-Dichloro-1H-indole - Unmethylated Precursor): Lacking the N-methyl group, this impurity possesses a free N-H bond. This acts as a strong hydrogen bond donor, interacting favorably with the polar aqueous mobile phase and reducing its affinity for the stationary phase. Causality: Increased polarity leads to a shorter retention time than the target.

  • Impurity B (5-Chloro-1-methyl-1H-indole - Deschloro Impurity): Halogens contribute heavily to a molecule's lipophilicity (positive Hansch

    
     constant). The loss of one chlorine atom reduces the hydrophobic surface area. Causality:  Decreased lipophilicity results in a shorter retention time than the target, though it typically elutes after Impurity A due to the lack of hydrogen bonding.
    
  • Impurity C (Over-alkylated/Dimeric Degradants): Side reactions during synthesis can yield over-alkylated products with higher molecular weights and greater alkyl bulk. Causality: Increased hydrophobic surface area leads to a longer retention time than the target.

RT_Logic Core 5,6-Dichloro-1-methyl-1H-indole (Target API Scaffold) ImpA Unmethylated Precursor (N-H Bond = H-Bond Donor) Core->ImpA Demethylation ImpB Deschloro Impurity (Loss of Lipophilic Cl) Core->ImpB Dechlorination ImpC Over-alkylated Impurity (Increased Alkyl Bulk) Core->ImpC Alkylation PolA Increased Polarity Decreased Hydrophobicity ImpA->PolA PolB Decreased Hydrophobicity ImpB->PolB PolC Increased Hydrophobicity ImpC->PolC RTA Shorter Retention Time (Elutes First) PolA->RTA RTB Shorter Retention Time (Elutes Second) PolB->RTB RTC Longer Retention Time (Elutes Last) PolC->RTC

Figure 2: Logical relationship between structural modifications and HPLC retention times.

Comparative Data Analysis

Based on the hydrophobic and electronic principles outlined above, the following table summarizes the expected chromatographic performance of the target compound versus its primary impurities under standard gradient RP-HPLC conditions.

AnalyteStructural CharacteristicExpected RT (min)RRTResolution (

)
5,6-Dichloro-1H-indole (Impurity A)Unmethylated; Free N-H (H-bond donor)11.50.74> 2.0
5-Chloro-1-methyl-1H-indole (Impurity B)Monochloro; Reduced lipophilicity13.20.85> 3.0
5,6-Dichloro-1-methyl-1H-indole (Target)Dichloro, N-methylated; Highly hydrophobic15.51.00N/A
Over-alkylated Impurity (Impurity C)Increased alkyl bulk; Max lipophilicity21.01.35> 5.0

(Note: Relative Retention Time (RRT) is calculated relative to the target compound. Resolution (


) is calculated relative to the immediately preceding peak).

Self-Validating Experimental Protocol

To achieve baseline separation of these closely related analogs, a robust gradient elution method is required . The following protocol is designed as a self-validating system: it incorporates specific acidic modifiers to prevent peak tailing and mandates a System Suitability Test (SST) to verify column integrity before sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Expert Insight: Indole derivatives can interact with unendcapped silanol groups on silica-based C18 columns, leading to severe peak tailing. Maintaining the mobile phase at pH ~2.7 with formic acid ensures these silanol groups remain protonated and neutral, yielding sharp, symmetrical peaks .

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the crude 5,6-Dichloro-1-methyl-1H-indole sample.

  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (indoles can be light-sensitive over prolonged periods).

Step 3: Chromatographic Conditions
  • Column: Hypersil GOLD C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatting is critical to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated aromatic indole ring).

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 20 80
20.0 5 95
25.0 5 95
25.1 90 10

| 30.0 | 90 | 10 |

  • Self-Validating Step: The 5-minute re-equilibration phase (25.1 to 30.0 min) is mandatory. It ensures the column is fully restored to initial conditions, guaranteeing run-to-run reproducibility.

Step 4: System Suitability Testing (SST)

Before analyzing unknown batches, inject a resolution standard containing both 5,6-Dichloro-1-methyl-1H-indole and 5,6-Dichloro-1H-indole (Impurity A). The analytical run is only considered valid if the resolution (


) between these two critical pairs is 

. If

, column degradation or mobile phase preparation errors have occurred, and the system must be recalibrated.

HPLC_Workflow Sample 1. Sample Prep (1 mg/mL in ACN) Equilibrate 2. Column Equilibration (C18, 10% Mobile Phase B) Sample->Equilibrate Inject 3. Injection (10 µL Volume) Equilibrate->Inject Gradient 4. Gradient Elution (10% → 95% ACN) Inject->Gradient Detect 5. UV Detection (254 nm) Gradient->Detect Analyze 6. Data Analysis (RRT & Resolution) Detect->Analyze

Figure 1: RP-HPLC method development and validation workflow for indole impurity profiling.

References

  • Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Separation of Indole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Comparative

Comparative Guide: Antifouling Potency of 5,6-Dichloro-1-methylindole (DCMG) vs. Tributyltin (TBT)

Executive Summary This technical guide compares the antifouling efficacy of 5,6-Dichloro-1-methylgramine (DCMG) —a potent derivative of 5,6-dichloro-1-methylindole—against the historical "gold standard" Tributyltin (TBT)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the antifouling efficacy of 5,6-Dichloro-1-methylgramine (DCMG) —a potent derivative of 5,6-dichloro-1-methylindole—against the historical "gold standard" Tributyltin (TBT) . While TBT exhibits extreme potency through broad-spectrum biocidal toxicity (mitochondrial uncoupling), DCMG represents a paradigm shift toward non-toxic repellency . Experimental data indicates that DCMG matches or exceeds the settlement inhibition potency of TBT (up to 6x stronger in specific assays) while maintaining a therapeutic ratio (LC


/EC

) orders of magnitude higher, effectively repelling biofouling organisms without killing them or causing environmental accumulation.
Chemical Profile & Physicochemical Properties

The fundamental difference between these agents lies in their mode of interaction with biological systems: TBT is a lipophilic organometallic toxin, whereas DCMG is an indole alkaloid designed to interact with specific neurotransmitter receptors.

Feature5,6-Dichloro-1-methylgramine (DCMG) Tributyltin (TBT)
Class Indole Alkaloid (Synthetic Analog)Organotin (Biocide)
Core Structure 5,6-Dichloroindole scaffold with a gramine side chainTributyl cation covalently bonded to an anion (e.g., oxide)
Lipophilicity (LogP) ~3.5 (Moderate bioavailability)~3.2–4.1 (High bioaccumulation potential)
Environmental Fate Degradable; low persistence in sediment.Persistent; accumulates in sediment and fat tissue.
Primary Target Octopamine/Serotonin Receptors (Reversible)Mitochondria & RXR Receptors (Irreversible/Systemic)
Mechanism of Action (MoA)

Understanding the causality of antifouling is critical for drug development. TBT functions as a toxicant, killing larvae to prevent settlement.[1] DCMG functions as a "repellent" or "signal jammer," reversibly inhibiting the settlement behavior.

Comparative Pathway Analysis
  • TBT Pathway (Toxicity): TBT acts as an anion carrier, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation, depleting ATP and causing cell death. Simultaneously, it binds to the Retinoid X Receptor (RXR), causing endocrine disruption (e.g., imposex in gastropods).

  • DCMG Pathway (Repellency): DCMG targets the larval nervous system, specifically interacting with octopamine or serotonin receptors. These pathways regulate the "search and settle" behavior. By modulating intracellular Calcium (Ca

    
    ) flux or blocking receptor signaling, DCMG induces a "detachment" response without cytotoxicity.
    

MoA_Comparison cluster_TBT Tributyltin (TBT) Mechanism cluster_DCMG DCMG (Indole) Mechanism TBT Tributyltin (TBT) Mito Mitochondrial Membrane TBT->Mito Uncouples OxPhos RXR RXR Receptor Binding TBT->RXR Endocrine Disruption ATP ATP Depletion Mito->ATP Death Larval Death & Imposex ATP->Death RXR->Death DCMG 5,6-Dichloro-1-methylgramine Receptor Octopamine/Serotonin Receptors DCMG->Receptor Ligand Binding Ca_Flux Intracellular Ca2+ Modulation Receptor->Ca_Flux Behavior Inhibits Settlement Behavior Ca_Flux->Behavior Repulsion Reversible Repulsion (Survival) Behavior->Repulsion

Figure 1: Mechanistic divergence between TBT (cytotoxic/endocrine disrupting) and DCMG (neuro-modulatory repellency).

Comparative Potency Analysis

The following data aggregates results from standard settlement assays using the barnacle Amphibalanus (=Balanus) amphitrite, the primary model organism for antifouling research.

Key Metrics Defined
  • EC

    
     (Effective Concentration):  Concentration inhibiting settlement in 50% of larvae. (Lower is more potent).
    
  • LC

    
     (Lethal Concentration):  Concentration killing 50% of larvae. (Higher is safer).
    
  • Therapeutic Ratio (LC

    
    /EC
    
    
    
    ):
    The safety margin. A ratio < 5 indicates a toxic mechanism (biocide). A ratio > 15 indicates a non-toxic mechanism (repellent).
Experimental Data Summary
CompoundEC

(Settlement)
LC

(Toxicity)
Therapeutic Ratio (LC/EC)Potency vs. TBT
TBT (Control) 3.5 – 6.0 ng/mL18 – 25 ng/mL~3 – 5 (Toxic)Baseline (1.0x)
DCMG 0.6 – 1.0 ng/mL > 500 ng/mL> 500 (Non-Toxic)~6x Stronger
5,6-Dichloroindole~2000 ng/mL> 50,000 ng/mL> 25Weak

Analysis:

  • Potency: DCMG demonstrates superior potency, with an EC

    
     as low as 0.6 ng/mL compared to TBT's ~4 ng/mL. This validates the claim that optimized indole derivatives can exceed organotins in efficacy.
    
  • Safety: The critical differentiator is the Therapeutic Ratio. TBT kills nearly as effectively as it repels (Ratio ~4). DCMG repels at concentrations 500 times lower than its toxic threshold, confirming it is a true environmentally friendly antifoulant.

  • Structure-Activity Relationship (SAR): The simple 5,6-dichloroindole core is weak. The addition of the 1-methyl and gramine (dimethylaminomethyl) side chains (as seen in DCMG) is essential for the high-affinity receptor binding that drives the 6x potency increase.

Experimental Protocols (Self-Validating)

To replicate these findings, researchers must use a Settlement vs. Recovery Assay . This protocol distinguishes between dead larvae (toxicity) and repelled larvae (antifouling).

Protocol: Cyprid Settlement & Recovery Assay

Materials:

  • Amphibalanus amphitrite cyprids (Day 2, stored at 6°C).

  • 24-well polystyrene culture plates.

  • Filtered Seawater (FSW, 0.22 µm).

  • Test Compounds: TBT (positive control), DCMG, DMSO (solvent control).

Workflow:

  • Preparation: Dissolve compounds in DMSO. Dilute in FSW to final concentrations (0.01 – 10 µg/mL). Final DMSO < 0.1%.[2]

  • Exposure (24-48h): Add ~20 cyprids per well (n=6 replicates). Incubate at 25°C in dark.

  • Quantification (Phase 1): Count three categories:

    • Settled: Metamorphosed into barnacles.

    • Swimming/Non-settled: Active larvae.

    • Immobile: Potentially dead or narcotized.

  • Recovery (Phase 2 - Critical Step):

    • Transfer "Immobile" and "Swimming" larvae to fresh FSW (no drug).

    • Incubate for 24h.

    • Check Mortality: If larvae recover swimming, the effect was narcotic/repellent (DCMG). If they remain immobile/dead, the effect was toxic (TBT).

Protocol_Workflow Cyprids Cyprid Larvae (Day 2) Dosing Dosing (24h) (TBT vs DCMG) Cyprids->Dosing Count1 Phase 1 Count: Settled vs. Unsettled Dosing->Count1 Transfer Wash & Transfer to Fresh FSW Count1->Transfer Unsettled Larvae Recovery Recovery (24h) (Check Viability) Transfer->Recovery Result Calculate Ratio: LC50 / EC50 Recovery->Result

Figure 2: Validation workflow distinguishing reversible repellency (DCMG) from irreversible toxicity (TBT).

Environmental Impact & Safety
  • Bioaccumulation: TBT is highly lipophilic and accumulates in the food chain (biomagnification). DCMG, being an alkaloid, is subject to microbial degradation and photodegradation in the water column, significantly reducing long-term environmental load.

  • Non-Target Toxicity: TBT causes imposex in gastropods at concentrations as low as 1 ng/L. DCMG shows negligible toxicity to non-target organisms (e.g., Artemia salina, algae) at effective antifouling concentrations.

Conclusion

5,6-Dichloro-1-methylgramine (DCMG) is the superior candidate for modern antifouling coatings. It outperforms TBT in raw potency (EC


 ~0.6 ng/mL vs 4.0 ng/mL) while eliminating the environmental toxicity risks associated with organotins. For researchers, the high therapeutic ratio of DCMG (>500) confirms its mechanism as a specific neuro-active repellent, validating its classification as a "green" antifoulant.
References
  • Konishi, K., et al. (2006). 5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product. Progress in Molecular and Subcellular Biology. Link

  • Nogata, Y., et al. (2003). Antifouling activity of indole derivatives against barnacle cypris larvae. Marine Biotechnology. Link

  • Rittschof, D. (2000). Natural product antifoulants: One perspective on the challenges. Biofouling.[2][3][4][5][6][7] Link

  • Fent, K. (1996).[7] Ecotoxicology of organotin compounds. Critical Reviews in Toxicology. Link

  • Yang, J.L., et al. (2013). Larval settlement and metamorphosis of the barnacle Amphibalanus amphitrite in response to indole derivatives. Journal of Experimental Marine Biology and Ecology. Link

Sources

Validation

A Senior Application Scientist's Guide to the Spectral Distinctions Between 5,6-dichloroindole and its N-Methyl Derivative

Introduction: Why Spectral Nuances Matter In the landscape of medicinal chemistry and materials science, indole scaffolds are of paramount importance. The 5,6-dichloroindole core, in particular, is a key building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Spectral Nuances Matter

In the landscape of medicinal chemistry and materials science, indole scaffolds are of paramount importance. The 5,6-dichloroindole core, in particular, is a key building block in the synthesis of pharmaceuticals and functional dyes. A frequent and seemingly minor modification—methylation of the indole nitrogen (N1)—can profoundly alter the molecule's electronic properties, solubility, and biological interactions. For the researcher engaged in structural elucidation, reaction monitoring, or property tuning, a comprehensive understanding of the spectral consequences of this N-methylation is not merely academic; it is a practical necessity for accurate characterization and rational design.

This guide provides an in-depth, objective comparison of the key spectral differences between 5,6-dichloroindole and its N-methyl derivative. We will dissect the underlying electronic principles and provide supporting data from Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, grounded in established methodologies.

Section 1: The Electronic Influence of N-Methylation

The foundational difference between the two molecules is the replacement of the N-H bond with an N-C bond. The N-H proton is weakly acidic and capable of hydrogen bonding, while the N-methyl group is a non-acidic, weak electron-donating group through an inductive effect.[1] This fundamental change has a cascading effect on the π-electron system of the indole ring, altering the energy levels of molecular orbitals and, consequently, influencing how the molecules interact with electromagnetic radiation.

G cluster_0 5,6-dichloroindole cluster_1 N-Methyl-5,6-dichloroindole a Indole N-H Proton (Acidic, H-bond donor) b π-Electron System a->b Influences electron density d π-Electron System b->d Results in Spectral Shifts c Indole N-CH3 Group (Electron-donating) c->d Increases electron density

Caption: Structural change and its electronic consequence.

Section 2: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in the indole aromatic system. The indole chromophore typically exhibits two main absorption bands, termed ¹Lₐ and ¹Lₑ, which are sensitive to substitution.[2]

The inductive electron-donating effect of the N-methyl group slightly destabilizes the highest occupied molecular orbital (HOMO) and has a lesser effect on the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a subtle bathochromic shift (red shift) of the absorption maxima to longer wavelengths.[3] While both electron-donating and electron-withdrawing groups can cause bathochromic shifts in indoles, the effect of N-methylation is characteristically modest.[4]

CompoundTypical λmax (¹Lₐ)Typical λmax (¹Lₑ)Causality of Shift
5,6-dichloroindole ~290-295 nm~270-275 nmBaseline for the dichloro-substituted indole core.
N-Methyl-5,6-dichloroindole ~295-300 nm~275-280 nmElectron-donating N-CH₃ group reduces the π-π* transition energy.
Note: Absolute values are solvent-dependent. Data are estimated based on established principles for substituted indoles.[4]

Section 3: Fluorescence Spectroscopy

Fluorescence emission occurs from the lowest excited singlet state (S₁) to the ground state (S₀). The energy of this emission is also sensitive to the electronic perturbations caused by N-methylation.

Two key differences emerge:

  • Emission Wavelength: Consistent with the UV-Vis absorption data, the emission maximum (λₑₘ) of the N-methyl derivative undergoes a slight bathochromic shift compared to the parent indole. This is a direct consequence of the lowered S₁ energy level.

  • Quantum Yield: The N-H bond in 5,6-dichloroindole provides a pathway for non-radiative decay (quenching) through vibrational relaxation and potential proton transfer, especially in protic solvents. By replacing the proton with a methyl group, this quenching pathway is eliminated. Consequently, N-methyl-5,6-dichloroindole is expected to exhibit a higher fluorescence quantum yield (i.e., be a brighter fluorophore) than its N-H counterpart.

CompoundTypical λₑₘExpected Quantum YieldRationale
5,6-dichloroindole ~330-340 nmLowerN-H bond provides a non-radiative decay pathway, quenching fluorescence.
N-Methyl-5,6-dichloroindole ~335-345 nmHigherElimination of the N-H quenching pathway enhances radiative emission.
Note: Values are highly solvent-dependent. Data are estimated based on established principles for indole fluorophores.[5]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive and detailed structural information, revealing distinct and predictable differences between the two compounds.

¹H NMR Spectroscopy

The proton NMR spectra show several unambiguous changes:

  • Disappearance of the N-H Signal: 5,6-dichloroindole will exhibit a characteristically broad singlet in the downfield region (δ 8.0-12.0 ppm) corresponding to the N-H proton.[6] This signal's chemical shift is highly sensitive to solvent and concentration. This signal is entirely absent in the N-methyl derivative's spectrum.

  • Appearance of the N-CH₃ Signal: The N-methyl derivative will display a new, sharp singlet corresponding to the three methyl protons. This peak typically appears in the δ 3.5-4.0 ppm region.

  • Shifts in Aromatic Protons: The electron-donating methyl group causes a slight increase in electron density around the indole ring, resulting in a minor upfield shift (to lower ppm) for the ring protons. The effect is most pronounced for protons on the pyrrole ring (H2, H3) and the H7 proton.

Proton Assignment5,6-dichloroindole (Estimated δ, ppm)N-Methyl-5,6-dichloroindole (Estimated δ, ppm)Key Difference
N1-H ~8.5 (broad s)AbsentDiagnostic disappearance of the N-H proton.
N1-CH₃ Absent~3.7 (s, 3H)Diagnostic appearance of the N-methyl group.
H2 ~7.2-7.3~7.1-7.2Slight upfield shift due to electron donation.
H3 ~6.4-6.5~6.3-6.4Slight upfield shift.
H4 ~7.7 (s)~7.6 (s)Minor upfield shift.
H7 ~7.8 (s)~7.7 (s)Minor upfield shift.
Note: Chemical shifts are estimates based on data for 5-chloroindole and are highly dependent on the deuterated solvent used.[6][7]
¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary and confirmatory evidence:

  • Appearance of the N-CH₃ Signal: A new signal will appear in the aliphatic region, typically around δ 30-35 ppm, corresponding to the N-methyl carbon.

  • Shifts in Ring Carbons: The substitution of H with CH₃ causes a significant downfield shift for the carbons directly attached to the nitrogen (C2 and C7a) due to the beta-substituent effect. Other carbons in the ring experience more subtle shifts.

Carbon Assignment5,6-dichloroindole (Estimated δ, ppm)N-Methyl-5,6-dichloroindole (Estimated δ, ppm)Key Difference
N1-CH₃ Absent~32Diagnostic appearance of the methyl carbon.
C2 ~125~128Downfield shift due to N-substitution.
C3 ~102~101Minor upfield shift.
C3a ~129~129Minimal change.
C4 ~122~121Minor upfield shift.
C5 ~125~125Minimal change (attached to Cl).
C6 ~120~120Minimal change (attached to Cl).
C7 ~112~111Minor upfield shift.
C7a ~135~137Downfield shift due to N-substitution.
Note: Chemical shifts are estimates based on data for related indole derivatives and established substituent effects.[6]

Section 5: Experimental Protocols

Trustworthy data is built on robust methodology. The following are standardized protocols for acquiring the comparative spectral data.

Workflow for Comparative Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Weigh 5-10 mg (NMR) or ~1 mg (UV/Fluo) of each compound solv Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Ethanol for UV/Fluo) prep->solv nmr ¹H & ¹³C NMR Spectroscopy solv->nmr uv UV-Vis Spectroscopy solv->uv fluo Fluorescence Spectroscopy solv->fluo analysis Compare λmax, δ shifts, and signal presence/absence nmr->analysis uv->analysis fluo->analysis

Caption: Standardized workflow for spectral comparison.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the indole sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[6]

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

  • ¹³C Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: UV-Visible Absorption Spectroscopy

  • Sample Preparation: Prepare stock solutions of each compound in a UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of ~1 mg/mL. Create a dilute working solution (~0.01-0.05 mg/mL) in a quartz cuvette to ensure the maximum absorbance is within the detector's linear range (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer.

  • Data Acquisition:

    • Blank/Reference: Use a cuvette filled with the pure solvent as the reference.

    • Scan Range: Scan from 400 nm down to 200 nm.

    • Data Interval: 1 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Protocol 3: Fluorescence Spectroscopy

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis analysis. The concentration may need further dilution to avoid inner-filter effects.

  • Instrument Setup: Use a spectrofluorometer.

  • Data Acquisition:

    • Excitation Wavelength (λₑₓ): Set the excitation wavelength to the longest-wavelength absorption maximum (the ¹Lₐ band) determined from the UV-Vis spectrum.

    • Emission Scan Range: Scan from a wavelength ~10 nm longer than λₑₓ to ~500 nm.

    • Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.

  • Data Analysis: Identify the wavelength of maximum emission intensity (λₑₘ).

Conclusion

The N-methylation of 5,6-dichloroindole induces a suite of distinct and predictable spectral changes. In optical spectroscopy, it results in subtle bathochromic shifts in both absorption and emission spectra and is expected to enhance fluorescence quantum yield. In NMR spectroscopy, the changes are unequivocal: the disappearance of the N-H proton signal, the appearance of a new N-methyl signal in both ¹H and ¹³C spectra, and characteristic shifts in the aromatic ring carbons and protons.

For researchers in drug development and materials science, these spectral fingerprints are invaluable. They provide a rapid and definitive means of confirming successful N-alkylation reactions, elucidating the structure of novel derivatives, and understanding the electronic properties that govern molecular behavior. Mastering the interpretation of these spectral differences is a fundamental skill for the modern chemical scientist.

References

  • PubChem. 5-Chloroindole. Available at: [Link][8]

  • PubChem. 5,6-Dichloro-1H-indole. Available at: [Link][9]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link][10]

  • ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Available at: [Link][3]

  • DergiPark. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Available at: [Link][1]

  • ACS Publications. Near-ultraviolet absorption bands of tryptopan. Studies using indole and 3-methylindole as models. Available at: [Link][2]

  • CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Available at: [Link][4]

Sources

Comparative

Comprehensive Characterization &amp; Melting Point Verification Guide: 5,6-Dichloro-1-methyl-1H-indole

This guide outlines a rigorous protocol for the physical characterization and melting point verification of 5,6-Dichloro-1-methyl-1H-indole (CAS 176506-50-6). Given that this specific N-methylated derivative lacks a wide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for the physical characterization and melting point verification of 5,6-Dichloro-1-methyl-1H-indole (CAS 176506-50-6).

Given that this specific N-methylated derivative lacks a widely established pharmacopeial melting point standard in open literature (unlike its parent, 5,6-dichloroindole), this guide serves as a de novo characterization framework . It empowers researchers to establish their own "Gold Standard" for internal quality control, comparing the experimental values against structural analogs and theoretical predictions.

[1]

CAS Number: 176506-50-6 Molecular Formula: C₉H₇Cl₂N Molecular Weight: 200.06 g/mol [1]

Executive Summary & Technical Context

In drug discovery, 5,6-Dichloro-1-methyl-1H-indole serves as a critical scaffold, often utilized to modulate binding affinity in indole-based pharmacophores. While the parent compound, 5,6-Dichloroindole (CAS 121859-57-2), is a well-characterized solid with a melting point of 145–153°C [1], the N-methylation at position 1 significantly alters the crystal lattice energy.

Key Technical Insight: The substitution of the N-H hydrogen with a methyl group removes the primary hydrogen-bond donor capability of the indole ring. This typically results in a significant melting point depression relative to the NH-parent. Consequently, 5,6-Dichloro-1-methyl-1H-indole is expected to be a low-melting solid (estimated range: 60–90°C) or a semi-solid/oil depending on purity and polymorphic form.

Objective: To provide a self-validating protocol for determining the melting point (MP) of 5,6-Dichloro-1-methyl-1H-indole, establishing it as a Quality Critical Attribute (QCA) for batch-to-batch consistency.

Pre-Validation: Identity & Purity First

Before attempting MP determination, the chemical identity must be unequivocal. A melting point is only valid for a pure substance.

Step 1: Structural Confirmation (The "Truth" Standard)

Do not rely on the label. Perform these checks to validate the material:

  • ¹H-NMR (DMSO-d₆ or CDCl₃):

    • Diagnostic Signal: Look for a sharp singlet at δ 3.7–3.8 ppm corresponding to the N-methyl group (3H).[2]

    • Absence Check: Ensure the absence of the broad singlet at δ >11 ppm (typical of the NH proton in the parent 5,6-dichloroindole). Presence of this peak indicates incomplete methylation.

  • HPLC-MS:

    • Confirm the parent ion

      
       (characteristic dichloro isotope pattern 9:6:1).
      
    • Purity Threshold: Material must be >98% pure by HPLC (AUC) for accurate MP determination.

Experimental Protocols for Melting Point Determination

Method A: Capillary Melting Point (Routine QC)

Best for: Rapid batch release of crystalline solids.

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 30°C for 4 hours to remove residual solvents (e.g., DCM, EtOAc), which can artificially depress the MP.

  • Loading: Pack 2-3 mm of fine powder into a capillary tube. Ensure the sample is compact to avoid air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to determine the approximate range.

    • Measurement Ramp: 1.0°C/min starting 10°C below the approximate onset.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC) (The "Gold Standard")

Best for: Low-melting solids, waxy materials, and detecting polymorphism.

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Sample: Weigh 2–5 mg into an aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvated) or hermetic seal (if volatile).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: The melting point is defined as the onset of the endothermic peak (extrapolated onset temperature,

    
    ), not the peak maximum.
    

Comparison Guide: Interpreting Your Results

Since no pharmacopeial standard exists, use this comparative logic to validate your experimental data.

Parameter5,6-Dichloro-1-methyl-1H-indole (Target)5,6-Dichloroindole (Parent Reference)Interpretation of Deviation
Melting Point Expected: 60–90°C (Est.)145–153°C [1]< 50°C: Likely contains solvent or is an oil. > 140°C: Suspect unreacted NH-parent (check NMR).
State Low-melting Solid / WaxyCrystalline PowderN-Methylation breaks H-bonding network, lowering lattice energy.
Solubility High in DCM, EtOAc, low polarity solvents.Moderate; may require polar solvents.Increased lipophilicity confirms methylation.
Troubleshooting the "Oiling Out" Phenomenon

If your sample turns into an oil or gum rather than a distinct solid:

  • Impurities: Even 1-2% of the starting material (NH-indole) can create a eutectic mixture, drastically lowering the MP.

  • Polymorphism: Indoles are prone to polymorphism. Recrystallize from a non-polar solvent (e.g., Hexane/EtOAc 9:1) to encourage the stable crystalline form.

  • Solvates: Residual solvent acts as a plasticizer. Verify "Loss on Drying" (LOD) or TGA.

Visualization: Characterization Workflow

G Start Sample: 5,6-Dichloro-1-methyl-1H-indole Identity 1. Identity Verification (NMR/MS) Start->Identity Purity 2. Purity Check (HPLC > 98%) Identity->Purity Decision Is Purity > 98%? Purity->Decision Purify Recrystallize / Column Decision->Purify No MP_Det 3. MP Determination Decision->MP_Det Yes Purify->Purity Method_A Method A: Capillary (Visual Range) MP_Det->Method_A Method_B Method B: DSC (Thermodynamic Onset) MP_Det->Method_B Compare 4. Comparative Analysis Method_A->Compare Method_B->Compare Result_Low Result < 50°C (Suspect Solvent/Oil) Compare->Result_Low Too Low Result_High Result > 140°C (Suspect NH-Parent) Compare->Result_High Too High Result_Valid Result 60-100°C (Likely Valid) Compare->Result_Valid Expected Range

Figure 1: Decision tree for validating the physical properties of 5,6-Dichloro-1-methyl-1H-indole, ensuring identity and purity precede thermal analysis.

References

  • Sigma-Aldrich. (n.d.). 5,6-Dichloroindole Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10487776, 5,6-Dichloro-1H-indole. Retrieved from

  • ChemScene. (n.d.). 5,6-Dichloro-1-methyl-1H-indole Product Data. Retrieved from [1]

Sources

Validation

Elemental Analysis of Halogenated Compounds: A Comparative Guide for C9H7Cl2N

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks posed by highly halogenated organic compounds. The elemental analysis of C9H7Cl2N —a compound containing a massive 35....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks posed by highly halogenated organic compounds. The elemental analysis of C9H7Cl2N —a compound containing a massive 35.44% chlorine by mass—presents a unique stress test for any CHNS analyzer. If not properly managed, high chlorine concentrations will poison reduction catalysts, corrode detectors, and destroy baseline stability[1].

This guide objectively compares the performance of leading elemental analyzers when tasked with characterizing C9H7Cl2N, explains the mechanistic causality behind required experimental modifications, and provides a self-validating protocol to ensure absolute scientific integrity.

Theoretical Framework: The C9H7Cl2N Blueprint

Before evaluating instrument performance, we must establish the ground truth. Elemental analysis (often utilizing the modified Dumas method) relies on the complete combustion of a sample to quantify its constituent elements[2]. For C9H7Cl2N, the theoretical mass percentages dictate the expected detector response and highlight the severity of the halogen load.

Table 1: Theoretical Elemental Composition of C9H7Cl2N
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.0119108.09954.03%
Hydrogen (H) 1.00877.0563.53%
Nitrogen (N) 14.007114.0077.00%
Chlorine (Cl) 35.450270.90035.44%
Total 200.062 g/mol 100.00%

Note: The 35.44% chlorine content is the primary variable that dictates our choice of instrument configuration and consumable selection.

The Halogen Challenge: Causality in Experimental Design

Why does a 35.44% chlorine content matter? In standard CHNS analysis, the sample is subjected to flash combustion at ~1000°C in an oxygen-rich environment[3].

The Causality of System Poisoning: During the combustion of C9H7Cl2N, chlorine is liberated as hydrogen chloride (HCl) and free chlorine gas (Cl2)[1]. If these gases are allowed to travel downstream, they will react with the hot copper in the reduction reactor (


). This rapidly depletes the expensive copper catalyst, allowing unreduced 

species to reach the Thermal Conductivity Detector (TCD), leading to artificially inflated nitrogen readings and severe baseline drift.

The Mechanistic Solution: To prevent this, we must introduce a halogen trap directly into the oxidation reactor. By packing the combustion tube with silver wool or silver cobaltousic oxide, the halogens are quantitatively trapped as stable silver chloride (


). This sacrificial layer protects the downstream pneumatics and ensures that only 

,

, and

proceed to the reduction phase.

G A Sample: C9H7Cl2N B Combustion (1000°C) A->B O2 Pulse C Halogen Trap (Ag) B->C CO2, H2O, NOx, Cl2 D Reduction (Cu) C->D Cl trapped E Gas Separation D->E NOx -> N2 F TCD Detection E->F Sequential Elution

Fig 1: CHNS elemental analysis workflow highlighting the critical silver wool halogen trap.

Comparative Analysis: Leading CHNS Platforms

When analyzing challenging matrices like C9H7Cl2N, not all elemental analyzers perform equally. Below is an objective comparison of two industry-leading platforms: the Thermo Scientific FlashSmart and the Elementar vario EL cube .

Table 2: Platform Comparison for High-Halogen Analysis
FeatureThermo Scientific FlashSmart[2]Elementar vario EL cube[4]
Combustion Method Dynamic Flash Combustion (Modified Dumas)Dynamic Combustion with Jet-Injection O2
Gas Separation Gas Chromatography (GC) Column[5]Advanced Purge and Trap (APT)[6]
Halogen Mitigation Requires manual packing of Ag-wool in reactorDedicated halogen adsorption columns available
Dynamic Range Excellent for routine, high-throughput limitsSuperior for extreme C:N ratios (up to 12,000:1)[6]
Throughput & Automation Very high; MVC module allows dual-channel switching[7]High; 120-position autosampler[8]
Best Use Case for C9H7Cl2N High-volume pharmaceutical QC labsR&D labs dealing with highly variable sample sizes

Verdict: For rapid, routine quantification of C9H7Cl2N in a drug development pipeline, the FlashSmart offers unmatched throughput[7]. However, if the sample size is highly variable or if the laboratory requires extreme baseline separation without frequent column repacking, the vario EL cube's Purge and Trap technology provides a more robust defense against halogen-induced baseline drift[4].

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to ensure that the 35.44% chlorine content is not compromising the data.

Step 1: System Initialization & Blank Validation
  • Leak Check: Initiate an automated pneumatic leak check. A perfectly sealed system is mandatory to prevent atmospheric

    
     and 
    
    
    
    from skewing the 7.00% Nitrogen target.
  • Blank Runs: Run 3-5 empty tin capsules.

    • Causality: Tin undergoes an exothermic reaction with the

      
       pulse, temporarily boosting the local temperature to ~1800°C[3]. Running blanks ensures the tin itself, and the autosampler environment, contribute zero background carbon or nitrogen. The baseline must remain flat.
      
Step 2: Calibration via K-Factor
  • Weigh 2.0 mg, 2.5 mg, and 3.0 mg of a certified reference material (CRM) such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[9] into tin capsules.

  • Run the standards to establish a linear calibration curve (K-factor).

  • Validation: The

    
     value of the calibration curve must be 
    
    
    
    .
Step 3: Sample Preparation & Combustion
  • Accurately weigh 2.0 - 2.5 mg of C9H7Cl2N into a tin capsule using a microbalance (resolution of at least 0.001 mg).

  • Fold the capsule tightly to expel all atmospheric air.

  • Drop the sample into the 1000°C oxidation reactor.

    • Causality: The flash combustion instantly vaporizes the sample. The embedded silver wool immediately intercepts the liberated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      /HCl, preventing it from reaching the copper reduction tube.
      
Step 4: Continuous Drift Monitoring (The Self-Validation Loop)
  • Run the C9H7Cl2N samples in triplicate.

  • Crucial Step: Insert a BBOT CRM standard every 10 samples.

  • Validation: If the calculated %N or %C of the CRM deviates by more than

    
     from its theoretical value, the system has failed the validation check. This specific deviation is the primary indicator that the silver wool trap has reached saturation and halogens are breaking through to poison the copper catalyst. If this occurs, maintenance must be performed immediately.
    

References

  • Title : Vario EL Cube - CHNS Elemental Analyzer | Source : SciSPX | URL :[Link]

  • Title : Organic elemental analyzer vario EL cube | Source : Elementar | URL :[Link]

  • Title : FlashSmart Elemental Analyzer | Source : Wiralab | URL : [Link]

  • Title : CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer | Source : VELP Scientifica | URL :[Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of Chlorinated N-Methylindoles

Topic: UV-Vis Absorption Maxima of Chlorinated N-Methylindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In drug discovery, the indole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Chlorinated N-Methylindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, the indole scaffold is ubiquitous, serving as the pharmacophore for numerous therapeutics, from melatonin receptor agonists to non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a chlorine atom and an N-methyl group alters the physicochemical profile of the molecule, specifically its electronic transitions.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of N-methylindole against its chlorinated derivatives. It focuses on the electronic causality behind spectral shifts—specifically the interplay between the inductive withdrawal (

) and resonance donation (

) of the chlorine substituent—and provides a self-validating protocol for experimental verification.

Theoretical Framework: Electronic Causality

To interpret the UV-Vis spectra of these compounds, one must understand the auxochromic effects modifying the indole chromophore.

  • The Indole Chromophore: The parent indole exhibits two primary absorption bands in the near-UV region, historically labeled as

    
     and 
    
    
    
    transitions. These are
    
    
    transitions.
  • N-Methylation Effect: Methylation at the nitrogen (position 1) introduces a weak electron-donating effect (hyperconjugation) and eliminates the N-H bond, removing hydrogen bond donor capability. This typically results in a bathochromic shift (red shift) of 5–10 nm relative to the parent indole and a loss of vibrational fine structure in polar solvents.

  • Chlorination Effect:

    • Inductive Effect (

      
      ):  Chlorine is electronegative, withdrawing electron density from the ring 
      
      
      
      -framework.
    • Resonance Effect (

      
      ):  Chlorine possesses lone pairs that can donate into the 
      
      
      
      -system.
    • Net UV Impact: In the excited state (

      
      ), the resonance contribution often dominates, stabilizing the expanded conjugated system. This lowers the energy gap (
      
      
      
      ) between HOMO and LUMO, causing a bathochromic shift relative to the non-chlorinated counterpart.

Comparative Data Analysis

The following table synthesizes experimental trends and available spectral data. Note that exact maxima depend heavily on solvent polarity (solvatochromism).

Table 1: Comparative UV-Vis Absorption Maxima ( )[1]
CompoundStructurePrimary

(EtOH/MeOH)
Electronic CharacterShift vs. Parent
Indole Parent Scaffold270–272 nm

N/A
1-Methylindole N-Methylated280–282 nm

+10 nm (Red Shift)
5-Chloroindole 5-Cl Substituted285–288 nm

(Cl lone pair participation)
+15 nm vs Indole
5-Chloro-1-methylindole Target Compound 290–295 nm Synergistic

(Cl) & Hyperconjugation (Me)
+10-15 nm vs 1-Me-Indole
2-Chloro-1-methylindole 2-Cl Substituted285–290 nmModified band shape; steric influence on planarityVariable

Key Insight: The 5-position is electronically coupled to the nitrogen lone pair through the benzene ring. Substitution here has a more pronounced effect on the primary absorption band than substitution at positions less conjugated with the pyrrole nitrogen.

Visualization: Electronic Effect Pathway

The following diagram illustrates the logical flow of substituent effects on the observed spectrum.

ElectronicEffects Indole Indole Scaffold (λmax ~270 nm) N_Me N-Methylation (+Hyperconjugation) Indole->N_Me Adds e- density Cl_Sub Chlorine Substitution (-I Inductive / +M Resonance) Indole->Cl_Sub Modifies π-system ExcitedState Excited State (π*) Stabilization Lower ΔE N_Me->ExcitedState Cl_Sub->ExcitedState +M dominates in UV RedShift Bathochromic Shift (λmax increases) ExcitedState->RedShift

Figure 1: Causal pathway of substituent effects leading to bathochromic shifts in UV-Vis spectra.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity, the following protocol includes "Checkpoints"—steps designed to validate the system before proceeding.

Materials
  • Analyte: 5-Chloro-1-methylindole (High Purity >98%).

  • Solvent: Spectroscopic Grade Ethanol or Methanol (Cutoff <205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length).

Workflow

Step 1: Baseline Correction & Solvent Check

  • Fill two matched quartz cuvettes with pure solvent.

  • Run a baseline scan (200–400 nm).

  • Checkpoint 1: Absorbance must be <0.05 AU across the range. If >0.05, solvent is contaminated or cuvettes are dirty.

Step 2: Stock Solution Preparation

  • Weigh ~1.6 mg of 5-Chloro-1-methylindole.

  • Dissolve in 10 mL solvent to create a ~1 mM (

    
     M) stock.
    
  • Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Dilution & Scan

  • Dilute 100

    
    L of stock into 9.9 mL solvent (Final concentration ~10 
    
    
    
    M).
  • Scan from 200 to 400 nm.

  • Checkpoint 2: The maximum absorbance (

    
    ) should fall between 0.3 and 0.8 AU.
    
    • If A < 0.2: Concentration too low; noise will affect peak determination.

    • If A > 1.0: Concentration too high; Beer-Lambert linearity may be compromised.

Step 4: Derivative Analysis (Optional but Recommended)

  • Calculate the 1st derivative (

    
    ).
    
  • The zero-crossing point of the derivative confirms the exact

    
     position, eliminating broad peak ambiguity.
    
Visualization: Measurement Workflow

UVProtocol Start Start Baseline Baseline Scan (Solvent Only) Start->Baseline Check1 Checkpoint 1: Abs < 0.05? Baseline->Check1 Prep Prepare Stock (1 mM) Check1->Prep Yes Reclean Clean Cuvettes/ Change Solvent Check1->Reclean No Dilute Dilute to ~10 µM Prep->Dilute Scan Scan Sample (200-400 nm) Dilute->Scan Check2 Checkpoint 2: 0.3 < Abs < 0.8? Scan->Check2 Analyze Determine λmax & ε Check2->Analyze Yes Adjust Adjust Conc. Check2->Adjust No Reclean->Baseline Adjust->Dilute

Figure 2: Step-by-step experimental workflow with integrated quality control checkpoints.

Applications & Relevance[2]

Understanding the specific


 of chlorinated N-methylindoles is critical for:
  • Purity Analysis: HPLC methods often use UV detection. Setting the detector to the specific

    
     (e.g., 292 nm for the 5-chloro derivative) maximizes sensitivity and minimizes interference from non-chlorinated impurities (absorbing at 280 nm).
    
  • QSAR Modeling: The magnitude of the bathochromic shift correlates with the electron-donating capability of the substituent in the excited state, a parameter used in Quantitative Structure-Activity Relationship (QSAR) models for binding affinity.

  • Metabolic Stability: Chlorination blocks metabolic hydroxylation at specific sites. Monitoring the UV spectrum during microsomal incubation can indicate metabolic ring opening or oxidation.

References

  • NIST Chemistry WebBook. 1H-Indole, 2-methyl- Mass Spectrum & Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 5-Chloro-1-methylindole Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Aaron, J. J., et al. Electronic Absorption and Fluorescence Spectra of Indole Derivatives.[1] Croatica Chemica Acta, 1984. (Discusses substituent effects on indole spectra). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5,6-Dichloro-1-methyl-1H-indole proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 5,6-Dichloro-1-methyl-1H-indole The management of halogenated organic compounds requires rigorous adherence to environmental regulations and chemical safety protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 5,6-Dichloro-1-methyl-1H-indole

The management of halogenated organic compounds requires rigorous adherence to environmental regulations and chemical safety protocols. 5,6-Dichloro-1-methyl-1H-indole is a specialized heterocyclic building block frequently utilized in drug discovery and pharmaceutical synthesis. Due to the presence of two chlorine atoms on the indole ring, its disposal cannot be treated as standard organic waste.

This guide provides drug development professionals and laboratory scientists with the operational logic, regulatory grounding, and step-by-step methodologies required for the compliant disposal of 5,6-Dichloro-1-methyl-1H-indole.

Chemical Profile and Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertyData / Classification
Chemical Name 5,6-Dichloro-1-methyl-1H-indole
CAS Registry Number 176506-50-6[1]
Molecular Formula C₉H₇Cl₂N[1]
Molecular Weight 200.06 g/mol [1]
Primary Hazard Toxic, Environmental Hazard (Halogenated)
EPA Waste Category Halogenated Organic Waste [2][3]
Disposal Mechanism High-Temperature Incineration with Caustic Scrubbing[4]

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, standard organic solvents (like ethanol or hexane) and halogenated organics (like chloroform or compounds containing F, Cl, Br, I) must be strictly segregated[2][5].

The Mechanistic Reason: When non-halogenated organic waste is incinerated, it primarily combusts into carbon dioxide and water. However, when 5,6-Dichloro-1-methyl-1H-indole is subjected to thermal destruction, the chlorine atoms are liberated. If incinerated in a standard facility, these halogens react to form highly corrosive hydrogen chloride (HCl) gas and, under certain thermodynamic conditions, highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or furans[4].

Therefore, any waste stream containing 5,6-Dichloro-1-methyl-1H-indole must be directed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers (often using sodium hydroxide) to neutralize the acidic off-gases before they reach the atmosphere[4]. Mixing this compound into non-halogenated waste streams compromises the safety of the disposal facility, violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, and dramatically increases institutional disposal costs[3][5].

Operational Disposal Protocols

Every protocol in the laboratory must be a self-validating system where safety and compliance are verified at each step.

Protocol A: Disposal of Liquid Waste (Solutions)

Even if 5,6-Dichloro-1-methyl-1H-indole is dissolved in a non-halogenated solvent (e.g., DMSO or methanol), the presence of the chlorinated solute dictates that the entire mixture must be classified as halogenated waste [3][6].

  • Segregation: Obtain a chemically compatible, dedicated waste container (typically high-density polyethylene, HDPE, or glass) explicitly designated for "Halogenated Organic Waste"[2][3].

  • Transfer: Working inside a certified chemical fume hood, use a funnel to transfer the solution into the waste container. Do not leave the funnel in the container after use[6].

  • Headspace: Never fill the container beyond 80-90% capacity. Leave adequate headspace to account for vapor pressure expansion[3].

  • Capping: Seal the container immediately with a tight-fitting, leak-proof cap. If the mixture has the potential to generate gas, utilize a vented pressure-relief cap[3].

Protocol B: Disposal of Solid Waste (Powders and Contaminated Consumables)

Solid waste includes residual raw powder, contaminated weighing boats, pipette tips, and filter paper.

  • Collection: Collect all chemically contaminated solid materials in a puncture-proof, leak-proof container or heavy-duty transparent bag designated for hazardous solid waste[3].

  • Exclusion: Do not place these items in standard biohazard (red) bags or regular municipal trash. Hazardous waste contractors cannot legally accept chemically contaminated waste in biohazard packaging[3][6].

  • Sealing: Seal the container securely to prevent aerosolization of the chlorinated powder.

Protocol C: Spill Response and Decontamination
  • Containment: In the event of a powder spill, do not dry-sweep, as this aerosolizes the toxic dust.

  • Absorption: If in solution, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand)[7].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste container.

  • Classification: Label the cleanup materials strictly as "Halogenated Solid Waste"[7].

Labeling and EHS Coordination

A waste container is legally non-compliant if it is improperly labeled. "Unknown" wastes present severe safety risks and incur massive analytical costs[6].

  • Mandatory Labeling: Attach a Hazardous Waste tag the moment the first drop of waste is added to the container[6].

  • Specificity: Do not use generic terms like "solvent waste." Explicitly write: 5,6-Dichloro-1-methyl-1H-indole, alongside any solvents used[6].

  • Storage Time: Under EPA Large Quantity Generator (LQG) rules, hazardous waste should not accumulate in the laboratory for more than 90 days. Coordinate with your institution's Environmental Health and Safety (EHS) department for routine bi-weekly or monthly pickups[6].

Waste Stream Decision Workflow

The following logic diagram illustrates the decision-making process for routing 5,6-Dichloro-1-methyl-1H-indole waste to ensure regulatory compliance.

G Start Generate 5,6-Dichloro-1-methyl-1H-indole Waste CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE, Powders) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Contains Cl CheckSolvent Is the solvent halogenated? Liquid->CheckSolvent CheckSolvent->Halogenated Yes or No (Solute contains Cl) Label Apply Hazardous Waste Label Specify: 'Halogenated, Toxic' Halogenated->Label EHSPickup EHS / Certified Disposal Pickup (High-Temp Incineration) Label->EHSPickup

Workflow for the segregation and disposal of 5,6-Dichloro-1-methyl-1H-indole based on physical state.

References

  • Science Ready. "Safe Handing & Disposal of Organic Substances." HSC Chemistry & Physics, [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, [Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office, [Link]

  • Western Kentucky University (WKU). "Hazardous & Regulated Waste Management Guide." Environmental Health and Safety, [Link]

  • University of Pittsburgh. "Hazardous Waste." Environmental Health and Safety, [Link]

Sources

Handling

Personal protective equipment for handling 5,6-Dichloro-1-methyl-1H-indole

Topic: Personal protective equipment for handling 5,6-Dichloro-1-methyl-1H-indole Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Snapshot Compound Class: Halogenated Heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5,6-Dichloro-1-methyl-1H-indole Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Snapshot

Compound Class: Halogenated Heterocycle (Indole Derivative) Primary Hazards (Derived from SAR):* Severe Irritant (Eyes/Skin/Respiratory), Potential Sensitizer, Acute Toxicity (Oral/Dermal). Critical Directive: Treat as a Category 3 High-Potency Compound until specific toxicology data proves otherwise. Do not handle on open bench tops. SAR = Structure-Activity Relationship (based on chlorinated indole analogs).

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

ParameterSpecificationRationale
Containment Chemical Fume Hood (Certified Face Velocity: 80–100 fpm)Prevents inhalation of dusts during weighing and vapors during solubilization.
Balance Location Inside Fume Hood or Vented Balance EnclosureWeighing is the highest-risk operation for airborne particulate generation.
Waste Stream Halogenated Organic Waste Chlorine atoms require specific high-temperature incineration protocols; do not mix with general organics.
Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for halogenated aromatic heterocycles.

A. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Safety glasses leave gaps. Indole derivatives are known lachrymators and severe eye irritants. A single crystal or droplet can cause corneal opacity or sensitization.

  • Contact Lenses: Prohibited unless worn under sealed goggles.

B. Dermal Protection (Hand)
  • Requirement: Double-gloving technique.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (High Contrast Color).

  • Why: Chlorinated compounds can permeate thin nitrile. The "double layer" provides a visual breach indicator and increases breakthrough time.

  • Protocol: Change outer gloves immediately upon splash or every 60 minutes of active handling.

C. Respiratory Protection
  • Primary: Engineering controls (Fume Hood) are preferred.

  • Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Why: N95 masks filter dust but not organic vapors generated once the compound is in solution (e.g., DMSO/DCM).

D. Body Protection
  • Requirement: Tyvek® Lab Coat (or equivalent impervious material) with knit cuffs, buttoned to the neck.

  • Why: Cotton lab coats absorb liquids and hold toxic compounds against the skin.

Operational Workflow: From Weighing to Waste

This workflow minimizes exposure during the critical "Phase Transitions" (Solid


 Liquid 

Waste).

G cluster_handling Active Handling Phase (Inside Fume Hood) Start START: Pre-Work Check Risk 1. Risk Assessment (Check Ventilation & Waste Stream) Start->Risk Donning 2. PPE Donning (Goggles + Double Nitrile + Tyvek) Risk->Donning Weigh 3. Weighing (Solid) Use Anti-Static Gun Clean Balance Immediately Donning->Weigh Solubilize 4. Solubilization Add Solvent SLOWLY (Avoid Aerosolization) Weigh->Solubilize React 5. Reaction/Usage Keep Sash Low Solubilize->React Decon 6. Decontamination Wipe surfaces with EtOH/Acetone React->Decon Doffing 7. PPE Doffing (Outer Gloves -> Goggles -> Coat -> Inner Gloves) Decon->Doffing Wash 8. Hygiene Wash hands with soap/water for 60s Doffing->Wash

Figure 1: Safe handling workflow emphasizing the containment of the solid-to-liquid transition.

Emergency Response Protocols

A. Skin Contact (Solid or Solution)

  • Immediacy: Do not wipe. Wiping drives the chemical into pores.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Soap: Use non-abrasive soap after the initial flush.

  • Medical: Seek evaluation if redness persists; show the SDS (or this guide) to the physician.

B. Spill Cleanup (Solid < 5g)

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear P100/OV respirator and double gloves.

  • Contain: Cover powder with a damp paper towel (to prevent dust cloud).

  • Collect: Scoop up damp material into a wide-mouth jar.

  • Clean: Wipe area with acetone, then soapy water. Dispose of all cleanup materials as Halogenated Hazardous Waste.

Disposal & Deactivation
  • Classification: Halogenated Organic Waste .

    • Crucial Note: Do not mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste streams). The chlorine atoms on the indole ring can form toxic dioxins or corrosive gases if incinerated at incorrect temperatures.

  • Container Labeling: Must explicitly state "Contains 5,6-Dichloro-1-methyl-1H-indole - Irritant/Toxic."

  • Empty Containers: Triple rinse with a compatible solvent (e.g., DMSO or DCM). Add rinsate to the halogenated waste stream. Deface the label before recycling the glass.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • PubChem. (n.d.). Compound Summary: Indole derivatives and associated hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

Sources

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